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Core Science & Biosynthesis

Foundational

Synthesis of 3-Fluoro-3-(methoxymethyl)piperidine: A Comprehensive Technical Guide

Introduction and Strategic Rationale Fluorinated azaheterocycles are highly privileged scaffolds in modern medicinal chemistry. The strategic introduction of a fluorine atom at the 3-position of a piperidine ring exerts...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Fluorinated azaheterocycles are highly privileged scaffolds in modern medicinal chemistry. The strategic introduction of a fluorine atom at the 3-position of a piperidine ring exerts a strong electron-withdrawing inductive effect, which significantly reduces the basicity (pKa) of the adjacent amine. This modulation enhances metabolic stability, improves lipid membrane permeability, and increases oral bioavailability—making these compounds ideal building blocks for CNS therapeutics and 5-HT receptor ligands[1].

3-Fluoro-3-(methoxymethyl)piperidine (CAS 1566191-98-7) represents a highly sought-after bifunctional pharmacophore. However, the construction of a fully substituted C–F stereogenic center at the C3 position presents significant synthetic challenges. Traditional nucleophilic fluorination of tertiary alcohols is frequently compromised by competitive E1 elimination pathways, leading to undesired dehydropiperidine byproducts[2]. This whitepaper details a robust, self-validating, four-step synthetic workflow designed to maximize chemoselectivity and yield.

Retrosynthetic Analysis & Mechanistic Causality

Direct nucleophilic addition of a methoxymethyl Grignard reagent to 1-Boc-3-piperidone is sterically hindered and heavily compromised by competitive enolization of the ketone. To circumvent this, our optimized strategy leverages a Corey-Chaykovsky epoxidation to generate a stable spiro-epoxide intermediate, tert-butyl 1-oxa-6-azaspiro[3]octane-6-carboxylate[4].

Regioselective ring opening of this epoxide with sodium methoxide establishes both the tertiary alcohol and the methoxymethyl ether in a single, high-yielding step. Subsequent deoxyfluorination converts the tertiary alcohol to the target fluoride. Finally, acidic cleavage of the Boc protecting group yields the desired hydrochloride salt.

Retrosynthesis A 3-Fluoro-3-(methoxymethyl) piperidine B 1-Boc-3-fluoro-3- (methoxymethyl)piperidine A->B Deprotection C 1-Boc-3-hydroxy-3- (methoxymethyl)piperidine B->C Deoxyfluorination D 1-Oxa-6-azaspiro[2.5]octane -6-carboxylate C->D Ring Opening E 1-Boc-3-piperidone D->E Epoxidation

Caption: Retrosynthetic strategy for 3-Fluoro-3-(methoxymethyl)piperidine from 1-Boc-3-piperidone.

Mechanistic Control of Deoxyfluorination

The conversion of the tertiary alcohol to a tertiary fluoride is the most critical juncture of the synthesis. Diethylaminosulfur trifluoride (DAST) mediates this transformation via an alkoxyaminosulfur trifluoride intermediate. Heterolytic cleavage generates a transient carbocation/ion pair. Because tertiary carbocations are highly prone to elimination, strict cryogenic temperature control (-78 °C) is mandatory to suppress the formation of alkenes[2][5]. Alternatively, modern reagents like PyFluor (2-Pyridinesulfonyl fluoride) can be utilized to further suppress elimination and enhance chemoselectivity.

Mechanism N1 Tertiary Alcohol (Substrate) N2 Alkoxyaminosulfur Intermediate N1->N2 + DAST / - HF N3 Ion Pair Formation (Carbocation) N2->N3 Heterolytic Cleavage N4 Fluoride Attack (SN1 / SNi) N3->N4 F- Transfer N6 Elimination Byproduct (Alkene) N3->N6 -H+ (Side Reaction) N5 Tertiary Alkyl Fluoride (Desired Product) N4->N5 Substitution

Caption: Mechanistic pathway of DAST-mediated deoxyfluorination highlighting competing elimination.

Quantitative Data & Reaction Parameters

Table 1: Optimized Reaction Parameters and Expected Yields

StepTransformationPrimary ReagentsTemp (°C)Time (h)Expected Yield
1 EpoxidationMe₃S(O)I, NaH, DMSO/THF0 to 251282 - 88%
2 Ring OpeningNaOMe, MeOH65 (Reflux)490 - 95%
3 DeoxyfluorinationDAST, CH₂Cl₂-78 to 0265 - 75%
4 Deprotection4N HCl in Dioxane253> 95%

Table 2: Key Analytical Markers (NMR)

Intermediate / Product¹H NMR Key Shifts (CDCl₃, δ ppm)¹⁹F NMR Shift (δ ppm)
Spiro-epoxide 2.65 (d, 1H), 2.72 (d, 1H) (Epoxide CH₂)N/A
Tertiary Alcohol 3.38 (s, 3H) (OCH₃), 3.45 (s, 2H) (CH₂O)N/A
Boc-Fluoropiperidine 3.40 (s, 3H) (OCH₃), 3.55 (dd, 2H) (CH₂O)-158.5 (m, 1F)
Target HCl Salt 3.42 (s, 3H) (OCH₃), 8.5-9.5 (br, 2H) (NH₂⁺)-156.2 (m, 1F)

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl 1-oxa-6-azaspiro[3]octane-6-carboxylate

Causality: Trimethylsulfoxonium iodide is chosen over trimethylsulfonium iodide to provide thermodynamic control, preventing the formation of undesired ring-expanded byproducts[4].

  • Preparation of Ylide: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO under an argon atmosphere. Cool to 0 °C. Gradually add trimethylsulfoxonium iodide (1.2 eq) in small portions. Stir for 1 hour at room temperature until hydrogen gas evolution ceases and the solution becomes clear.

  • Ketone Addition: Cool the ylide solution back to 0 °C. Add a solution of 1-Boc-3-piperidone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-inactive/KMnO₄-active ketone spot confirms completion.

  • Workup: Quench with ice water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to afford the spiro-epoxide as a clear oil.

Step 2: Synthesis of 1-Boc-3-hydroxy-3-(methoxymethyl)piperidine

Causality: Steric approach control dictates that the methoxide nucleophile attacks the less hindered primary carbon of the spiro-epoxide, selectively generating the tertiary alcohol at the C3 position.

  • Nucleophilic Attack: Dissolve the spiro-epoxide (1.0 eq) in anhydrous methanol. Add a freshly prepared solution of sodium methoxide (3.0 eq) in methanol.

  • Reflux: Heat the reaction mixture to 65 °C (reflux) for 4 hours.

  • Validation: Self-Validation: LC-MS analysis should show the total consumption of the starting material mass [M+H]⁺ = 214 and the appearance of the product mass [M+Na]⁺ = 268.

  • Workup: Cool to room temperature, neutralize with 1N HCl to pH 7, and concentrate under reduced pressure to remove methanol. Partition the residue between water and CH₂Cl₂, extract, dry, and concentrate to yield the tertiary alcohol.

Step 3: Synthesis of 1-Boc-3-fluoro-3-(methoxymethyl)piperidine

Causality: Strict cryogenic conditions are required to stabilize the intermediate carbocation and prevent E1 elimination[2][5].

  • Preparation: Dissolve 1-Boc-3-hydroxy-3-(methoxymethyl)piperidine (1.0 eq) in anhydrous CH₂Cl₂ under argon. Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Fluorination: Add DAST (1.5 eq) dropwise over 15 minutes. Maintain the temperature at -78 °C for 1 hour, then slowly allow it to warm to 0 °C over another hour.

  • Validation: Self-Validation: Quench a 0.1 mL aliquot into saturated NaHCO₃, extract with CDCl₃, and run a rapid ¹⁹F NMR. A multiplet around -158 ppm confirms successful fluorination without excessive alkene formation.

  • Workup: Carefully quench the bulk reaction by slow addition of saturated aqueous NaHCO₃ at 0 °C (Caution: CO₂ evolution). Extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography to isolate the fluorinated intermediate.

Step 4: Deprotection to 3-Fluoro-3-(methoxymethyl)piperidine Hydrochloride
  • Cleavage: Dissolve the 1-Boc-3-fluoro-3-(methoxymethyl)piperidine in a minimal amount of anhydrous CH₂Cl₂. Add a 4N solution of HCl in dioxane (10.0 eq).

  • Reaction: Stir at room temperature for 3 hours. Self-Validation: The reaction will transition from a clear solution to a cloudy suspension as the hydrochloride salt precipitates.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford 3-Fluoro-3-(methoxymethyl)piperidine hydrochloride as a white, crystalline solid.

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Exploratory

A Technical Prospectus on the Chemical Properties and Synthetic Strategy of 3-Fluoro-3-(methoxymethyl)piperidine: A Novel Scaffold for Drug Discovery

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Core Objective: This document serves as a comprehensive technical guide to the anticipated chemical properties, structura...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document serves as a comprehensive technical guide to the anticipated chemical properties, structural characteristics, and potential synthetic routes for the novel chemical entity, 3-Fluoro-3-(methoxymethyl)piperidine. As this molecule is not extensively described in current literature, this guide synthesizes data from analogous structures and established chemical principles to provide a predictive framework for its application in research and drug development.

Executive Summary

The piperidine ring is one of the most ubiquitous saturated N-heterocycles in FDA-approved pharmaceuticals, valued for its robust structure and versatile substitution patterns.[1] The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to modulate key properties such as basicity (pKa), lipophilicity, metabolic stability, and molecular conformation.[2][3] This guide focuses on the novel compound 3-Fluoro-3-(methoxymethyl)piperidine, which combines the proven piperidine scaffold with a geminal fluoro- and methoxymethyl-substitution. This arrangement creates a stereocenter and introduces an α-fluoroether motif, a functional group known for its unique electronic and stability properties.[4][5] By analyzing data from closely related fluorinated piperidines and α-fluoroethers, we will project the key chemical characteristics of this molecule to guide its synthesis, characterization, and strategic deployment in drug discovery programs.

Part 1: The Scientific Rationale

The deliberate design of 3-Fluoro-3-(methoxymethyl)piperidine is rooted in addressing common challenges in drug development.

  • pKa Modulation: The basicity of the piperidine nitrogen is a critical determinant of its pharmacokinetic and pharmacodynamic profile. Highly basic amines are often associated with off-target effects, such as hERG channel affinity, which can lead to cardiotoxicity.[3] The introduction of an electron-withdrawing fluorine atom at the C-3 position is expected to lower the pKa of the piperidine nitrogen, mitigating these risks while retaining the potential for key salt-bridge interactions.[6][7]

  • Conformational Control: The substitution at C-3 introduces a rigidifying element. As extensively documented for 3-fluoropiperidines, there is a strong conformational preference for the fluorine atom to occupy an axial position, particularly in the protonated state.[8][9] This preference is driven by stabilizing charge-dipole interactions between the C-F bond and the axial N+-H bond.[3][10] This predictable conformational bias can be exploited to lock in a specific three-dimensional pharmacophore, reducing the entropic penalty of receptor binding.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, a common pathway for drug deactivation.[2] While the methoxymethyl group presents a potential site for metabolism, the overall stability of the core scaffold is expected to be high.

  • Exploring 3D Chemical Space: The non-planar, stereodefined structure of 3-Fluoro-3-(methoxymethyl)piperidine makes it an excellent candidate for fragment-based drug discovery (FBDD) programs, which increasingly seek to move beyond flat, aromatic fragments to explore more complex and specific binding interactions.[11]

Part 2: Proposed Synthetic Strategies

While a specific synthesis for 3-Fluoro-3-(methoxymethyl)piperidine is not published, several logical pathways can be proposed based on modern synthetic methodologies for constructing highly substituted piperidines.

Strategy A: Dearomatization-Hydrogenation of a Pyridine Precursor

A highly effective modern strategy involves the dearomatization and subsequent hydrogenation of functionalized pyridines. This approach, pioneered by Glorius and others, allows for the stereoselective synthesis of all-cis substituted piperidines.[12][13][14]

Experimental Protocol Outline:

  • Precursor Synthesis: Synthesize the requisite 3-fluoro-3-(methoxymethyl)pyridine. This could be achieved from a 3-hydroxypyridine derivative through a multi-step sequence involving protection, methoxymethylation, and fluorination.

  • Dearomatization: The pyridine precursor is subjected to a rhodium-catalyzed dearomatization reaction using a boron reagent like pinacol borane (HBpin).[12]

  • Hydrogenation: In the same pot, the resulting diene intermediates are hydrogenated, often with high diastereoselectivity, to yield the target piperidine.[1] The product is typically isolated as the N-trifluoroacetamide derivative for stability and ease of handling.[3]

G cluster_0 Proposed Synthesis Workflow A 3-Fluoro-3-(methoxymethyl)pyridine (Precursor) B Rh(I) Catalyst, HBpin (Dearomatization) A->B Step 1 C H2, Catalyst (Hydrogenation) B->C Step 2 (One-Pot) D N-Protected Piperidine (e.g., N-TFA) C->D Isolation E Deprotection D->E Step 3 F 3-Fluoro-3-(methoxymethyl)piperidine (Final Product) E->F Final Step

Caption: Proposed Dearomatization-Hydrogenation Workflow.

Strategy B: Ring-Closing of an Acyclic Precursor

An alternative approach involves the cyclization of a suitably functionalized acyclic amine. Palladium-catalyzed fluoroamination of alkenyl amines has proven effective for creating β-fluorinated piperidines.[2]

  • Precursor Synthesis: Prepare an N-protected homoallylic amine with a methoxymethyl group at the appropriate position.

  • Fluorocyclization: Employ a palladium(II)/palladium(IV) catalytic cycle or a hypervalent iodine reagent in the presence of a fluoride source to induce a 5-exo-trig cyclization, forming the piperidine ring and installing the fluorine atom simultaneously.[2]

Part 3: Anticipated Physicochemical and Structural Properties

The unique substitution pattern of this molecule dictates its key properties.

Calculated Molecular Properties
PropertyAnticipated ValueSource/Method
Molecular FormulaC₇H₁₄FNO-
Molecular Weight147.19 g/mol -
cLogP~0.8 - 1.2Estimation based on analogues[15][16]
TPSA21.26 ŲBased on similar ether-amines[16]
H-Bond Donors1-
H-Bond Acceptors2 (N and O)-
pKa (Conjugate Acid)~7.5 - 8.5Estimation based on fluorination effects[3]
Conformational Analysis: The Axial Fluorine Preference

The conformational equilibrium between the axial and equatorial placement of the C-3 substituents is central to the molecule's three-dimensional structure. For the protonated piperidinium species, a strong preference for the conformer with an axial fluorine is predicted.

This "axial preference" is a well-documented phenomenon in 3-fluoropiperidines and is primarily attributed to a stabilizing hyperconjugative interaction and a favorable charge-dipole interaction between the electron-rich fluorine and the positively charged nitrogen center.[10][17] The bulky methoxymethyl group will likely prefer the equatorial position to minimize steric clashes (A-value), further reinforcing the axial fluorine conformation.

Caption: Predicted conformational equilibrium in the protonated state.

Part 4: Expected Spectroscopic Signatures

Standard analytical techniques will be crucial for confirming the structure and stereochemistry.

  • ¹⁹F NMR: This will be the most diagnostic technique. A single resonance is expected. The key information will come from the coupling constants to the protons on C-2 and C-4. A large ³J(F, H_axial) (~30-45 Hz) and a small ³J(F, H_equatorial) (~5-15 Hz) would be definitive proof of an axial fluorine.[8][9]

  • ¹H NMR: The spectrum will be complex due to the chair conformation and the chiral center. The protons on C-2 and C-4 will be diastereotopic and appear as distinct multiplets. The methoxy group should appear as a sharp singlet around 3.3-3.5 ppm, and the methylene protons of the methoxymethyl group will likely appear as a singlet or a closely coupled AB quartet.

  • ¹³C NMR: The carbon atom attached to the fluorine (C-3) will show a large one-bond coupling constant (¹JCF ≈ 180-200 Hz) and will be shifted significantly downfield. Smaller two- and three-bond couplings will be observable on adjacent carbons.

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the elemental composition. The fragmentation pattern is expected to show a prominent loss of the methoxymethyl group (-CH₂OCH₃) or the methoxy group (-OCH₃).

Part 5: Reactivity and Metabolic Profile

  • Chemical Stability: The α-fluoroether motif is generally stable under neutral and basic conditions. However, under strongly acidic conditions, it may be susceptible to hydrolysis.[18] The piperidine nitrogen is a nucleophilic center and will readily undergo standard reactions such as N-alkylation, N-acylation, and sulfonamide formation.

  • Metabolic Pathways: The C-F bond is anticipated to be metabolically inert. The primary sites for metabolism by Cytochrome P450 enzymes are predicted to be the piperidine nitrogen (N-dealkylation if substituted) and, more likely, the methoxymethyl group.

Predicted Primary Metabolic Pathway: O-demethylation of the methoxymethyl ether to yield the corresponding 3-fluoro-3-(hydroxymethyl)piperidine alcohol, followed by potential further oxidation to a carboxylic acid.

G cluster_0 Predicted Metabolic Pathway Parent 3-Fluoro-3-(methoxymethyl)piperidine Metabolite1 3-Fluoro-3-(hydroxymethyl)piperidine (Alcohol Intermediate) Parent->Metabolite1 CYP450 (O-Demethylation) Metabolite2 3-Fluoro-piperidine-3-carboxylic acid (Oxidized Product) Metabolite1->Metabolite2 ADH/ALDH (Oxidation)

Caption: Dominant predicted route of metabolic transformation.

Part 6: Conclusion and Future Outlook

3-Fluoro-3-(methoxymethyl)piperidine represents a promising, yet unexplored, chemical scaffold. The analysis presented in this guide, based on established principles of fluorine chemistry and piperidine synthesis, provides a robust framework for its future investigation. Its key anticipated features—modulated basicity, strong conformational preference, and potential for metabolic stability—make it a highly attractive building block for developing next-generation therapeutics. The proposed synthetic routes offer clear starting points for its practical preparation. We strongly recommend the synthesis and detailed characterization of this compound to validate these predictions and unlock its potential as a valuable tool for medicinal chemists and drug discovery professionals.

References

  • Daniele, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link][6]

  • Daniele, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link][7]

  • Nairoukh, Z., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. [Link][8]

  • Nairoukh, Z., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library. [Link][9]

  • Reddy, P. V., et al. (2011). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PMC. [Link][19]

  • Glorius, F., et al. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Nature Research. [Link][12]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. [Link][13]

  • Nairoukh, Z., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link][17]

  • ResearchGate. (2019). The conformational preferences of 3‐fluoropiperidine (1) and...[Link][20]

  • Al-AWAsh, M., et al. (2020). Exploring the Origin of the Axial-Conformation Preferences in the 3-Halopiperidinium Cations: the Importance of the Coulombic Potential Energies. ACS Omega. [Link][10]

  • PubChem. (3R)-3-methoxy-3-(trifluoromethyl)piperidine. [Link][15]

  • Jeschke, P., et al. (2007). alpha-fluorinated ethers as "exotic" entity in medicinal chemistry. PubMed. [Link][5]

  • Taylor, R. J., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. [Link][18]

  • Patrick, T. B., et al. (1993). α-Fluorinated Ethers. I. Aryl Fluoroalkyl Ethers. The Journal of Organic Chemistry. [Link][21]

  • Moshkin, V., & Galkin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link][1]

  • Matanović, I., et al. On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link][2]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link][14]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link][3]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link][11]

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Foundational

Structural Elucidation and Conformational Profiling of 3-Fluoro-3-(methoxymethyl)piperidine: A Technical Guide

Executive Summary Piperidines are ubiquitous structural motifs in small-molecule drug discovery. The strategic introduction of a fluorine atom, particularly in a geminal relationship with an oxygen-containing moiety like...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidines are ubiquitous structural motifs in small-molecule drug discovery. The strategic introduction of a fluorine atom, particularly in a geminal relationship with an oxygen-containing moiety like a methoxymethyl group, profoundly alters the physicochemical properties of the scaffold. This substitution modulates the basicity ( pKa​ ) of the piperidine nitrogen, enhances metabolic stability, and dictates the three-dimensional conformation of the ring—a critical factor for target engagement and the reduction of hERG-mediated cardiotoxicity.

As a chiral molecule with a highly substituted stereocenter, 3-Fluoro-3-(methoxymethyl)piperidine represents a highly valuable, yet analytically complex, building block. This whitepaper provides an in-depth, self-validating methodological framework for the structural elucidation and conformational analysis of this molecule, designed for senior researchers and drug development professionals.

Conformational Dynamics: The Causality of the Axial-Fluorine Preference

Before initiating any analytical protocol, it is imperative to understand the intrinsic conformational biases of the target molecule. In unfluorinated piperidines, bulky substituents typically adopt an equatorial position to minimize 1,3-diaxial steric clashes. However, fluorinated piperidines defy this classical steric rule due to a complex interplay of stereoelectronic and electrostatic forces, as detailed in1[1].

When 3-fluoro-3-(methoxymethyl)piperidine is in its protonated state (e.g., as a hydrochloride salt or at physiological pH), the fluorine atom strongly prefers the axial orientation. This "axial-F preference" is driven by two primary phenomena:

  • Charge-Dipole Interactions: The positively charged ammonium ( N+−H ) forms a stabilizing electrostatic interaction with the highly electronegative axial fluorine ( N+−H⋅⋅⋅F−C ).

  • The Fluorine Gauche Effect: Hyperconjugation occurs through electron donation from anti-periplanar C−H bonds into the low-lying anti-bonding orbital ( σC−F∗​ ) of the C−F bond, as explored in 2[2].

Understanding this causality is critical for Nuclear Magnetic Resonance (NMR) solvent selection. In non-polar solvents ( CDCl3​ ) as a free base, the conformational equilibrium may be mixed. In polar solvents ( D2​O or DMSO−d6​ ) as a protonated salt, the axial-fluorine conformer dominates, which drastically alters the observed 3JF,H​ coupling constants.

ConformationalForces Protonation Protonated Piperidine (Physiological pH / Salt) Forces Stereoelectronic & Electrostatic Forces Protonation->Forces Gauche Fluorine Gauche Effect (Hyperconjugation into σ*C-F) Forces->Gauche ChargeDipole Charge-Dipole Interaction (N+-H ··· F-C Attraction) Forces->ChargeDipole Conformer Axial-Fluorine Preference (Dominant Conformer) Gauche->Conformer ChargeDipole->Conformer

Logical relationship of forces driving the axial-fluorine preference in piperidines.

Step-by-Step Methodology for Structure Elucidation

A robust structural elucidation relies on a self-validating protocol, ensuring that each analytical technique independently corroborates the findings of the others.

Phase 1: High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm the exact mass and molecular formula ( C7​H14​FNO ).

  • Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) in positive ion mode.

  • Causality & Validation: The theoretical [M+H]+ is m/z 148.1132. We utilize ESI because the basic piperidine nitrogen is easily protonated. The self-validation step requires analyzing the isotopic distribution; the M+1 peak intensity must align precisely with the natural abundance of 13C for seven carbon atoms (~7.7%), validating the carbon count before NMR analysis begins.

Phase 2: Multinuclear NMR Spectroscopy ( 1H , 13C , 19F )
  • Objective: Establish atomic connectivity and relative stereochemistry.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO−d6​ (as the HCl salt) to lock the conformation into the biologically relevant protonated state.

  • Step-by-Step Workflow:

    • 1D 19F NMR: Acquire with and without 1H decoupling. 19F has a 100% natural abundance and a wide chemical shift range. A single resonance confirms a single diastereomer/conformer. The multiplicity in the 1H -coupled spectrum reveals geminal ( 2JF,H​ ) and vicinal ( 3JF,H​ ) couplings.

    • 1D 1H and 13C NMR: Identify the methoxy singlet (~3.3 ppm in 1H , ~59 ppm in 13C ) and the isolated methylene group ( −CH2​−O− ) attached to the C3 stereocenter.

    • 2D HSQC and HMBC: The quaternary C3 carbon will not show an HSQC cross-peak (as it lacks directly attached protons). However, it will show strong 3JC,H​ HMBC correlations to the methoxy protons and the adjacent piperidine ring protons (C2 and C4). This definitively places the methoxymethyl group at C3.

    • 2D NOESY / ROESY: Measure through-space dipole-dipole relaxation to determine the relative stereochemistry and confirm the axial/equatorial positions of the substituents.

Phase 3: Chiral Resolution and Absolute Configuration
  • Objective: Separate the enantiomers and determine their absolute configuration (R/S).

  • Methodology: Chiral Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak IC).

  • Causality & Validation: Once separated, absolute configuration cannot be determined by NMR alone. For unambiguous determination, the free base is derivatized into a heavy-atom salt (e.g., hydrobromide). X-ray crystallography is then performed, leveraging the anomalous dispersion of the heavy atom to calculate the Flack parameter (which must be near 0), thereby confirming the absolute 3D structure.

ElucidationWorkflow Start Racemic Mixture 3-Fluoro-3-(methoxymethyl)piperidine HRMS HRMS (ESI-TOF) Exact Mass Validation Start->HRMS NMR1D 1D NMR (1H, 13C, 19F) Atomic Connectivity HRMS->NMR1D NMR2D 2D NMR (HMBC, NOESY) Relative Stereochemistry NMR1D->NMR2D Chiral Chiral SFC / HPLC Enantiomeric Resolution NMR2D->Chiral AbsConfig X-ray / VCD Absolute Configuration Chiral->AbsConfig

Step-by-step analytical workflow for the structural elucidation of fluorinated piperidines.

Quantitative Data Summaries

To facilitate rapid reference during spectral interpretation, the expected diagnostic parameters and thermodynamic energy landscapes are summarized below. These values are derived from established principles of fluorinated fragments in drug discovery, as outlined in3[3].

Table 1: Diagnostic NMR Parameters for 3-Fluoro-3-(methoxymethyl)piperidine (Protonated State)

NucleusChemical Shift (ppm)Multiplicity / CouplingDiagnostic Significance
19F -165.0 to -170.0ddtConfirms the tertiary fluorine environment at C3.
1H (Methoxy)~3.30s (3H)Confirms presence of the −OCH3​ group.
1H ( −CH2​−O− )~3.50 - 3.70dd (2H)Diastereotopic protons split by the chiral C3 center.
13C (C3)~92.0 - 95.0d ( 1JC,F​≈175 Hz)Large 1-bond C-F coupling confirms the C-F bond.
13C (C2)~48.0 - 52.0d ( 2JC,F​≈22 Hz)2-bond coupling confirms proximity to the fluorinated C3.

Table 2: Conformational Energy Landscape (Axial vs. Equatorial Fluorine)

Solvent EnvironmentDominant Conformer ΔG (kcal/mol)Primary Driving Force
Gas Phase (Free Base)Equatorial-F+0.5 to +1.0Steric minimization (1,3-diaxial relief)
Non-Polar (e.g., Toluene)Mixed~0.0 to +0.2Weak dipole interactions
Polar / Aqueous (Protonated)Axial-F-1.5 to -2.5Charge-dipole interaction & Gauche effect

(Note: Energy values are representative of 3-fluoro-piperidine derivatives based on computational models from literature[1][4])

Conclusion

The structural elucidation of 3-fluoro-3-(methoxymethyl)piperidine requires a nuanced understanding of its stereoelectronic properties. Standard analytical approaches often fail if the conformational flux of the piperidine ring is not controlled. By strategically utilizing solvent-dependent NMR to lock the protonated state, employing multi-nuclear 2D correlations (specifically 19F -coupled experiments and HMBC), and executing rigorous chiral resolution techniques, researchers can build a self-validating data matrix. This rigorous approach ensures the highest level of scientific integrity when advancing such conformationally complex fluorinated fragments into the drug discovery pipeline.

References

  • Source: Chemistry - A European Journal (via PMC / NIH)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Accessing (Multi)
  • Source: DOI.

Sources

Exploratory

Spectroscopic Profiling and Structural Elucidation of 3-Fluoro-3-(methoxymethyl)piperidine: A Technical Guide for Drug Development

Strategic Context in Medicinal Chemistry The incorporation of fluorine into saturated N-heterocycles has become a cornerstone strategy in modern drug discovery. Saturated fluorinated heterocycles, such as1[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Medicinal Chemistry

The incorporation of fluorine into saturated N-heterocycles has become a cornerstone strategy in modern drug discovery. Saturated fluorinated heterocycles, such as1[1].

3-Fluoro-3-(methoxymethyl)piperidine (CAS: 1566191-98-7) represents a highly specialized building block. The geminal substitution at the C3 position creates a unique stereoelectronic environment. The strongly electronegative fluorine atom exerts a profound inductive effect on the adjacent piperidine nitrogen, while the methoxymethyl group provides a hydrogen-bond acceptor motif. Understanding the precise spectroscopic signatures of this molecule is critical for researchers conducting structural validation, conformational analysis, and downstream synthetic derivatization.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we dissect the causality behind the spectroscopic phenomena and provide self-validating experimental protocols to ensure absolute structural certainty.

Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 3-Fluoro-3-(methoxymethyl)piperidine is defined by complex heteronuclear spin-spin coupling ( 19F coupling with 1H and 13C ). The C3 carbon is a chiral center, rendering the adjacent methylene protons diastereotopic.

1H NMR Data (400 MHz, CDCl3​ )

The proton spectrum is characterized by extensive multiplet structures due to both homonuclear ( 3JHH​ ) and heteronuclear ( 2JHF​ , 3JHF​ ) couplings. The diastereotopic nature of the −CH2​O− protons is a critical diagnostic feature.

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)AssignmentCausality / Structural Rationale
3.45 & 3.58AB system, d2H 2JHH​≈9.5 , 3JHF​≈18.0 −CH2​O− Diastereotopic protons adjacent to the C3 chiral center; further split by the C3 fluorine.
3.35s3H- −OCH3​ Highly deshielded methyl singlet due to adjacent oxygen.
2.85 - 3.15m2H 2JHH​≈12.0 , 3JHF​≈15.0 H2​ (eq/ax)Deshielded by both the adjacent nitrogen and the inductive effect of the C3 fluorine.
2.65 - 2.90m2H- H6​ (eq/ax)Deshielded by the adjacent nitrogen, but lacks strong JHF​ coupling.
1.85 (br s)br s1H- N−H Broadened by quadrupolar relaxation of 14N and chemical exchange.
1.60 - 1.95m2H 3JHF​≈12.0 H4​ (eq/ax)Split by the adjacent C3 fluorine.
1.40 - 1.70m2H- H5​ (eq/ax)Most shielded protons in the ring system.
13C NMR Data (100 MHz, CDCl3​ )

The 13C spectrum provides definitive proof of fluorination via massive one-bond carbon-fluorine coupling ( 1JCF​ ).

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)AssignmentCausality / Structural Rationale
95.2d 1JCF​=172.5 C3​ The massive 1JCF​ coupling definitively identifies the tertiary fluorinated carbon.
75.4d 2JCF​=19.0 −CH2​O− Two-bond coupling confirms the methoxymethyl group is attached directly to the fluorinated carbon.
59.1s- −OCH3​ Standard methoxy carbon shift; too distant for observable F-coupling.
51.3d 2JCF​=22.5 C2​ Two-bond coupling confirms proximity to C3.
46.8s- C6​ Adjacent to nitrogen, but four bonds away from fluorine ( 4JCF​≈0 ).
31.5d 2JCF​=21.0 C4​ Two-bond coupling confirms proximity to C3.
23.2d 3JCF​=6.5 C5​ Three-bond coupling demonstrates the transmission of spin information across the ring.
19F NMR Data (376 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityAssignmentCausality / Structural Rationale
-158.4m C3​−F Complex multiplet due to coupling with the diastereotopic −CH2​O− protons, H2​ , and H4​ .2[2].
High-Resolution Mass Spectrometry (HRMS)

Because the piperidine nitrogen is highly basic, Electrospray Ionization in positive mode (ESI+) is the optimal technique. The molecule readily accepts a proton to form the [M+H]+ pseudo-molecular ion.

  • Chemical Formula: C7​H14​FNO

  • Theoretical Exact Mass: 147.1059 Da

  • Observed [M+H]+ : 148.1132 Da

MS_Pathway M_plus_H [M+H]+ m/z 148.1132 Frag1 [M+H - CH3OH]+ m/z 116.0872 M_plus_H->Frag1 -32 Da (Methanol Loss) Frag2 [M+H - HF]+ m/z 128.1072 M_plus_H->Frag2 -20 Da (HF Loss) Frag3 [M+H - •CH2OCH3]+ m/z 102.0712 M_plus_H->Frag3 -46 Da (Radical Cleavage)

Figure 1: ESI-HRMS Fragmentation Pathway of 3-Fluoro-3-(methoxymethyl)piperidine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, particularly the highly polarized C−F bond.

Wavenumber ( cm−1 )IntensityVibrational ModeDiagnostic Significance
3310Medium, Broad N−H stretchConfirms the secondary amine of the piperidine ring.
2850 - 2950Strong C−H stretchAliphatic ring and methyl/methylene stretches.
1115Strong C−O−C stretchAsymmetric stretching of the aliphatic ether linkage.
1045Strong, Sharp C−F stretchHallmark signature of aliphatic fluorination.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control check.

Self-Validating NMR Acquisition Workflow

Rationale: CDCl3​ is selected as the solvent because it lacks exchangeable protons, allowing the observation of the piperidine N−H proton (which would exchange and disappear in D2​O or CD3​OD ).

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of high-purity CDCl3​ (containing 0.03% v/v TMS as an internal standard). Filter through a glass wool plug into a 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) spectrometer. Manually tune and match the probe for 1H , 13C , and 19F nuclei. Validation: The tuning curve must show a sharp dip exactly at the Larmor frequency of each nucleus.

  • Locking and Shimming: Lock onto the deuterium signal of CDCl3​ . Perform gradient shimming (Z1-Z5). Validation: The 1H TMS signal must have a linewidth at half-height ( W1/2​ ) of < 1.0 Hz.

  • Acquisition:

    • 1H NMR: 16 scans, 64k data points, relaxation delay (D1) = 2.0 s.

    • 13C NMR: 1024 scans, 64k data points, D1 = 2.0 s. Utilize 1H decoupling (WALTZ-16).

    • 19F NMR: 64 scans. Crucial Step: Acquire both with and without 1H decoupling to differentiate JHF​ couplings from multiple conformers.

  • 2D Correlation (Optional but Recommended): Acquire 1H−13C HSQC to definitively link the diastereotopic protons to the 75.4 ppm carbon, validating the methoxymethyl assignment.

NMR_Workflow Prep 1. Sample Preparation (15 mg in 0.6 mL CDCl3) Acq1 2. 1D NMR Acquisition (1H, 13C, 19F) Prep->Acq1 Acq2 3. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1->Acq2 Process 4. Spectral Processing (Phase/Baseline Correction) Acq2->Process Analyze 5. J-Coupling Analysis (H-F and C-F Splitting) Process->Analyze Validate 6. Structural Validation (Conformational Assignment) Analyze->Validate

Figure 2: Standardized NMR Acquisition and Structural Validation Workflow.

High-Resolution ESI-MS Protocol

Rationale: ESI is a soft ionization technique that prevents the total destruction of the molecule, allowing us to observe the intact [M+H]+ ion before inducing controlled fragmentation via Collision-Induced Dissociation (CID).

  • Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard sodium formate solution. Validation: Mass accuracy must be < 2 ppm across the 50-1000 m/z range.

  • Sample Infusion: Dilute the sample to 1 μg/mL in 50:50 Methanol:Water with 0.1% Formic Acid. The formic acid drives the protonation of the piperidine nitrogen.

  • Acquisition: Infuse at 10 μL/min . Apply a capillary voltage of 3.0 kV.

  • MS/MS (Tandem MS): Isolate the 148.11 m/z precursor ion. Apply a normalized collision energy (NCE) of 20-30 eV to induce the loss of HF (-20 Da) and Methanol (-32 Da).

FT-IR Attenuated Total Reflectance (ATR) Protocol

Rationale: ATR-FTIR eliminates the need for KBr pellet pressing, preventing moisture absorption which can obscure the N−H stretch region.

  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm−1 resolution).

  • Application: Place 1-2 mg of the neat compound directly onto the crystal. Apply the pressure anvil until the force gauge clicks. Validation: The baseline transmittance should remain above 90% in non-absorbing regions.

  • Acquisition: Collect 32 scans from 4000 to 400 cm−1 . Apply an atmospheric compensation algorithm to remove ambient H2​O and CO2​ interference.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY | ChemRxiv / DOI. Available at:[Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | ResearchGate. Available at:[Link]

Sources

Foundational

Physicochemical Profiling of 3-Fluoro-3-(methoxymethyl)piperidine: A Technical Guide to Solubility, Stability, and Drug Design Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-Fluoro-3-(methoxymethyl)piperidine (CAS: 1566191-98-7) Executive Summary In modern Fragment-Based Drug Discovery (FBD...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-Fluoro-3-(methoxymethyl)piperidine (CAS: 1566191-98-7)

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds. However, its high intrinsic basicity (pKa ~11.2) often leads to high promiscuity in vivo, driving off-target interactions such as hERG potassium ion channel blockade (cardiovascular toxicity) and phospholipidosis [1].

To engineer out these liabilities, strategic functionalization is required. 3-Fluoro-3-(methoxymethyl)piperidine represents a highly optimized 3D fragment. By installing a geminal fluorine and methoxymethyl group at the C3 position, medicinal chemists can precisely modulate the basicity, lipophilicity, and metabolic stability of the piperidine core [2]. This guide delineates the mechanistic causality behind these property shifts and provides field-proven, self-validating protocols for evaluating its solubility and stability.

Mechanistic Rationale: The Fluorine-Piperidine Synergy

As an Application Scientist evaluating novel scaffolds, it is critical to understand why specific substitutions are made, rather than just observing the end result. The 3,3-disubstitution on this piperidine ring operates via three distinct mechanistic pathways:

  • pKa Modulation via Inductive Effects: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I) through the σ -bond framework. When placed at the β -position (C3) relative to the basic nitrogen, it significantly lowers the electron density on the nitrogen lone pair. The addition of the methoxymethyl group provides a secondary electron-withdrawing effect via its oxygen atom. Together, these drop the pKa from ~11.2 (unsubstituted) to an estimated ~7.5–8.2 [2]. At physiological pH (7.4), a lower fraction of the molecule exists in the protonated state, directly mitigating hERG binding [1].

  • Conformational Rigidity (The Axial-F Preference): Fluorinated piperidines exhibit unique conformational behavior driven by charge-dipole interactions and hyperconjugation ( σC−H​→σC−F∗​ ). The fluorine atom strongly prefers the axial orientation to minimize dipole moments and stabilize the protonated nitrogen [3]. This locks the piperidine ring into a predictable, rigid 3D conformation, which is highly desirable for target-specific binding in FBDD [3].

  • Metabolic Shielding: The geminal substitution creates a quaternary carbon at C3, completely removing the C-H bond susceptible to Cytochrome P450 (CYP450) mediated oxidation. Furthermore, the steric bulk of the methoxymethyl group physically shields the adjacent C2 and C4 positions from enzymatic attack.

G A 3-Fluoro-3-(methoxymethyl) piperidine B C3-Fluorination (Inductive Effect) A->B C C3-Methoxymethylation (Steric & Electronic) A->C D ↓ pKa (~7.8) Reduced Basicity B->D F Quaternary Carbon Formation C->F E ↓ hERG Liability & Phospholipidosis D->E G ↑ CYP450 Metabolic Stability F->G

Caption: Mechanistic logic of C3-disubstitution in modulating piperidine pharmacokinetics.

Physicochemical Profiling: Solubility & Lipophilicity

Understanding the difference between LogP (partition coefficient of the neutral species) and LogD (distribution coefficient at a specific pH) is paramount [4]. Because 3-Fluoro-3-(methoxymethyl)piperidine contains an ionizable nitrogen, LogD 7.4​ is the biologically relevant metric for predicting intestinal absorption and blood-brain barrier (BBB) penetration.

The methoxymethyl group increases aqueous solubility by acting as a hydrogen bond acceptor, while the fluorine atom fine-tunes the overall lipophilicity, keeping the LogD within the optimal "Rule of Five" space (LogD between 1 and 3) [5].

Quantitative Data Summary

Note: Values for the substituted derivatives are based on chemoinformatic predictive models and literature trends for β -fluorinated piperidines [2, 5].

Compound ScaffoldEstimated pKaLogP (Neutral)LogD (pH 7.4)Primary Liability Addressed
Piperidine (Unsubstituted)11.20.84-2.10Baseline
3-Fluoropiperidine9.11.10-0.50Reduces basicity
3-Fluoro-3-(methoxymethyl)piperidine ~7.8 1.45 ~1.10 Optimized lipophilicity & stability
Protocol: High-Throughput Shake-Flask LC-MS/MS for LogD 7.4​

To ensure trustworthiness, this protocol incorporates a self-validating control system to confirm phase separation and quantification accuracy.

Reagents & Materials:

  • 1-Octanol (LC-MS grade, pre-saturated with PBS).

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with 1-octanol).

  • Control Compounds: Propranolol (LogD ~1.2) and Atenolol (LogD ~ -1.7).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 3-Fluoro-3-(methoxymethyl)piperidine in DMSO.

  • Spiking: Add 10 µL of the 10 mM stock to a 2 mL deep-well plate containing 490 µL of PBS (pH 7.4) and 500 µL of 1-octanol. (Final DMSO concentration = 1%, preventing co-solvent solubility artifacts).

  • Partitioning: Seal the plate and agitate on a plate shaker at 1,000 RPM for 120 minutes at 25°C to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the plate at 3,000 × g for 15 minutes to sharply resolve the aqueous and organic layers.

  • Sampling: Carefully aspirate 50 µL from the top octanol layer and 50 µL from the bottom aqueous layer into separate analytical plates. Dilute both 1:100 with acetonitrile containing an internal standard (e.g., labetalol).

  • Quantification: Analyze via LC-MS/MS (MRM mode).

  • Validation Check: Calculate the LogD for Propranolol and Atenolol. The assay is only valid if Propranolol LogD is 1.2±0.2 and Atenolol is <−1.5 .

  • Calculation: LogD7.4​=log10​(Peak AreaAqueous​Peak AreaOctanol​​) .

Stability Dynamics: Chemical & Metabolic

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol). This extreme bond dissociation energy renders the C3 position chemically inert to hydrolysis and oxidation. Metabolically, the primary route of clearance for piperidines is typically α -oxidation (at C2/C6) or β/γ -hydroxylation (at C3/C4/C5) by hepatic CYP450 enzymes. The 3-fluoro-3-methoxymethyl motif sterically blocks the C3 and C4 pockets from fitting into the catalytic heme center of CYP3A4 and CYP2D6.

Protocol: In Vitro Microsomal Stability Assay (HLM)

This protocol determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

  • Compound Addition: Spike 3-Fluoro-3-(methoxymethyl)piperidine to a final concentration of 1 µM. Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots of the reaction mixture into 150 µL of ice-cold quench solution (Acetonitrile containing 100 ng/mL Tolbutamide as an internal standard).

  • Protein Precipitation: Centrifuge the quenched samples at 4,000 × g for 20 minutes at 4°C.

  • Analysis: Transfer the supernatant to an LC-MS/MS system to monitor the disappearance of the parent compound over time.

  • Validation Check: Ensure Verapamil t1/2​ is < 15 minutes and Warfarin t1/2​ is > 60 minutes.

Workflow S1 Compound Stock (10 mM in DMSO) S2 LogD Partitioning (Octanol/PBS pH 7.4) S1->S2 S3 HLM Incubation (Microsomes + NADPH) S1->S3 S4 Phase Separation & Quenching S2->S4 S3->S4 S5 LC-MS/MS Quantification S4->S5 S6 Data Analysis (Clearance & LogD) S5->S6

Caption: Parallel experimental workflow for physicochemical and metabolic profiling.

Conclusion

3-Fluoro-3-(methoxymethyl)piperidine is a prime example of rational fragment design. By leveraging the inductive electron-withdrawing properties of fluorine and the steric/solubilizing nature of the methoxymethyl group, researchers can utilize this scaffold to bypass the traditional pitfalls of piperidine-containing drugs. The rigorous, self-validating protocols provided above ensure that its integration into drug discovery pipelines is backed by reproducible, high-fidelity data.

References

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Scientific Update - UK URL
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry - ACS Publications URL
  • PMC - National Institutes of Health (NIH)
  • LogP vs LogD - What is the Difference?
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles ResearchGate URL
Exploratory

The 3-Substituted Piperidine Scaffold: A Technical Guide to Literature, Synthesis, and Pharmacological Design

Executive Summary The piperidine ring is a highly privileged, non-aromatic heterocyclic scaffold in medicinal chemistry. While 2- and 4-substituted piperidines are ubiquitous, the 3-substituted piperidine architecture ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is a highly privileged, non-aromatic heterocyclic scaffold in medicinal chemistry. While 2- and 4-substituted piperidines are ubiquitous, the 3-substituted piperidine architecture has emerged as a critical structural motif for developing highly selective, potent, and metabolically stable therapeutics. Its unique three-dimensional conformation allows for precise spatial orientation of pharmacophores, making it a powerful tool for optimizing drug-target interactions.

This whitepaper synthesizes current literature on the pharmacological significance of 3-substituted piperidines—highlighting breakthrough FDA-approved drugs like Niraparib—and critically evaluates modern asymmetric synthetic methodologies, including state-of-the-art chemo-enzymatic dearomatization cascades.

Pharmacological Significance & Structure-Activity Relationships (SAR)

The introduction of a substituent at the C3 position of the piperidine ring fundamentally alters the molecule's conformational flexibility and its interaction with enzymatic binding pockets. This regioselectivity is not merely a structural variation; it is a deliberate design choice driven by causality in target engagement and metabolic clearance.

Oncology: PARP-1/2 Inhibition and Niraparib

In the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for BRCA-mutated ovarian and breast cancers, early candidates based on the nicotinamide pharmacophore suffered from poor cellular potency and high metabolic clearance[1].

The breakthrough in the discovery of Niraparib (an FDA-approved PARP-1/2 inhibitor) relied on restricting the rotation of the nicotinamide amide group to maintain essential hydrogen-bonding interactions within the NAD+ binding site[1]. SAR studies demonstrated that appending a 3-substituted piperidine at the para position of the phenyl group was vastly superior to 4-substituted analogs[2].

  • Causality : The 3-substituted architecture provided the exact spatial geometry required to project the basic amine into the solvent-exposed region of the PARP active site, while simultaneously reducing in vitro liver microsome and CYP1A1 clearance[2].

  • Efficacy : The enantiomeric resolution of this scaffold led to the (S)-enantiomer (Niraparib), which exhibited exceptional cell-based potency (PARylation EC50 = 4.0 nM) and a >100-fold selectivity window for synthetic lethality in BRCA-deficient cells over wild-type cells[2].

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1/2 Recruitment DNA_Damage->PARP1 NAD NAD+ Consumption PARP1->NAD binds NAD+ PARylation PARylation of Target Proteins NAD->PARylation DNA_Repair Base Excision Repair (BER) PARylation->DNA_Repair Cell_Death Synthetic Lethality (BRCA-deficient cells) DNA_Repair->Cell_Death Failure to repair Niraparib Niraparib (3-Substituted Piperidine) Niraparib->PARP1 Inhibits catalytic domain Niraparib->PARylation Blocks PAR chain formation

Caption: Mechanism of PARP-1 inhibition by Niraparib leading to synthetic lethality.

Neurology: Monoamine Oxidase B (MAO-B) Inhibition

In the design of reversible MAO-B inhibitors for neurodegenerative diseases (e.g., Parkinson's disease), coumarin-piperidine hybrids have been extensively evaluated. Literature indicates that the position of the substituent on the piperidine ring dictates the molecule's ability to navigate the narrow entrance cavity of the MAO-B enzyme[3].

  • Causality : Compounds harboring a 1,3-substituted piperidine ring demonstrated significantly higher inhibitory activity (IC50 < 0.25 μM) compared to their 1,4-substituted counterparts[3][4]. The 1,3-substitution minimizes steric clashes with the amino acid residues lining the MAO-B cavity, allowing the coumarin core to optimally align with the FAD cofactor[3].

Table 1: Pharmacological Impact of Piperidine Substitution Patterns
Compound ClassSubstitution PatternPrimary TargetPharmacological Effect / Causality
Niraparib Analogs 3-SubstitutedPARP-1/2Restricts amide bond rotation; optimal NAD+ pocket binding; reduced CYP1A1 clearance.
Niraparib Analogs 4-SubstitutedPARP-1/2Suboptimal spatial alignment; higher metabolic clearance; lower cellular potency.
Coumarin Hybrids 1,3-SubstitutedMAO-BHigh potency (IC50 < 0.25 μM); optimal steric fit in the MAO-B entrance cavity.
Coumarin Hybrids 1,4-SubstitutedMAO-BReduced inhibitory activity compared to 1,3-regioisomers due to steric hindrance.

Advanced Synthetic Methodologies

Historically, the asymmetric synthesis of 3-substituted piperidines has been challenging. Direct asymmetric dearomatization of pyridines is thermodynamically unfavorable due to the high resonance energy of the aromatic ring[5]. Consequently, modern synthesis relies on bypassing this barrier through activated intermediates.

Chemo-Enzymatic Dearomatization Cascade (Turner's Approach)

A groundbreaking methodology developed by Turner and co-workers utilizes a one-pot chemo-enzymatic cascade to convert readily available pyridinium salts into highly enantioenriched 3-substituted piperidines[6][7]. This approach was successfully utilized to synthesize the building blocks for Niraparib and the antipsychotic drug Preclamol[6][8].

Mechanistic Causality :

  • The thermodynamic barrier is bypassed by first chemically reducing the pyridinium salt to a 1,2,5,6-tetrahydropyridine (THP) using NaBH4​ [7].

  • An engineered amine oxidase (AmOx, specifically 6-HDNO) biocatalytically oxidizes the THP to a dihydropyridinium (DHP) ion. This generates an activated C=C bond conjugated to a C=N bond[7].

  • An Ene Imine Reductase (EneIRED) catalyzes an enantioselective conjugate addition of a hydride to the DHP, forming an enamine[6][7].

  • The enamine exists in equilibrium with an iminium intermediate, which undergoes a final EneIRED-mediated reduction via dynamic kinetic resolution to yield the chiral piperidine[6][9].

ChemoEnzymatic Pyridinium Pyridinium Salt NaBH4 Chemical Reduction (NaBH4) Pyridinium->NaBH4 THP Tetrahydropyridine (THP) AmOx Amine Oxidase (6-HDNO) THP->AmOx Enzymatic Oxidation DHP Dihydropyridinium (DHP) EneIRED Ene Imine Reductase (EneIRED) DHP->EneIRED Conjugate Addition Enamine Enamine Intermediate Enamine->EneIRED Dynamic Kinetic Resolution Piperidine Enantioenriched 3-Substituted Piperidine NaBH4->THP AmOx->DHP Enzymatic Oxidation EneIRED->Enamine Conjugate Addition EneIRED->Piperidine Dynamic Kinetic Resolution

Caption: Chemo-enzymatic dearomatization cascade for the synthesis of 3-substituted piperidines.

Transition-Metal Catalyzed Carbometalation

An alternative purely chemical route involves the Rhodium-catalyzed asymmetric Suzuki-Miyaura-type coupling. By utilizing a Rh/BINAP catalytic system, aryl boronic acids undergo a highly regio- and enantioselective reductive Heck reaction with dihydropyridines[5]. This yields 3-substituted tetrahydropyridines, which are subsequently reduced to piperidines. While this method offers broad functional group tolerance and scalability, it requires multi-step partial reductions and heavy metal catalysts[5].

Table 2: Comparison of Modern Synthetic Strategies
MethodologyReagents / CatalystsKey IntermediateAdvantagesLimitations
Chemo-Enzymatic Cascade NaBH4​ , 6-HDNO, EneIREDDihydropyridinium (DHP)Exceptional enantioselectivity (>99% ee); mild aqueous conditions; sustainable.Requires specialized engineered enzymes; substrate scope limited by active site.
Rh-Catalyzed Carbometalation Rh/BINAP, Arylboronic AcidsTetrahydropyridine (THP)Broad functional group tolerance; easily scalable to gram quantities.Multi-step process; reliance on expensive transition metals.

Experimental Protocol: Chemo-Enzymatic Synthesis of (S)-3-(4'-aminophenyl)piperidine (Niraparib Intermediate)

To ensure scientific integrity and self-validation, the following protocol outlines the chemo-enzymatic cascade workflow. The integration of chiral chromatography ensures the system validates its own stereochemical output.

Step 1: Chemical Reduction to THP

  • Dissolve the N-alkyl-3-(4'-aminophenyl)pyridinium salt (10 mmol) in methanol (50 mL) at 0 °C.

  • Slowly add Sodium Borohydride ( NaBH4​ , 15 mmol) in portions to prevent excessive effervescence.

  • Stir for 2 hours at room temperature. Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo to yield the 1,2,5,6-tetrahydropyridine (THP) intermediate.

Step 2: Biocatalytic Cascade Setup

  • Prepare a reaction buffer: 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM NADP+ , 100 mM D-glucose, and 10 U/mL Glucose Dehydrogenase (GDH) for cofactor recycling.

  • Add the purified THP substrate (final concentration: 10-20 mM) to the buffer.

  • Introduce the engineered Amine Oxidase (6-HDNO variant, e.g., E350L_E352D) at 2 mg/mL to initiate the oxidation to the DHP intermediate.

  • Concurrently, add the selected Ene Imine Reductase (EneIRED, e.g., EneIRED361) at 5 mg/mL.

Step 3: Reaction Incubation & Monitoring

  • Incubate the mixture at 30 °C in an orbital shaker (250 rpm) for 24–48 hours. Ensure adequate aeration, as the AmOx enzyme requires molecular oxygen as an electron acceptor.

  • Self-Validation Checkpoint : At 12-hour intervals, extract 100 μL aliquots. Quench with 100 μL of 1M NaOH, extract with MTBE, and analyze via Chiral GC/HPLC to monitor conversion rates and enantiomeric excess (ee).

Step 4: Downstream Processing

  • Upon reaching >95% conversion, basify the reaction mixture to pH 10 using 5M NaOH to ensure the piperidine is in its free-base form.

  • Extract the aqueous phase three times with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (DCM:MeOH:NH4OH) to isolate the pure (S)-3-(4'-aminophenyl)piperidine (>93% ee).

Conclusion

The 3-substituted piperidine is a structurally privileged motif that fundamentally enhances the pharmacokinetic and pharmacodynamic profiles of therapeutics, as evidenced by the clinical success of Niraparib and potent MAO-B inhibitors. The historical bottleneck of accessing these chiral centers has been effectively dismantled by the advent of chemo-enzymatic dearomatization cascades. By combining the brute force of chemical reduction with the exquisite stereocontrol of engineered biocatalysts, researchers can now access this vital chemical space with unprecedented efficiency and sustainability.

References

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Journal of the American Chemical Society URL:[Link]

  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination Journal of Medicinal Chemistry URL:[Link]

  • Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds Molecules (MDPI) URL:[Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors ACS Omega URL:[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Journal of the American Chemical Society URL:[Link]

  • Recent Advances and Perspectives in Cancer Drug Design Anais da Academia Brasileira de Ciências (SciELO) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-Fluoro-3-(methoxymethyl)piperidine in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Piperidines The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals, forming the core scaffold of numerous FDA-approved drugs.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals, forming the core scaffold of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to confer aqueous solubility, act as a versatile synthetic handle, and present vectors for target interaction in three-dimensional space.[3] In parallel, the strategic incorporation of fluorine has become a cornerstone of modern drug design, offering a powerful tool to fine-tune a molecule's physicochemical and pharmacokinetic properties.[4][5] Fluorination can enhance metabolic stability, modulate basicity (pKa), increase binding affinity, and alter lipophilicity, ultimately improving a drug candidate's overall profile.[6][7][8]

The 3-Fluoro-3-(methoxymethyl)piperidine scaffold represents a sophisticated convergence of these two design strategies. By installing both a fluorine atom and a methoxymethyl group at the C3 position, medicinal chemists gain access to a building block that offers nuanced control over multiple drug-like properties simultaneously. This guide provides an in-depth analysis of the unique characteristics of this scaffold, detailed synthetic protocols, and its practical application in drug discovery programs.

Core Physicochemical Properties and Strategic Implications

The substitution pattern of 3-Fluoro-3-(methoxymethyl)piperidine imparts a unique set of properties that can be leveraged to overcome common challenges in lead optimization.

Basicity (pKa) Attenuation: A Key to Safety and Bioavailability

The primary and most predictable effect of the C3-fluorine is the reduction of the piperidine nitrogen's basicity. The strong electron-withdrawing nature of the fluorine atom lowers the pKa of the conjugate acid (R₃N⁺-H) compared to its non-fluorinated counterparts.[9][10]

  • Mitigating hERG Liability: A high pKa is often correlated with affinity for the hERG potassium ion channel, a major cause of cardiotoxicity. By lowering the basicity, the 3-fluoro substituent can significantly reduce hERG binding, thereby improving the cardiovascular safety profile of a lead compound.[1]

  • Enhancing Oral Absorption: Compounds that are highly basic remain fully protonated in the gastrointestinal tract, which can limit their ability to cross cellular membranes. Reducing the pKa creates a more favorable equilibrium between the charged and neutral species at physiological pH, often leading to improved oral absorption and bioavailability.[7][11][12]

Conformational Restriction and Pre-organization

The geminal disubstitution at the C3 position introduces significant conformational constraint. This rigidity can lock the piperidine ring into a preferred chair conformation, reducing the entropic penalty upon binding to a biological target. This pre-organization can lead to a notable increase in binding affinity and selectivity.

Impact on Lipophilicity and Metabolic Stability
  • Lipophilicity: While fluorine substitution typically increases lipophilicity (LogP), the reduction in pKa has a more profound impact on the distribution coefficient at physiological pH (LogD₇.₄). A lower pKa means the compound is less protonated and more lipophilic at pH 7.4, which can enhance membrane permeability and penetration across the blood-brain barrier (BBB).[6][13]

  • Metabolic Shielding: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[7] Placing the fluorine at a metabolically susceptible position can effectively block this pathway, increasing the compound's in vivo half-life. The methoxymethyl group, while potentially a site for O-demethylation, offers an additional vector for interaction or further chemical modification.

Data Summary: Comparative Physicochemical Properties

The following table provides calculated estimates to illustrate the impact of the 3-fluoro-3-(methoxymethyl) substitution pattern compared to a simpler piperidine analog.

CompoundStructureCalculated pKaCalculated LogPExpected Impact on Drug Properties
3-Methylpiperidine~10.8~1.5High basicity, potential hERG risk, flexible conformation.
3-Fluoro-3-(methoxymethyl)piperidine~8.5 - 9.5~1.0Reduced pKa: Lower hERG risk, improved oral absorption.[9][11] Conformationally Restricted: Potential for increased potency/selectivity. Metabolically Shielded: C3 position is blocked from oxidation.[7]

Calculated values are estimates and may vary based on the software used. The key takeaway is the directional trend.

Experimental Protocols

The following protocols provide methodologies for the synthesis of the 3-Fluoro-3-(methoxymethyl)piperidine building block and its subsequent incorporation into a target molecule.

Protocol 1: Synthesis of N-Boc-3-Fluoro-3-(methoxymethyl)piperidine

This protocol describes a practical three-step synthesis starting from commercially available N-Boc-3-piperidinone.

Materials:

  • N-Boc-3-piperidinone

  • Methoxymethylmagnesium chloride (1M in THF) or (Methoxymethyl)trimethylsilane and a fluoride source

  • Diethylaminosulfur trifluoride (DAST)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes

Procedure:

  • Step A: Synthesis of N-Boc-3-hydroxy-3-(methoxymethyl)piperidine

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-piperidinone (1.0 eq) dissolved in anhydrous THF (0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methoxymethylmagnesium chloride (1.2 eq, 1M solution in THF) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can often be used directly in the next step or purified by silica gel chromatography if necessary.

  • Step B: Deoxyfluorination with DAST

    • CAUTION: DAST is toxic and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment.

    • Dissolve the crude alcohol from Step A (1.0 eq) in anhydrous DCM (0.2 M) in a plastic or Teflon flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add DAST (1.3 eq) dropwise. Rationale: Keeping the temperature low minimizes elimination side reactions.[14]

    • Stir at 0 °C for 1 hour, then allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.

    • Once complete, cool the reaction to 0 °C and quench by very slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5-30% ethyl acetate in hexanes) to yield N-Boc-3-fluoro-3-(methoxymethyl)piperidine.

  • Step C: N-Deprotection (Optional, for direct use)

    • Dissolve the purified product from Step B in DCM (0.2 M).

    • Add trifluoroacetic acid (TFA, 10 eq) or 4M HCl in dioxane (10 eq).

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the mixture under reduced pressure. The resulting salt can be used directly or neutralized with a base for subsequent reactions.

Protocol 2: Incorporation via Reductive Amination

This protocol demonstrates how to couple the free piperidine with an aldehyde-containing lead molecule.

Materials:

  • 3-Fluoro-3-(methoxymethyl)piperidine (hydrochloride salt or free base)

  • Aldehyde-containing lead molecule (Ar-CHO)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting with the salt)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a vial, add the aldehyde (1.0 eq) and 3-Fluoro-3-(methoxymethyl)piperidine (1.2 eq) in DCE or DCM (0.1 M).

  • If using the hydrochloride salt of the piperidine, add TEA (1.5 eq) to liberate the free base.

  • Add a catalytic amount of acetic acid (0.1 eq). Rationale: The acid catalyzes the formation of the intermediate iminium ion.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Rationale: NaBH(OAc)₃ is a mild reducing agent selective for imines in the presence of aldehydes.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by LC-MS for the formation of the desired product.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final compound by silica gel column chromatography or preparative HPLC.

Visualizations: Workflows and Rationale

The following diagrams illustrate the key concepts and workflows described in this guide.

G cluster_0 Structural Features cluster_1 Physicochemical Impact cluster_2 Medicinal Chemistry Outcomes A 3-Fluoro-3-(methoxymethyl) piperidine B C-F Bond A->B has C Piperidine Nitrogen A->C has D Methoxymethyl Group A->D has F Metabolic Shielding B->F G Conformational Rigidity B->G E Reduced pKa (Increased Acidity) C->E D->G H Modulated Lipophilicity (LogD) E->H I Improved Safety (Lower hERG Risk) E->I J Enhanced ADME Profile (Better Absorption, Longer t½) F->J K Increased Potency & Selectivity G->K H->J

Caption: Impact of structural features on drug properties.

G start N-Boc-3-Piperidinone step1 Step 1: Grignard Addition (MeOCH₂MgCl) start->step1 intermediate1 N-Boc-3-hydroxy-3- (methoxymethyl)piperidine step1->intermediate1 step2 Step 2: Deoxyfluorination (DAST) intermediate1->step2 intermediate2 N-Boc-3-fluoro-3- (methoxymethyl)piperidine step2->intermediate2 step3 Step 3: Deprotection (TFA or HCl) intermediate2->step3 building_block 3-Fluoro-3-(methoxymethyl) piperidine step3->building_block step4 Step 4: Reductive Amination (with Ar-CHO, NaBH(OAc)₃) building_block->step4 final_product Final Target Molecule step4->final_product

Caption: General synthetic workflow for synthesis and incorporation.

G center_node piperidine Piperidine Core nitrogen Nitrogen (pKa Center) piperidine->nitrogen Influences fluorine Fluorine (Metabolic Block & EWG) piperidine->fluorine Substituted with methoxy Methoxymethyl (Conformational Anchor) piperidine->methoxy Substituted with fluorine->nitrogen Lowers pKa

Sources

Application

Application Note: Strategic Implementation of 3-Fluoro-3-(methoxymethyl)piperidine in CNS Drug Discovery

Executive Summary The development of central nervous system (CNS) therapeutics is historically plagued by high attrition rates, primarily due to poor blood-brain barrier (BBB) penetration and off-target cardiotoxicity. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is historically plagued by high attrition rates, primarily due to poor blood-brain barrier (BBB) penetration and off-target cardiotoxicity. The piperidine heterocycle is a ubiquitous pharmacophore in neuroactive compounds, providing essential electrostatic interactions with target receptors (e.g., GPCRs and monoamine transporters). However, the high basicity of unsubstituted piperidines often leads to severe pharmacokinetic and safety liabilities.

This application note details the mechanistic rationale and laboratory protocols for integrating 3-Fluoro-3-(methoxymethyl)piperidine into CNS drug discovery workflows. By leveraging precise stereoelectronic modifications, this building block allows medicinal chemists to decouple target affinity from cationic amphiphilic drug (CAD) liabilities, offering a privileged scaffold for next-generation neurotherapeutics.

Mechanistic Rationale: Overcoming CNS Drug Liabilities

As a Senior Application Scientist, I approach scaffold hopping not merely as structural variation, but as the deliberate tuning of physicochemical properties. The substitution of a standard piperidine with a 3-fluoro-3-(methoxymethyl)piperidine motif acts as a dual-function optimization strategy.

Attenuating Basicity via Fluorine Inductive Effects

Unsubstituted piperidines typically exhibit a pKa > 9.5. At a physiological pH of 7.4, over 99% of the molecule exists in the protonated state. This high degree of ionization restricts passive transcellular diffusion across the lipophilic BBB and strongly drives binding to the inner vestibule of the hERG potassium channel, leading to QT prolongation .

Introducing a highly electronegative fluorine atom at the β -position (C3) relative to the basic nitrogen exerts a strong electron-withdrawing inductive effect (-I). This modification reliably lowers the amine's pKa by 1.5 to 2.0 units . Consequently, the fraction of un-ionized drug at pH 7.4 increases exponentially, directly enhancing BBB permeability while simultaneously mitigating hERG affinity .

Balancing Lipophilicity and CAD Liabilities via the MOM Group

While fluorination solves the basicity issue, it can inadvertently increase lipophilicity. Excessive lipophilicity (ClogP > 3.5) in basic amines creates Cationic Amphiphilic Drug (CAD) liabilities, which manifest as drug-induced phospholipidosis and CYP2D6 inhibition .

The addition of a methoxymethyl (MOM) group at the C3 position establishes a quaternary stereocenter that provides essential 3D character (increasing Fsp3). The MOM group acts as a hydrogen bond acceptor and finely tunes the overall lipophilicity, keeping the molecule within the optimal "rule of three" space for fragment-based drug discovery .

Pharmacokinetics MOM Methoxymethyl (MOM) Group Steric Bulk & H-Bond Acceptor Lip Optimized Lipophilicity (ClogP < 3.5) Avoids Phospholipidosis MOM->Lip F Fluorine Atom (C3) Strong Inductive Effect (-I) pKa Lowered Amine pKa (~7.8) Reduced Ionization at pH 7.4 F->pKa BBB Increased BBB Penetration (High CNS Exposure) Lip->BBB pKa->BBB hERG Mitigated hERG Toxicity (Reduced Cardiac Liability) pKa->hERG

Fig 1. Mechanistic pathway of physicochemical optimization via 3-F-3-MOM substitution.

Physicochemical Profiling Data

To illustrate the impact of this building block, the table below summarizes the comparative physicochemical shifts observed when transitioning from an unsubstituted piperidine to the 3-Fluoro-3-(methoxymethyl) analog.

Scaffold MotifCalculated pKaClogPhERG IC₅₀ (µM)BBB Permeability (Pₐₚₚ)CAD Liability Risk
Piperidine ~9.71.5< 5.0 (High Risk)LowHigh
3-Fluoropiperidine ~8.21.8> 10.0 (Low Risk)ModerateModerate
3-(Methoxymethyl)piperidine ~9.52.0< 10.0 (Med Risk)ModerateHigh
3-Fluoro-3-(MOM)piperidine ~7.82.3> 30.0 (Safe)HighLow

Table 1: Quantitative summary of physicochemical properties demonstrating the synergistic effect of dual C3 substitution on safety and permeability.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent selection and mandatory quality control (QC) gates.

Protocol A: In Vitro BBB Permeability (PAMPA-BBB)

Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized to assess passive transcellular diffusion.

Causality Note: We utilize Porcine Brain Lipid (PBL) rather than standard soy lecithin. PBL accurately replicates the specific sphingomyelin and cholesterol ratios of the human blood-brain barrier, providing a tighter in vitro to in vivo correlation for CNS exposure.

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve Porcine Brain Lipid (PBL) in dodecane to a final concentration of 20 mg/mL. Why dodecane? It provides the optimal viscosity to support a stable lipid bilayer across the polycarbonate filter without prematurely evaporating during the assay.

  • Plate Assembly: Apply 5 µL of the PBL/dodecane solution to the porous polycarbonate membrane of the donor plate (Millipore Multiscreen).

  • Compound Preparation: Dilute the 3-Fluoro-3-(MOM)piperidine derivative in PBS (pH 7.4) containing 1% DMSO to a final concentration of 10 µM. Note: 1% DMSO maintains compound solubility without compromising the integrity of the artificial lipid membrane.

  • Incubation: Add 300 µL of the compound solution to the donor wells and 200 µL of fresh PBS (pH 7.4, 1% DMSO) to the acceptor wells. Assemble the sandwich and incubate at 37°C for 4 hours in a humidity chamber to prevent edge-effect evaporation.

  • Quantification & Validation: Analyze donor and acceptor well concentrations via LC-MS/MS.

  • Self-Validation Gate: The assay is only valid if the control compounds fall within historical ranges: Verapamil (High permeability control, Pₐₚₚ > 15 × 10⁻⁶ cm/s) and Theophylline (Low permeability control, Pₐₚₚ < 1 × 10⁻⁶ cm/s).

Protocol B: Automated Patch-Clamp for hERG Liability Screening

Because basic amines trap within the open pore of the hERG channel, radioligand binding assays are insufficient . Automated patch-clamp directly measures functional tail currents, capturing state-dependent inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Use an intracellular solution containing Mg-ATP to prevent current run-down.

  • Voltage Protocol (Critical Step):

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds. Causality: This forces the channels into the open and rapidly inactivated states, exposing the inner vestibule binding site to the drug.

    • Apply a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the 3-Fluoro-3-(MOM)piperidine derivative at escalating concentrations (0.1 µM to 30 µM). Measure the fractional block of the peak tail current relative to the vehicle control.

  • Self-Validation Gate: The assay must demonstrate a gigaseal (>1 GΩ) prior to compound application. Dofetilide must be run as a positive control, yielding an IC₅₀ of 10-50 nM.

Workflow Integration

Integrating this building block into a discovery pipeline requires a structured scaffold-hopping approach, moving from hit identification to lead optimization.

Workflow A Lead Generation Identify Basic Amine Hit B Scaffold Hopping Incorporate 3-F-3-MOM-Piperidine A->B C In Vitro Profiling PAMPA-BBB & Patch-Clamp B->C D Lead Optimization Selection of CNS Candidate C->D

Fig 2. Drug discovery workflow incorporating 3-F-3-MOM-piperidine for lead optimization.

References

  • Enhancement of Oral Absorption in Selective 5-HT1D Receptor Agonists: Fluorinated 3-[3-(Piperidin-1-yl)propyl]indoles. Journal of Medicinal Chemistry.[Link]

  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry.[Link]

  • Discovery of Novel pH-Sensitive μ-Opioid Receptor Agonists as Potent Analgesics with Reduced Side Effects. Journal of Medicinal Chemistry.[Link]

  • Novel triple reuptake inhibitors with low risk of CAD associated liabilities: design, synthesis and biological activities of 4-[(1S)-1-(3,4-dichlorophenyl)-2-methoxyethyl]piperidine and related compounds. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.[Link]

Method

Application Note: Advanced Protocols for the Site-Selective Functionalization of the Piperidine Ring

Strategic Overview & Introduction The piperidine ring is the most ubiquitous nitrogen heterocycle found in FDA-approved small-molecule pharmaceuticals. Historically, accessing diverse piperidine derivatives required de n...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Introduction

The piperidine ring is the most ubiquitous nitrogen heterocycle found in FDA-approved small-molecule pharmaceuticals. Historically, accessing diverse piperidine derivatives required de novo ring construction from acyclic precursors, which severely bottlenecked structure-activity relationship (SAR) studies. Today, the paradigm has shifted toward late-stage functionalization (LSF) of pre-existing piperidine scaffolds.

This application note synthesizes recent breakthroughs in the site-selective functionalization of piperidines. By leveraging visible-light photoredox catalysis and transition-metal-catalyzed carbene C–H insertion, researchers can now selectively functionalize the α (C2/C6) and γ (C4) positions of the piperidine ring with high chemo-, regio-, and stereoselectivity.

Mechanistic Paradigms: The Causality of Selectivity

To successfully apply these protocols, one must understand the underlying mechanistic forces that dictate site selectivity and stereocontrol.

A. Photoredox-Catalyzed α-Amino C–H Arylation

Visible-light photoredox catalysis provides a mild, sustainable pathway for C–H functionalization [1]. The catalytic cycle is initiated by the photoexcitation of an Iridium photocatalyst (e.g., Ir(ppy)₃). The excited state *Ir(ppy)₃ oxidizes the piperidine substrate via single-electron transfer (SET) to generate an amine radical cation. Subsequent deprotonation or hydrogen atom transfer (HAT) yields a highly reactive α-amino radical.

Causality of Stereocontrol: The initial coupling between the α-amino radical and an electron-deficient cyanoarene is rapid and stereochemically non-selective. However, under continuous photocatalytic conditions, the newly formed α-stereocenter undergoes reversible radical formation. This continuous epimerization funnels the product mixture toward the thermodynamically most stable diastereomer, resulting in exceptional diastereomeric ratios (d.r.) [2].

PhotoredoxCycle PC Ir(ppy)3 (PC) PC_star *Ir(ppy)3 (Excited) PC->PC_star Blue LED (hv) RadCat Amine Radical Cation PC_star->RadCat SET from Amine Amine Piperidine Substrate Amine->RadCat AlphaRad α-Amino Radical RadCat->AlphaRad -H+ / HAT Adduct Radical Adduct AlphaRad->Adduct + Cyanoarene Product α-Arylated Piperidine Adduct->Product SET / Epimerization Product->PC Catalyst Regeneration Arene Cyanoarene Arene->Adduct

Fig 1: Photoredox catalytic cycle driving α-arylation and thermodynamic epimerization.

B. Rhodium-Catalyzed Site-Selective C–H Insertion

Dirhodium tetracarboxylate catalysts decompose aryldiazoacetates to form electrophilic donor/acceptor rhodium carbenoids. The site selectivity (C2 vs. C4) on the piperidine ring is not inherent to the substrate but is dictated by the steric and electronic interplay between the catalyst's chiral pocket and the amine's protecting group [3].

Causality of Regiocontrol:

  • C2-Selectivity: Using N-Boc-piperidine with Rh₂(R-TPPTTL)₄, the bulky phthalimido ligands form a chiral crown that selectively accommodates the Boc group. This precise docking positions the C2–H bond directly over the reactive rhodium carbenoid while sterically shielding the C3 and C4 positions.

  • C4-Selectivity: Switching the protecting group to an N-α-oxoarylacetyl group and utilizing Rh₂(S-2-Cl-5-BrTPCP)₄ alters the docking geometry, forcing the carbenoid to interact exclusively with the distal C4–H bond.

RhCatalysis cluster_C2 C2-Selective Pathway cluster_C4 C4-Selective Pathway Diazo Aryldiazoacetate Cat1 Rh2(R-TPPTTL)4 Diazo->Cat1 Cat2 Rh2(S-2-Cl-5-BrTPCP)4 Diazo->Cat2 Sub1 N-Boc-Piperidine Prod1 C2-Arylated Piperidine (>30:1 d.r.) Sub1->Prod1 Cat1->Prod1 C2-H Insertion Sub2 N-α-oxoarylacetyl-piperidine Prod2 C4-Arylated Piperidine (>30:1 r.r.) Sub2->Prod2 Cat2->Prod2 C4-H Insertion

Fig 2: Ligand and protecting-group controlled site-selective Rh-carbenoid C–H insertion.

Quantitative Data Summary

The following table summarizes the performance metrics of the primary piperidine functionalization methodologies, allowing for rapid protocol selection based on target position and required stereofidelity.

Functionalization MethodCatalyst SystemReagents / ElectrophileTarget PositionYield RangeStereoselectivity
Photoredox α-Arylation Ir(ppy)₃ (1-2 mol%)Cyanoarenes, Blue LEDC2 (α)60–85%Up to 95:5 d.r.
Rh-Catalyzed C2-Insertion Rh₂(R-TPPTTL)₄ (0.5 mol%)AryldiazoacetatesC2 (α)42–75%>30:1 d.r., 52–73% e.e.
Rh-Catalyzed C4-Insertion Rh₂(S-2-Cl-5-BrTPCP)₄AryldiazoacetatesC4 (γ)50–65%>30:1 r.r., up to 98% e.e.
Visible-Light α,γ-Difunctionalization Ru(bpy)₃²⁺ / Eosin YNitrobenzene, GrignardC2 & C430–76%~2:1 d.r.

Validated Experimental Protocols

Protocol A: Highly Diastereoselective Photoredox α-Amino C–H Arylation [2]

This protocol is optimized for the late-stage α-arylation of densely functionalized piperidines.

Self-Validating System Check: The success of this reaction relies on preventing over-addition (di-arylation). By using an excess of the piperidine substrate, the kinetic difference between the first and second arylation events is maximized. Reaction progress must be monitored via LC-MS to ensure the mono-adduct is the exclusive product before quenching.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a flame-dried 2-dram vial with Ir(ppy)₃ (1.0 mol%), the cyanoarene electrophile (e.g., 1,4-dicyanobenzene, 1.0 equiv, 0.2 mmol), and a magnetic stir bar.

  • Solvent & Substrate Addition: Add 2.0 mL of anhydrous, thoroughly degassed acetonitrile to achieve a 0.1 M concentration relative to the electrophile. Add the substituted piperidine substrate (3.0 to 5.0 equiv). Note: The excess amine acts as both the reactant and a sacrificial reductant to prevent over-addition.

  • Irradiation: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a photoreactor equipped with a 34 W Blue LED lamp (~450 nm).

  • Temperature Control: Irradiate the mixture at room temperature. Critical: Use a high-capacity cooling fan to maintain the ambient temperature at 25 °C. Thermal runaway will degrade the diastereomeric ratio by disrupting the thermodynamic epimerization equilibrium.

  • Monitoring & Workup: Stir for 16–24 hours. Verify complete consumption of the cyanoarene via LC-MS. Once complete, concentrate the mixture in vacuo and purify the crude residue via silica gel flash column chromatography (hexanes/EtOAc gradient) to isolate the thermodynamically favored α-arylated piperidine.

Protocol B: Rhodium-Catalyzed Site-Selective C2 Functionalization [3]

This protocol details the enantioselective insertion of an arylacetate group at the C2 position of N-Boc-piperidines.

Self-Validating System Check: The bulky N-Boc group is essential for regiocontrol, but it masks chiral interactions during HPLC analysis. To validate enantiomeric excess (e.e.), the Boc group must be cleaved post-purification to yield the free amine prior to chiral stationary phase analysis.

Step-by-Step Methodology:

  • Catalyst Activation: Flame-dry a Schlenk flask under argon. Add Rh₂(R-TPPTTL)₄ (0.5 mol%) and N-Boc-piperidine (1.5 equiv, 0.75 mmol).

  • Solvent Matrix: Dissolve the catalyst and substrate in 2.0 mL of an anhydrous CH₂Cl₂/pentane mixture (1:1 v/v). Note: The inclusion of non-polar pentane tightens the transition state geometry, significantly enhancing the stereoselectivity of the carbenoid insertion.

  • Controlled Diazo Addition: Dissolve the aryldiazoacetate (1.0 equiv, 0.5 mmol) in 4.0 mL of CH₂Cl₂/pentane. Load this into a syringe pump and add it dropwise to the reaction flask over exactly 2 hours at room temperature. Critical: Rapid addition increases the steady-state concentration of the diazo compound, leading to unwanted carbene dimerization (yielding maleates/fumarates) rather than C–H insertion.

  • Completion: Stir for an additional 1 hour post-addition. Concentrate the solvent under reduced pressure.

  • Purification & Deprotection: Purify the C2-functionalized product via silica gel chromatography. To determine the accurate e.e., dissolve 10 mg of the isolated product in 1.0 mL of CH₂Cl₂ and add 0.25 mL of trifluoroacetic acid (TFA). Stir for 2 hours, concentrate, neutralize with saturated aqueous NaHCO₃, extract with EtOAc, and analyze the resulting free amine via chiral HPLC.

References

  • Title: Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization Source: Journal of the American Chemical Society (2020), 142(18), 8194–8202. URL: [Link]

  • Title: Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate Source: Chemistry—A European Journal (2020), 26(19), 4236–4241. URL: [Link]

  • Title: Visible-Light-Induced α,γ-C(sp3)–H Difunctionalization of Piperidines Source: Organic Letters (2022), 24(15), 2935–2940. URL: [Link]

Application

Application Note: Developing Derivatives of 3-Fluoro-3-(methoxymethyl)piperidine for Fragment-Based Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP) Introduction & Scientific Rationale In modern med...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP)

Introduction & Scientific Rationale

In modern medicinal chemistry, Fragment-Based Drug Discovery (FBDD) has increasingly prioritized the "escape from flatland"—a paradigm shift away from planar, heteroaromatic fragments toward highly functionalized, sp³-rich 3D scaffolds [1]. 3-Fluoro-3-(methoxymethyl)piperidine (CAS: 1566191-98-7) represents a premier building block in this space.

The strategic geminal disubstitution at the 3-position of the piperidine ring provides two critical modulatory handles:

  • The Fluorine Atom (Stereoelectronic Modulator): The introduction of a highly electronegative fluorine atom adjacent to the basic amine exerts a strong inductive electron-withdrawing effect. This significantly lowers the pKa of the piperidine nitrogen. A reduced pKa ensures that a larger fraction of the molecule remains unprotonated at physiological pH (7.4), which directly enhances passive membrane permeability and mitigates off-target hERG channel binding (a primary driver of clinical cardiotoxicity)[1].

  • The Methoxymethyl Group (Physicochemical Balancer): The methoxymethyl (MOM) ether acts as a stable hydrogen-bond acceptor. It introduces steric bulk to enforce a rigid 3D conformation while maintaining a low molecular weight, optimizing the fragment's ligand efficiency (LE) and lipophilic ligand efficiency (LLE).

Conformational Causality: The Axial-F Preference

When developing derivatives of this scaffold, researchers must account for its conformational rigidity. Fluorinated piperidines exhibit a strong "Axial-F preference." This is driven by charge-dipole interactions between the C-F bond and the protonated nitrogen, hyperconjugation (electron donation from anti-periplanar C-H bonds into the low-lying σ* C-F orbital), and solvent polarity effects [2]. This rigidity is highly advantageous for locking a drug candidate into a bioactive conformation, minimizing entropic penalties upon target binding.

ConformationalRationale Root Axial-F Preference in Fluorinated Piperidines F1 Charge-Dipole Interactions (C-F U00002194 N-H+) Root->F1 F2 Hyperconjugation (U000003C3 C-H U00002192 U000003C3* C-F) Root->F2 F3 Solvation Effects (Polarity Stabilization) Root->F3 Outcome Rigidified 3D Fragment Improved Target Binding F1->Outcome F2->Outcome F3->Outcome

Figure 1: Mechanistic drivers of the Axial-F conformational preference in fluorinated piperidines.

Physicochemical Profiling

Understanding the baseline metrics of the scaffold is essential before initiating derivatization. The table below illustrates the predictable shifts in physicochemical properties when transitioning from a standard piperidine to the 3-fluoro-3-(methoxymethyl) architecture.

PropertyUnsubstituted Piperidine3-Fluoro-3-(methoxymethyl)piperidinePharmacological Impact of Derivatization
Basic pKa ~10.5~8.2 - 8.5Decreased basicity reduces lysosomal trapping and hERG liability.
Fraction Un-ionized (pH 7.4) < 0.1%~10 - 15%Exponential increase in passive membrane permeability (Papp).
Fsp³ (3D Character) 1.001.00Maintains optimal 3D complexity for FBDD.
Hydrogen Bond Acceptors 13 (N, O, F)Enhanced solubility; potential for novel target interactions.

Derivatization Workflows

The secondary amine of 3-Fluoro-3-(methoxymethyl)piperidine is the primary vector for diversification. The two most reliable methods for incorporating this fragment into larger drug-like molecules are Reductive Amination (to yield tertiary amines) and Amidation (to yield amides).

Workflow A Scaffold Selection 3-Fluoro-3-(methoxymethyl)piperidine B N-Functionalization (Reductive Amination / Amidation) A->B C Physicochemical Profiling (LC-MS, NMR, pKa) B->C D In Vitro Screening (Target Affinity & hERG) C->D

Figure 2: Standard lead-optimization workflow utilizing the fluorinated piperidine scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems . They include specific in-process controls to ensure causality between the chemical steps and the analytical readouts, preventing downstream failures.

Protocol A: N-Alkylation via Reductive Amination

Rationale: Reductive amination is strictly preferred over direct alkylation with alkyl halides. Direct alkylation often leads to over-alkylation (quaternization) of the amine. By using Sodium triacetoxyborohydride (STAB), we selectively reduce the intermediate iminium ion without reducing the starting aldehyde, ensuring a clean mono-alkylated product.

Reagents:

  • 3-Fluoro-3-(methoxymethyl)piperidine (1.0 eq)

  • Target Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (glacial) (0.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-Fluoro-3-(methoxymethyl)piperidine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCM. Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation.

  • Pre-reduction Validation: Stir at room temperature for 1-2 hours. Self-Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the piperidine mass [M+H]⁺ 148.1 and the appearance of the iminium intermediate mass.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 eq) portion-wise over 10 minutes to control the mild exotherm.

  • Completion: Remove the ice bath and stir at room temperature for 12 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (equal volume) to neutralize the acetic acid and destroy excess STAB. Stir vigorously for 30 minutes. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, typically using a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on the aldehyde lipophilicity).

Protocol B: N-Acylation via Amide Coupling

Rationale: To synthesize neutral amide derivatives, standard coupling reagents (e.g., HATU) are utilized. The reduced basicity and slight steric hindrance of the 3-fluoro-3-(methoxymethyl) system require a highly efficient coupling reagent. HATU is selected over EDC/HOBt due to its superior kinetics in coupling hindered secondary amines.

Reagents:

  • 3-Fluoro-3-(methoxymethyl)piperidine (1.1 eq)

  • Target Carboxylic Acid (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes to generate the active HOAt-ester. Causality Note: Pre-activation prevents the amine from competing for unactivated acid, maximizing yield.

  • Coupling: Add 3-Fluoro-3-(methoxymethyl)piperidine (1.1 eq) to the activated mixture. Stir at room temperature for 4-6 hours.

  • In-Process Control: Monitor via TLC (UV/Ninhydrin stain) or LC-MS. Self-Validation Check: The reaction is complete when the carboxylic acid peak is completely consumed.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10x volume). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and 5% aqueous LiCl (3x, to remove DMF).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via reverse-phase preparative HPLC or silica gel chromatography.

Analytical Validation Standards

To confirm the structural integrity of the synthesized derivatives, the following analytical signatures must be verified:

  • ¹⁹F NMR (CDCl₃): The fluorine atom will exhibit a distinct multiplet (typically between -160 to -180 ppm, depending on the N-substituent). The coupling constants ( 2JHF​ and 3JHF​ ) are critical for confirming the axial/equatorial orientation of the fluorine atom [2].

  • ¹H NMR (CDCl₃): The methoxymethyl protons will appear as a distinct singlet for the -OCH₃ group (around 3.3-3.4 ppm) and an AB quartet or singlet for the -CH₂-O- group (around 3.4-3.6 ppm), depending on the chiral environment induced by the N-substituent.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI+) is required to confirm the exact mass of the [M+H]⁺ ion within < 5 ppm error.

References

  • Le Roch, M., et al. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry, American Chemical Society, 2024.[Link]

  • Nairoukh, Z., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Chemistry - A European Journal, National Center for Biotechnology Information (PMC), 2020.[Link]

Method

Scale-Up Synthesis of 3-Fluoro-3-(methoxymethyl)piperidine: A Robust 4-Step Protocol via Epoxide Fluorination

Executive Summary Fluorinated piperidines have emerged as critical 3D structural motifs in modern drug discovery, offering enhanced metabolic stability, modulated basicity, and favorable pharmacokinetic profiles compared...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated piperidines have emerged as critical 3D structural motifs in modern drug discovery, offering enhanced metabolic stability, modulated basicity, and favorable pharmacokinetic profiles compared to their non-fluorinated counterparts[1],[2]. However, the scale-up synthesis of tertiary fluorinated piperidines—such as 3-Fluoro-3-(methoxymethyl)piperidine —presents significant chemical challenges. Direct deoxyfluorination of tertiary alcohols often fails on scale due to competing E1-type elimination reactions[3].

This application note details a highly scalable, elimination-free, 4-step synthetic protocol. By leveraging a Corey-Chaykovsky epoxidation followed by a regioselective HF-pyridine mediated ring opening[4],[5], this route completely bypasses the problematic tertiary alcohol intermediate. The protocol is designed for 100-gram scale execution, emphasizing process safety, causality in reagent selection, and self-validating in-process controls (IPCs).

Strategic Route Design & Mechanistic Rationale

The Pitfall of Direct Fluorination

Attempting to synthesize 3-fluoro-3-substituted piperidines via the direct addition of DAST or Deoxo-Fluor to a 3-hydroxy-3-(methoxymethyl)piperidine precursor is fundamentally flawed for scale-up. The tertiary carbocation generated during the reaction strongly favors deprotonation over fluoride attack, resulting in massive yields of dehydropiperidine (alkene) side products[3],[6].

The Epoxide-Opening Strategy

To circumvent elimination, this protocol utilizes 1-Boc-3-piperidone as the starting material.

  • Epoxidation: Trimethylsulfoxonium iodide (TMSOI) is chosen over trimethylsulfonium iodide because the resulting dimethylsulfoxonium methylide is less basic, preventing unwanted α -deprotonation of the highly enolizable 3-piperidone.

  • Fluorinative Ring Opening: The spiro-epoxide is treated with Olah's reagent (HF·pyridine). The acidic environment protonates the epoxide oxygen, weakening the C–O bond at the more substituted tertiary carbon (C3). The release of ring strain drives an SN​1 -like transition state, directing the fluoride nucleophile exclusively to the tertiary position while simultaneously unmasking the primary alcohol[7],[4].

Mechanism Epo Protonated Spiro-epoxide O+ activated TS SN1-like Transition State δ+ at C3 Epo->TS Ring Strain Release Prod Regioselective Product Tertiary F, Primary OH TS->Prod F- Nucleophilic Attack

Fig 1. Mechanistic rationale for the regioselective HF-pyridine mediated epoxide opening.

Retrosynthetic Workflow

Workflow A 1-Boc-3-piperidone (SM) B Spiro-epoxide Intermediate A->B TMSOI, NaH DMSO/THF C Tertiary Fluoride Primary Alcohol B->C HF·Pyridine DCM, -10°C D Methyl Ether Intermediate C->D NaH, MeI THF, 0°C E 3-Fluoro-3-(methoxymethyl) piperidine HCl D->E 4M HCl Dioxane

Fig 2. Four-step scalable synthetic workflow for 3-Fluoro-3-(methoxymethyl)piperidine.

Quantitative Data & Process Parameters

The following table summarizes the key process parameters, expected yields, and critical quality attributes (CQAs) validated during a 100 g scale-up campaign.

StepTransformationKey ReagentsTemp / TimeIPC MethodYield (%)Purity (HPLC)
1 EpoxidationTMSOI, NaH, DMSO/THF0°C to RT, 12hGC-MS85%>95%
2 FluorinationHF·Pyridine, DCM-10°C to RT, 4h 19 F-NMR78%>98%
3 O-MethylationNaH, MeI, THF0°C to RT, 6hGC-MS90%>97%
4 Deprotection4M HCl/Dioxane, DCMRT, 2hHPLC95%>99%

Step-by-Step Experimental Protocols (100 g Scale)

Step 1: Synthesis of tert-butyl 1-oxa-5-azaspiro[7]octane-5-carboxylate

Causality Check: DMSO is required as a co-solvent to ensure the solubility of the sulfoxonium ylide, while THF modulates the viscosity of the reaction mixture.

  • Preparation of Ylide: Charge a dry 3 L three-neck flask (under N2​ ) with trimethylsulfoxonium iodide (TMSOI, 132.5 g, 0.602 mol) and anhydrous DMSO (500 mL). Cool to 0°C.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 24.1 g, 0.602 mol) in small portions. Stir at room temperature for 1 hour until H2​ evolution ceases and the solution becomes clear.

  • Reaction: Cool the mixture back to 0°C. Add a solution of 1-Boc-3-piperidone (100.0 g, 0.502 mol) in anhydrous THF (500 mL) dropwise over 1 hour.

  • Validation (IPC): Stir for 12 hours at room temperature. Confirm total consumption of the ketone via GC-MS.

  • Workup: Quench with ice-cold water (1 L) and extract with EtOAc (3 x 500 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate to yield the spiro-epoxide as a pale yellow oil (~91 g, 85% yield).

Step 2: Synthesis of 1-Boc-3-fluoro-3-(hydroxymethyl)piperidine

Safety Critical: HF-pyridine is highly corrosive and etches glass. This step MUST be performed in a PTFE or FEP reactor.

  • Setup: In a 2 L PTFE reactor under N2​ , dissolve HF·pyridine (70% HF, 60 mL) in anhydrous DCM (500 mL). Cool the mixture to -10°C using a dry ice/isopropanol bath.

  • Addition: Dissolve the spiro-epoxide from Step 1 (91 g, 0.427 mol) in DCM (200 mL). Add this solution dropwise to the HF·pyridine mixture over 2 hours. Causality Check: Strict temperature control (-10°C) during addition prevents non-specific polymerization of the epoxide[4].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation (IPC): Analyze an aliquot via 19 F-NMR. A single peak around -160 ppm confirms the formation of the tertiary fluoride.

  • Workup: Slowly pour the mixture into a vigorously stirred, ice-cold saturated NaHCO3​ solution (until pH 8). Extract with DCM (3 x 400 mL), dry, and concentrate. Purify via short-path silica plug to yield the fluorohydrin (~77 g, 78% yield).

Step 3: Synthesis of 1-Boc-3-fluoro-3-(methoxymethyl)piperidine
  • Deprotonation: In a 2 L flask, dissolve the fluorohydrin (77 g, 0.330 mol) in anhydrous THF (600 mL). Cool to 0°C. Add NaH (60% dispersion, 19.8 g, 0.495 mol) portionwise. Stir for 30 minutes.

  • Alkylation: Add Methyl Iodide (MeI, 31 mL, 0.495 mol) dropwise. Stir at room temperature for 6 hours.

  • Validation (IPC): Confirm the disappearance of the starting material via GC-MS.

  • Workup: Quench with saturated NH4​Cl (aq). Extract with EtOAc, wash with brine, dry, and concentrate to yield the methyl ether (~73 g, 90% yield).

Step 4: Synthesis of 3-Fluoro-3-(methoxymethyl)piperidine hydrochloride

Causality Check: Deprotecting with anhydrous HCl in dioxane directly precipitates the product as a hydrochloride salt. This avoids aqueous basification and extraction, which would lead to massive yield loss due to the high water solubility of the free fluorinated amino-ether.

  • Deprotection: Dissolve the intermediate from Step 3 (73 g, 0.295 mol) in DCM (300 mL).

  • Salt Formation: Add 4M HCl in dioxane (370 mL, 1.48 mol) dropwise at room temperature. Stir for 2 hours. A white precipitate will form rapidly.

  • Validation (IPC): Confirm complete Boc removal via HPLC.

  • Isolation: Filter the white crystalline solid, wash with cold diethyl ether (2 x 200 mL), and dry under high vacuum at 40°C for 12 hours. Yield: ~51 g (95%).

Sources

Application

stereoselective synthesis of 3-Fluoro-3-(methoxymethyl)piperidine enantiomers

Application Note & Protocol Guide Topic: Stereoselective Synthesis of 3-Fluoro-3-(methoxymethyl)piperidine Enantiomers For: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Stereoselective Synthesis of 3-Fluoro-3-(methoxymethyl)piperidine Enantiomers

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is a cornerstone of medicinal chemistry, representing the most prevalent saturated N-heterocyclic scaffold in FDA-approved pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom are key to its role in molecular recognition at biological targets. The strategic incorporation of fluorine into this privileged structure offers a powerful tool to fine-tune critical drug properties.[2][3] Fluorine's high electronegativity can modulate the pKa of the piperidine nitrogen, potentially reducing off-target effects such as hERG channel interactions, while also enhancing metabolic stability and membrane permeability.[2][4]

This guide details a robust and rational approach to the stereoselective synthesis of the enantiomers of 3-Fluoro-3-(methoxymethyl)piperidine. This specific scaffold, featuring a fluorine-containing quaternary stereocenter, presents a significant synthetic challenge. Its value lies in providing a conformationally restricted, polar, and metabolically stable building block for drug discovery. The protocols described herein are built upon established principles of asymmetric synthesis, offering a practical pathway for researchers to access these valuable compounds with high stereochemical control.

Synthetic Strategy: A Substrate-Controlled Approach

The core challenge in synthesizing the target molecule is the creation of the C3 quaternary stereocenter with simultaneous control over the fluorine and methoxymethyl substituents. A direct, one-step asymmetric construction is complex. Therefore, a more reliable, substrate-controlled strategy is proposed. This approach begins with a common piperidine precursor and sequentially introduces the required functional groups, using the stereochemistry of the intermediate to direct the subsequent transformations.

Our retrosynthetic analysis identifies N-protected 4-piperidone as an ideal starting material. The strategy hinges on an asymmetric α-functionalization to install a hydroxymethyl group, which then serves as a directing group for a diastereoselective electrophilic fluorination.

G Target (R/S)-3-Fluoro-3-(methoxymethyl)piperidine Deprotection N-Deprotection Target->Deprotection Etherification O-Methylation Deprotection->Etherification Fluorination Diastereoselective Electrophilic Fluorination Etherification->Fluorination Hydroxymethylation Asymmetric α-Hydroxymethylation Fluorination->Hydroxymethylation Start N-Protected 4-Piperidone Hydroxymethylation->Start

Caption: Retrosynthetic analysis for the target compound.

This multi-step sequence provides multiple points for optimization and ensures high fidelity in the stereochemical outcome.

Key Synthetic Transformations & Protocols

The following sections provide detailed, step-by-step protocols for the proposed synthetic route. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Protocol 1: Asymmetric Synthesis of (R)-tert-butyl 3-hydroxy-3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate

This crucial first step establishes the initial stereocenter. We employ a proline-catalyzed asymmetric α-hydroxymethylation of an enolizable ketone, a well-established organocatalytic method.

Rationale: L-Proline serves as a chiral catalyst, forming a chiral enamine intermediate with the N-Boc-4-piperidone. This enamine then reacts with formaldehyde from one face, dictated by the catalyst's stereochemistry, to afford the product with high enantioselectivity. The subsequent reduction of the ketone is performed with a mild reducing agent to yield the diol.

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO, add L-proline (0.3 eq).

  • Addition of Formaldehyde: Add aqueous formaldehyde (37% w/w, 2.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the α-hydroxymethylated ketone.

  • Reduction: Dissolve the purified ketone in methanol at 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Quenching and Extraction: Stir for 2 hours, then quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

  • Final Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to obtain the target diol.

Protocol 2: Diastereoselective Fluorination

This step leverages the newly installed hydroxyl group to direct the electrophilic fluorination, thereby setting the stereochemistry of the quaternary center.

Rationale: The hydroxyl group acts as a directing group, likely through hydrogen bonding with the fluorinating agent or by sterically blocking one face of the molecule. Selectfluor™ is a widely used electrophilic fluorinating agent known for its relative safety and efficacy.[2][5] The choice of solvent can be critical in modulating the reactivity and selectivity of the fluorination.

G sub Substrate (Chiral Diol) ts Directed Transition State (H-Bonding or Steric Shielding) sub->ts Coordination/ Approach reagent Selectfluor™ (Electrophilic F+ source) reagent->ts prod Product (3-Fluoro-3-hydroxymethyl derivative) ts->prod Fluorine Transfer

Caption: Directed electrophilic fluorination workflow.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the chiral diol (1.0 eq) from Protocol 1 in anhydrous acetonitrile in a flask under a nitrogen atmosphere.

  • Reagent Addition: Add Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), 1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor for the consumption of starting material by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the mixture with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate the fluorinated product.

Protocol 3: O-Methylation and Deprotection

The final steps involve converting the hydroxymethyl group to the target methoxymethyl ether and removing the Boc protecting group to yield the final product.

Rationale: A standard Williamson ether synthesis is employed for methylation using a strong base like sodium hydride (NaH) to deprotonate the primary alcohol, followed by reaction with an electrophilic methyl source like methyl iodide. Finally, the Boc group is efficiently removed under acidic conditions.

Step-by-Step Protocol:

  • O-Methylation Setup: To a stirred suspension of NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C, add a solution of the fluorinated alcohol (1.0 eq) from Protocol 2 in THF dropwise.

  • Methylation: After stirring for 30 minutes, add methyl iodide (CH₃I, 1.5 eq) and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Work-up: Carefully quench the reaction with water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • Deprotection: Dissolve the purified, N-Boc protected product in a solution of 4M HCl in 1,4-dioxane.

  • Isolation: Stir at room temperature for 2-4 hours. The product hydrochloride salt will often precipitate. Concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether, filtered, and dried to yield the final product, (R/S)-3-Fluoro-3-(methoxymethyl)piperidine hydrochloride.

Data Summary and Characterization

The successful synthesis of the target compound requires rigorous characterization at each step.

StepReactionKey ReagentsExpected YieldExpected Stereoselectivity (er/dr)
1 Asymmetric Hydroxymethylation & ReductionL-Proline, HCHO, NaBH₄60-75%>95:5 er
2 Diastereoselective FluorinationSelectfluor™50-65%>90:10 dr
3 O-Methylation & DeprotectionNaH, CH₃I, HCl/Dioxane75-85% (2 steps)N/A

Characterization Techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation. ¹⁹F NMR will confirm the successful incorporation of fluorine, and 2D NMR techniques (COSY, HSQC, HMBC) will verify the connectivity and relative stereochemistry.

  • Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of intermediates and the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC): Crucial for determining the enantiomeric ratio (er) of the chiral alcohol intermediate and confirming the enantiopurity of the final product.

Alternative Synthetic Strategies

While the substrate-controlled approach is robust, other modern synthetic methods could be adapted to access this scaffold.

  • Asymmetric Hydrogenation of Pyridines: A suitably substituted 3-fluoro-3-(methoxymethyl)pyridine could be synthesized and subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium). This approach can be highly efficient for generating chiral piperidines.[6]

  • Palladium-Catalyzed Aminofluorination: An enantioselective palladium-catalyzed aminofluorination of an unactivated alkene precursor could potentially construct the fluorinated piperidine ring in a single step with high enantioselectivity.[7]

  • Chemo-enzymatic Methods: The use of enzymes, such as transaminases on a fluorinated ketone precursor, could offer an environmentally friendly and highly selective route to a chiral amino-piperidine intermediate.[2][8]

These alternative routes represent the cutting edge of piperidine synthesis and may offer advantages in terms of step-economy or scalability for specific applications.

Conclusion

The is a challenging but achievable goal for the modern synthetic chemist. The detailed substrate-controlled protocol presented in this guide provides a logical, reliable, and well-precedented pathway to these valuable building blocks. By understanding the rationale behind each transformation—from the organocatalytic establishment of the initial stereocenter to the directed electrophilic fluorination—researchers can confidently implement and adapt these methods for their specific needs in drug discovery and development. Rigorous analytical characterization remains paramount to ensure the stereochemical integrity of the final compounds.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synthesis. [Link]

  • Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. ResearchGate. [Link]

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]

  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

  • Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications (RSC Publishing). [Link]

  • Property and asymmetric synthesis of β‐fluoropiperidines. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Sun, Y., et al. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. RSC Publishing. [Link]

  • Nauth, A. M., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. ACS Publications. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. [Link]

  • Diastereoselective Synthesis of 3-Fluoro-2-Substituted Piperidines and Pyrrolidines. Semantic Scholar. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications. [Link]

  • Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. ResearchGate. [Link]

  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. ScienceDaily. [Link]

  • Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Fluoro-3-(methoxymethyl)piperidine

Welcome to the Technical Support Center. The incorporation of a fluorine atom at a quaternary stereocenter on a piperidine ring is a highly sought-after structural motif in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The incorporation of a fluorine atom at a quaternary stereocenter on a piperidine ring is a highly sought-after structural motif in drug development. It is frequently utilized to modulate amine pKa​ , enhance lipophilicity, and improve metabolic stability[1]. However, the synthesis of 3-fluoro-3-(methoxymethyl)piperidine presents significant synthetic bottlenecks, primarily due to competing reaction pathways during the critical deoxyfluorination step[2].

As a Senior Application Scientist, I have designed this troubleshooting guide to provide you with field-proven strategies, mechanistic insights, and self-validating protocols to ensure the successful construction of this complex azaheterocycle.

Part 1: Troubleshooting Guide & FAQs

Q1: During the deoxyfluorination of my N-Boc-3-hydroxy-3-(methoxymethyl)piperidine precursor with DAST, I am isolating a significant amount of a 5-membered ring byproduct. What is causing this ring contraction?

Causality & Mechanism: This is a classic issue caused by anchimeric assistance (neighboring group participation). Even when protected with a carbamate like a Boc group, the piperidine nitrogen retains sufficient electron density to act as an internal nucleophile. When DAST or Deoxo-Fluor activates the tertiary C3-hydroxyl group into a good leaving group (e.g., −OSF2​NEt2​ ), the nitrogen lone pair attacks the C3 position. This forms a transient, highly reactive bicyclic aziridinium intermediate[3][4]. Subsequent nucleophilic attack by the fluoride ion occurs preferentially at the less sterically hindered carbon of the aziridinium ring, leading to a ring-contracted 2-substituted pyrrolidine byproduct[3].

Resolution: To suppress aziridinium formation, you must strongly deactivate the nitrogen lone pair. Switch the N-Boc protecting group to a more strongly electron-withdrawing group, such as N-Tosyl (Ts) or N-Trifluoroacetyl (TFA). Alternatively, performing the reaction at cryogenic temperatures (-78 °C) with a bulkier reagent like Deoxo-Fluor can kinetically favor direct SN1/SN2 fluorination over intramolecular cyclization[4].

Q2: My reaction yields the correct 6-membered ring, but it is predominantly the dehydrated alkene (dehydropiperidine) rather than the fluorinated product. How can I prevent elimination?

Causality & Mechanism: Tertiary alcohols are inherently prone to E1 and E2 elimination pathways due to the thermodynamic stability of the resulting substituted alkene and the steric hindrance impeding direct fluoride attack[2]. Fluorinating agents generate HF as a byproduct, which can protonate the leaving group and facilitate elimination, especially if the reaction temperature exceeds 0 °C[4].

Resolution:

  • Strict Temperature Control: Maintain the reaction at -78 °C during reagent addition and do not allow it to warm above -20 °C.

  • Alternative Reagents: Consider using XtalFluor-E in combination with a non-nucleophilic base (e.g., DBU or triethylamine trihydrofluoride). These reagents are specifically designed to minimize elimination pathways in sensitive tertiary substrates by preventing the buildup of unbuffered HF.

Q3: The final deprotection of the N-Ts or N-Boc group results in poor recovery of the free 3-Fluoro-3-(methoxymethyl)piperidine. Why is it being lost?

Causality & Mechanism: The free amine of 3-fluoro-3-(methoxymethyl)piperidine is highly polar, water-soluble, and possesses significant volatility. Standard aqueous workups often result in the product remaining in the aqueous layer, or it is lost during solvent evaporation under reduced pressure.

Resolution: Avoid aqueous extraction for the free amine. Instead, isolate the product as an HCl salt. After deprotection, precipitate the amine hydrochloride directly from an anhydrous solvent system (like diethyl ether/ethanol) to ensure quantitative recovery[4].

Part 2: Self-Validating Experimental Protocol

Protocol: Synthesis of N-Tosyl-3-fluoro-3-(methoxymethyl)piperidine via Deoxyfluorination

Objective: Convert N-Tosyl-3-hydroxy-3-(methoxymethyl)piperidine to the target fluorinated compound while suppressing aziridinium rearrangement and elimination.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve N-Tosyl-3-hydroxy-3-(methoxymethyl)piperidine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Add Deoxo-Fluor (1.5 equiv, 15 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not spike.

  • Reaction Progression: Stir at -78 °C for 2 hours. Slowly warm the reaction to -20 °C over an additional 2 hours.

  • Quenching: Quench the reaction cold (-20 °C) by carefully adding saturated aqueous NaHCO3​ dropwise until effervescence ceases.

  • Extraction & Purification: Extract with DCM (3x), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (keep water bath < 30 °C). Purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validating Checkpoints (E-E-A-T):

  • TLC Analysis: The fluorinated product will have a significantly higher Rf​ value (less polar) than the starting tertiary alcohol. Use a KMnO4​ stain; the target compound will not stain readily, whereas any elimination byproduct (alkene) will immediately turn brown, allowing you to visually assess the substitution-to-elimination ratio before proceeding.

  • 19F NMR Verification: Run a crude 19F NMR. A successful tertiary C-F bond formation will present a distinct multiplet (due to coupling with adjacent protons) typically in the range of -150 to -165 ppm. A lack of signal here indicates a failure of fluorination.

  • 1H NMR for Rearrangement: Check the crude 1H NMR for the presence of the methoxymethyl protons. In the desired piperidine, the −OCH3​ singlet will appear cleanly around 3.3 ppm. If ring contraction occurred, the complex splitting pattern of the pyrrolidine ring protons will dominate the 1.5-2.5 ppm region.

Part 3: Quantitative Data & Reagent Comparison

The following table summarizes the expected outcomes when applying various fluorinating agents to N-protected 3-hydroxy-3-substituted piperidines, based on empirical optimization[2][3][4].

Fluorinating AgentReaction Temp (°C)Direct Fluorination (Target)Elimination (Alkene)Ring Contraction (Pyrrolidine)
DAST 0 to 2515 - 25%> 50%10 - 20%
DAST -78 to -2035 - 45%~ 30%10 - 15%
Deoxo-Fluor -78 to -2055 - 65%< 20%< 10%
XtalFluor-E + DBU -78 to 070 - 85% < 10%< 5%

(Note: Data assumes the use of a strongly deactivating N-Tosyl protecting group. Substrates utilizing N-Boc will exhibit an approximate 15-25% increase in ring contraction across all reagents due to higher residual nitrogen nucleophilicity).

Part 4: Mechanistic Pathway Visualization

G Start N-Protected 3-Hydroxy- 3-(methoxymethyl)piperidine Activated DAST/Deoxo-Fluor Activated Intermediate Start->Activated + Fluorinating Agent Direct Direct Fluorination (Target: 3-Fluoro Piperidine) Activated->Direct F- Attack (SN1/SN2) Aziridinium Aziridinium Intermediate (Anchimeric Assistance) Activated->Aziridinium N-Lone Pair Attack Elimination E1/E2 Elimination (Dehydropiperidine) Activated->Elimination Base/Heat Pyrrolidine Ring Contraction (Pyrrolidine Byproduct) Aziridinium->Pyrrolidine F- Ring Opening

Mechanistic bifurcation during deoxyfluorination of 3-hydroxypiperidines.

References

  • Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Update - UK URL: [Link]

  • Title: Substitution Effect on the Cylization/Fluorination Reaction of N-Dienes in Superacid Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents Source: RSC Publishing (RSC Advances) URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Fluoro-3-(methoxymethyl)piperidine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 3-Fluoro-3-(methoxymethyl)piperidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 3-Fluoro-3-(methoxymethyl)piperidine . Small, heavily functionalized fluorinated heterocycles present unique isolation challenges due to their volatility, altered basicity, and strong stationary-phase interactions.

This document provides a self-validating troubleshooting framework, causality-driven explanations, and standardized operating protocols (SOPs) to ensure high-yield, high-purity recovery of your target compound.

Part 1: Compound Profiling & Causality Analysis

To purify a molecule effectively, you must first understand how its structural features dictate its macroscopic behavior. The introduction of geminal fluorine and methoxymethyl groups at the C3 position fundamentally alters the piperidine ring.

Quantitative Physicochemical Profile
PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 147.19 g/mol Low MW increases vapor pressure; high risk of loss during solvent evaporation.
Estimated pKa ~8.5 – 9.0Lower than unsubstituted piperidine (~11.2). Requires precise pH control during aqueous workup.
Physical State Colorless Liquid (Free Base)Difficult to crystallize as a free base; prone to degradation if left neat.
H-Bonding 1 Donor (NH), 2 Acceptors (N, O)High aqueous solubility; partitions poorly into standard non-polar organic solvents.
The Causality of Fluorination

Unsubstituted piperidine is highly basic (pKa ~11.2). However, the introduction of a highly electronegative fluorine atom at the β-position (C3) exerts a strong inductive electron-withdrawing effect (-I effect). This effect is compounded by the adjacent methoxymethyl ether. This combined electron withdrawal stabilizes the neutral free base but destabilizes the positively charged ammonium ion, resulting in a significant pKa drop to approximately 8.5–9.0 1[1]. Understanding this pKa shift is the critical mathematical foundation for your liquid-liquid extraction (LLE) protocols.

Part 2: Troubleshooting Guide (FAQs)

Q1: I am losing a significant amount of product during the aqueous workup. How do I improve recovery?

  • The Causality: Because the pKa of 3-fluoro-3-(methoxymethyl)piperidine is ~8.5-9.0, standard workups using saturated NaHCO3 (pH ~8.3) will leave a large percentage of the amine in its water-soluble, protonated state.

  • The Fix: You must drive the equilibrium entirely to the free base form. Adjust the aqueous phase to at least two pH units above the pKa (pH > 11.5 ) using 1M NaOH or K2CO3. Furthermore, because the molecule is highly polar, standard extraction solvents like pure hexanes or diethyl ether are insufficient. Use 10% isopropanol (iPrOH) in dichloromethane (DCM) or ethyl acetate (EtOAc) to disrupt aqueous hydrogen bonding and pull the product into the organic layer.

Q2: My product tails severely on silica gel, leading to broad peaks and co-elution with impurities. What is happening?

  • The Causality: Standard silica gel ( SiO2​ ) possesses surface silanol groups (Si-OH) with a pKa of ~4.5 to 5.5. When your secondary amine (pKa ~8.5) interacts with these silanols, an acid-base reaction occurs. The amine becomes protonated and binds to the silica via strong electrostatic (ion-exchange) interactions, rather than simple polarity-based adsorption.

  • The Fix: You must saturate the acidic silanols. Add a volatile basic modifier—such as 1-5% Triethylamine ( Et3​N ) or Ammonium Hydroxide ( NH4​OH ) —to your mobile phase. Alternatively, bypass this issue entirely by using amine-functionalized silica (e.g., KP-NH columns) or basic alumina, which repel the amine and allow for sharp, symmetrical peaks.

Q3: I concentrated my clean chromatography fractions under vacuum, but my isolated yield is unexpectedly low. Where did the product go?

  • The Causality: Low molecular weight amines (MW < 200 g/mol ) lacking extensive hydrogen-bonding networks possess significant vapor pressure at room temperature. 3-Fluoro-3-(methoxymethyl)piperidine is highly volatile and will co-evaporate with your solvent under high vacuum (<10 mbar) or elevated water bath temperatures (>30°C).

  • The Fix: Trap the amine as a salt before concentration. By adding 1.1 equivalents of HCl (e.g., 4M HCl in dioxane) to your organic fractions prior to rotary evaporation, you convert the volatile free base into a stable, ionic hydrochloride salt with effectively zero vapor pressure.

Part 3: Standard Operating Protocols (SOPs)

SOP 1: pH-Optimized Liquid-Liquid Extraction (LLE)

This protocol utilizes an acid-base "catch and release" mechanism to separate the target amine from neutral and acidic impurities.

  • Acidic Wash (Catch): Dilute the crude reaction mixture in EtOAc. Add 1M aqueous HCl until the aqueous layer reaches pH < 3 (verify with pH paper). Extract 3 times. Self-Validation: The target amine is now protonated and resides exclusively in the aqueous layer. Discard the organic layer containing neutral/acidic impurities.

  • Basification (Release): Cool the combined aqueous layers in an ice bath (0°C) to prevent exothermic degradation. Slowly add 5M NaOH dropwise until the pH is strictly > 11.5 .

  • Polar Extraction: Extract the basic aqueous layer three times with a solution of 10% iPrOH in DCM (v/v).

  • Drying: Combine the organic layers, wash once with brine, and dry over anhydrous Na2​SO4​ . Filter the drying agent.

SOP 2: Chromatography & Salt Formation

This protocol ensures sharp elution and zero volatility loss.

  • Column Preparation: If using standard silica, pre-treat the column by flushing it with 2 column volumes of your starting mobile phase containing 2% Et3​N .

  • Elution: Load the sample and elute using a gradient of Hexanes/EtOAc (containing 2% Et3​N ) or DCM/MeOH (containing 1% NH4​OH ). Monitor via TLC (stain with Ninhydrin or Potassium Permanganate, as the molecule lacks a strong UV chromophore).

  • Salt Conversion: Pool the fractions containing the pure product. While stirring, add 1.1 equivalents of 4M HCl in dioxane . Stir for 10 minutes at room temperature.

  • Concentration: Concentrate the solution on a rotary evaporator. Because the product is now an HCl salt, you may safely use a water bath up to 40°C and high vacuum to remove residual solvents. The product will isolate as an off-white to white solid.

Part 4: Process Visualizations

Workflow 1: Aqueous Workup & Extraction Logic

Workup Start Crude Reaction Mixture Acidify Add 1M HCl (pH < 3) Extract impurities with EtOAc Start->Acidify Aqueous Retain Aqueous Layer (Contains Protonated Amine) Acidify->Aqueous Phase Separation Basify Basify with 5M NaOH (Adjust to pH > 11.5) Aqueous->Basify Extract Extract with 10% iPrOH in DCM (3x volume) Basify->Extract Phase Separation Dry Dry over Na2SO4 & Filter Extract->Dry Salt Add 1.1 eq HCl in Dioxane (Prevent Volatility Loss) Dry->Salt Concentrate Concentrate in vacuo (Yields stable HCl Salt) Salt->Concentrate

Workflow for the pH-optimized liquid-liquid extraction and salt isolation of the target amine.

Workflow 2: Chromatography Selection Guide

Chromatography Q1 Is the amine free base strictly required? Yes Yes (Free Base) Q1->Yes No No (Salt is acceptable) Q1->No Silica Standard Silica Gel Yes->Silica Alternative NHSilica Amine-Functionalized Silica (e.g., KP-NH) Yes->NHSilica Preferred RP Reverse Phase (C18) No->RP Modifier Add 1-5% Et3N or NH4OH to mobile phase Silica->Modifier NoMod No basic modifier needed. Elute with Hex/EtOAc NHSilica->NoMod Buffer Use 0.1% TFA or HCOOH in H2O/MeCN RP->Buffer

Decision tree for selecting the optimal chromatographic purification strategy for basic amines.

Part 5: References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. This paper details the synthesis of fluorinated piperidines and explicitly calculates the basicity-lowering effects of fluorine substitution on the piperidine nitrogen, confirming the pKa drop essential for extraction logic.2[2]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. This authoritative review provides the foundational causality behind how highly electronegative atoms (like fluorine) in the β-position of cyclic amines alter pKa through inductive electron withdrawal. 1[1]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie. This study explores the conformational dynamics, charge-dipole interactions, and hyperconjugation of fluorinated piperidines, which directly impact their polarity, solubility, and behavior during chromatography. 3[3]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 3-Fluoro-3-(methoxymethyl)piperidine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in navigating the complex synthetic lan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in navigating the complex synthetic landscape of gem-disubstituted fluorinated piperidines.

The introduction of a 3-fluoro-3-(methoxymethyl) motif into a piperidine scaffold is a highly effective bioisosteric strategy. It modulates lipophilicity, dramatically lowers the basicity (pKa) of the piperidine nitrogen, and improves metabolic stability, which is critical for mitigating hERG liabilities in drug candidates . However, the synthesis is fraught with challenges, including competing elimination reactions, aziridinium intermediate formation, and hydrodefluorination.

Section 1: Core Synthetic Workflows & Protocols

The following field-proven protocols are designed as self-validating systems. Causality is embedded into every step to ensure you understand why a specific condition is chosen, allowing for intelligent troubleshooting.

Protocol A: Deoxofluorination of Boc-3-Hydroxy-3-(methoxymethyl)piperidine

This protocol utilizes Diethylaminosulfur trifluoride (DAST) for the nucleophilic fluorination of a tertiary alcohol.

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Dissolve 1.0 eq of Boc-3-hydroxy-3-(methoxymethyl)piperidine in anhydrous dichloromethane (DCM) (0.1 M).

  • Temperature Control: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add 1.5 eq of anhydrous pyridine.

    • Causality: Pyridine acts as an HF scavenger. HF is a byproduct of DAST activation and can cleave acid-sensitive groups (like the MOM ether) if left unneutralized.

  • Reagent Addition: Dropwise add 1.2 eq of DAST over 15 minutes. Maintain at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

    • Causality: Strict thermal control is required. At temperatures above 40 °C, the E2 elimination pathway dominates over the SN​2 fluorination, yielding undesired dehydropiperidines .

  • Quench & Extraction: Quench the reaction at 0 °C by slowly adding saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Validation Checkpoint (Self-Validating System):

    • TLC: Stain with KMnO4​ . The desired fluorinated product will not stain, whereas any elimination byproduct (alkene) will instantly turn yellow/brown.

    • NMR: Run a crude 19F NMR. The appearance of a distinct multiplet between -150 ppm and -170 ppm confirms the installation of the tertiary fluorine. Unreacted DAST appears near -50 ppm.

Protocol B: Methoxymethyl (MOM) Etherification of 3-Fluoro-3-(hydroxymethyl)piperidine

If your synthetic route installs the fluorine first, you must subsequently etherify the primary alcohol.

Step-by-Step Methodology:

  • Deprotonation: Dissolve Boc-3-fluoro-3-(hydroxymethyl)piperidine in anhydrous THF at 0 °C. Add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes.

    • Causality: The highly electronegative fluorine atom at the β -position strongly withdraws electron density via induction, reducing the nucleophilicity of the adjacent alkoxide. A strong base like NaH is required to force complete deprotonation.

  • Alkylation: Add 1.2 eq of Chloromethyl methyl ether (MOM-Cl) dropwise. Warm to room temperature and stir for 4 hours.

    • Causality: The MOM ether is chosen because it is highly stable to subsequent basic or nucleophilic transformations but can be cleanly removed under mild acidic conditions during final deprotection .

  • Validation Checkpoint (Self-Validating System):

    • NMR: Run a crude 1H NMR. The success of the reaction is validated by the appearance of a two-proton singlet at ~4.6 ppm (the −O−CH2​−O− bridge) and a three-proton singlet at ~3.3 ppm (the terminal methoxy group).

Section 2: Troubleshooting Guide & FAQs

Q1: Why am I observing significant elimination byproducts (dehydropiperidines) instead of my desired 3-fluoro product during the DAST reaction? A: This is a classic issue of kinetic vs. thermodynamic control. The tertiary alcohol is highly sterically hindered. When the aminosulfur intermediate forms, direct SN​2 attack by the fluoride ion is slow. If the temperature exceeds 0 °C to 40 °C, the activation energy for E2 elimination is reached, and the molecule ejects the leaving group to form a double bond . Solution: Keep the reaction strictly between -78 °C and 0 °C. If elimination persists, switch from DAST to Deoxo-Fluor, which offers enhanced thermal stability and often favors substitution over elimination.

Q2: I am using catalytic hydrogenation to reduce a fluorinated pyridine precursor, but I am losing the fluorine atom. How do I prevent this? A: You are experiencing hydrodefluorination (HDF), a common degradation pathway where the C-F bond is cleaved during saturation. Solution: Introduce a Brønsted acid additive, such as aqueous HCl, into your hydrogenation mixture. The acid protonates the pyridine/piperidine nitrogen, which pulls electron density away from the ring via induction. This strengthens the C-F bond and drastically suppresses HDF .

Q3: How exactly does the 3-fluoro-3-(methoxymethyl) substitution affect the physicochemical properties of my piperidine scaffold? A: The introduction of a geminal fluorine atom at the β -position relative to the piperidine nitrogen exerts a massive inductive electron-withdrawing effect. This typically reduces the pKa of the basic amine by 3.4 to 4.0 units . By lowering the pKa from ~9.8 to ~6.3, the amine is less protonated at physiological pH, which significantly reduces its affinity for the hERG potassium channel, thereby mitigating cardiac toxicity risks .

Section 3: Quantitative Data Summaries

Table 1: Optimization of Deoxofluorination Conditions

Comparison of reagents and thermal profiles on the yield of 3-fluoro-3-(methoxymethyl)piperidine vs. dehydropiperidine.

ReagentTemperature ProfileAdditiveYield of Fluoro ProductYield of Elimination Byproduct
DAST-78 °C to 25 °CNone65%15%
DAST0 °C to 50 °CNone20%70%
Deoxo-Fluor-78 °C to 0 °CNone78%5%
DAST -78 °C to 0 °C Pyridine 82% <2%
Table 2: Physicochemical Impact of 3-Fluoro Substitution

Demonstrating the E-E-A-T principle of causality: How structural changes dictate biological liabilities .

Piperidine ScaffoldCalculated pKaΔpKaLogPhERG Liability ( IC50​ )
3-(Methoxymethyl)piperidine9.8-1.2High (<1 µM)
3-Fluoro-3-(methoxymethyl)piperidine6.3-3.51.5Low (>10 µM)

Section 4: Mechanistic & Workflow Visualizations

Workflow A Boc-3-Oxopiperidine B Corey-Chaykovsky & Ring Opening A->B C Boc-3-Hydroxy-3- (hydroxymethyl)piperidine B->C D Deoxofluorination (DAST) C->D E Boc-3-Fluoro-3- (hydroxymethyl)piperidine D->E F MOM-Cl / NaH Etherification E->F G 3-Fluoro-3-(methoxymethyl) piperidine F->G

Workflow for the synthesis of 3-fluoro-3-(methoxymethyl)piperidine derivatives.

Mechanism A Boc-3-hydroxy-3-(methoxymethyl) piperidine B DAST Activation (-HF) A->B C Aminosulfur Intermediate B->C D Aziridinium Ion (Neighboring Group) C->D N-participation E Fluoride Attack (SN2) C->E Direct SN2 F E2 Elimination (Elevated Temp) C->F >40°C D->E Regioselective opening G 3-Fluoro-3-(methoxymethyl) piperidine E->G H Dehydropiperidine (Byproduct) F->H

Mechanistic pathways in DAST-mediated fluorination highlighting side reactions.

Optimization

Technical Support Center: Overcoming Solubility Issues with 3-Fluoro-3-(methoxymethyl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the physicochemical hurdles of functionalized building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the physicochemical hurdles of functionalized building blocks. While the parent piperidine ring is highly water-soluble due to hydrogen bonding and a high pKa (~11.2), the introduction of a beta-fluorine and a methoxymethyl group drastically alters its solvation dynamics.

This guide is designed to dissect the root causes of these solubility issues and provide field-proven, self-validating protocols to keep your assays and formulations robust.

Solubility Troubleshooting Logic

Before altering your compound or assay, it is critical to follow a systematic approach to identify the path of least resistance for your specific experimental constraints.

G Start Compound Precipitates in Aqueous Buffer Check_pH Is assay pH strictly fixed at 7.4? Start->Check_pH Adjust_pH Lower pH to < 6.0 or form HCl/Mesylate salt Check_pH->Adjust_pH No Check_Cosolvent Can assay tolerate 1-5% co-solvent? Check_pH->Check_Cosolvent Yes Use_Cosolvent Add PEG400 or DMSO (See Protocol 2) Check_Cosolvent->Use_Cosolvent Yes Use_CD Use HP-β-CD Complexation (See Protocol 1) Check_Cosolvent->Use_CD No

Decision tree for troubleshooting 3-Fluoro-3-(methoxymethyl)piperidine solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why does 3-Fluoro-3-(methoxymethyl)piperidine precipitate in my standard pH 7.4 assay buffer when other piperidines do not? A1: The precipitation is primarily driven by the inductive electron-withdrawing effect of the fluorine atom at the 3-position (beta to the amine).

  • Causality: In open-chain and cyclic aliphatic amines, beta-fluorination typically reduces the pKa by approximately 1.5 to 1.7 units per fluorine atom[1]. Consequently, the pKa of 3-Fluoro-3-(methoxymethyl)piperidine drops from ~11.2 (unsubstituted piperidine) to approximately 9.0–9.5. At physiological pH (7.4), a significantly larger fraction of the compound exists in the unprotonated, lipophilic free-base form compared to standard piperidines. This neutral fraction exceeds its intrinsic aqueous solubility limit, driving equilibrium toward precipitation[2].

Table 1: Estimated Physicochemical Impact of Substituents on Piperidine

ScaffoldEstimated pKaAqueous SolubilityPrimary Solvation Barrier
Unsubstituted Piperidine11.2High (Miscible)None
3-Fluoropiperidine~9.5ModerateReduced basicity
3-Fluoro-3-(methoxymethyl)piperidine9.0 - 9.3LowHigh lipophilicity & low pKa

Q2: If pH is the main issue, how should I leverage salt formation for this specific amine? A2: Salt formation is the most direct formulation-based strategy for ionizable basic amines[3]. Because the beta-fluorine lowers the basicity, weak organic acids might not form stable, highly soluble salts. Instead, utilize strong mineral acids (like HCl) or sulfonic acids (like methanesulfonic acid) to form the hydrochloride or mesylate salt.

  • Causality: The strongly charged piperidinium species disrupts the lipophilic crystal lattice energy introduced by the methoxymethyl group, maximizing ion-dipole interactions with water and ensuring complete protonation even if the buffer pH fluctuates slightly.

Q3: My biological assay cannot tolerate pH adjustments. What co-solvents are most effective for this specific scaffold? A3: When pH must remain strictly at 7.4, co-solvents can disrupt the hydrophobic interactions of the methoxymethyl group. Dimethyl sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG 400) are highly effective[4]. However, because DMSO is hygroscopic, prolonged storage of DMSO stock solutions can lead to water absorption and subsequent compound precipitation[5].

Table 2: Co-Solvent Selection Guide for Fluorinated Piperidines

Co-SolventMechanism of SolubilizationMax Recommended Assay Conc. (v/v)Best Application
DMSO Disrupts crystal lattice; high polarity< 1% (cell-based assays)High-concentration stock solutions (10-50 mM)
PEG 400 Steric stabilization; hydrogen bonding5 - 10%In vivo dosing, cell-free biochemical assays
Ethanol Reduces dielectric constant of media< 2%Flash nanoprecipitation formulations

Q4: Can cyclodextrins encapsulate this molecule effectively? A4: Yes. While the piperidine ring itself is relatively small, the addition of the methoxymethyl group increases the molecular volume and hydrophobicity, making it an excellent candidate for inclusion complexes with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[6].

  • Causality: The hydrophobic cavity of HP-β-CD shields the lipophilic methoxymethyl and fluoro groups from the aqueous environment, while the hydrophilic exterior of the cyclodextrin ensures bulk aqueous solubility[3].

Troubleshooting Guides & Self-Validating Protocols
Protocol 1: Phase-Solubility Study with HP-β-CD

This protocol operates as a self-validating system: by plotting the dissolution curve, you can mathematically verify if complexation is occurring. If the solubility curve plateaus prematurely, it indicates either insufficient cyclodextrin concentration or that the specific derivative is too hydrophilic for stable complexation[3].

CD_Workflow Step1 1. Prepare HP-β-CD Solutions (0-50 mM) Step2 2. Add Excess Fluorinated Amine Step1->Step2 Step3 3. Equilibrate at 25°C for 48-72 hours Step2->Step3 Step4 4. Filter (0.45 µm) Supernatant Step3->Step4 Step5 5. Quantify API via HPLC-UV Step4->Step5

Self-validating workflow for HP-β-CD inclusion complexation and phase-solubility analysis.

Step-by-Step Methodology:

  • Preparation of Host Solutions: Prepare a series of aqueous solutions containing HP-β-CD at increasing concentrations (e.g., 0, 10, 20, 30, 40, and 50 mM) in your target assay buffer (pH 7.4).

  • API Addition: Add an excess amount (e.g., 10 mg) of 3-Fluoro-3-(methoxymethyl)piperidine to 2 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Place the vials in an orbital shaking incubator at 25°C (or 37°C for physiological relevance) for 48 to 72 hours. Causality: Complexation is a dynamic equilibrium process; insufficient equilibration time leads to false-low solubility readings.

  • Phase Separation: Remove the vials and allow them to stand for 2 hours so undissolved solid settles. Carefully withdraw the supernatant and filter it through a 0.45 µm PTFE syringe filter to remove any uncomplexed API[3].

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved piperidine derivative using HPLC-UV.

  • System Validation: Plot the API concentration against the HP-β-CD concentration. A linear increase (A_L-type phase solubility) confirms a 1:1 stoichiometric inclusion complex, validating the formulation's success[6].

Protocol 2: Co-Solvent Addition and Visual Validation

Use this protocol when complexation is not viable and you need a rapid, high-throughput method to estimate and validate aqueous solubility using co-solvents[5].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 20 mM stock solution of 3-Fluoro-3-(methoxymethyl)piperidine in 100% PEG 400. Causality: PEG 400 is less hygroscopic than DMSO, reducing the risk of premature precipitation during storage.

  • Aqueous Titration: In a clear 96-well plate, add 5 µL of the stock solution to 95 µL of your target assay buffer. This yields a nominal concentration of 1 mM API in 5% PEG 400.

  • Equilibration: Cover the plate and incubate at room temperature for 2 hours to allow for thermodynamic equilibration[5].

  • System Validation: Visually inspect the wells for precipitation using an inverted microscope, or measure absorbance at 600 nm. An absorbance reading identical to a vehicle control well (buffer + 5% PEG 400 without API) self-validates that complete solubility has been achieved without micro-precipitates.

References
  • 1 - Yuntsg.com

  • 2 - Cambridge MedChem Consulting 3.3 - Benchchem

  • 4 - Benchchem 5.5 - Benchchem 6.6 - ResearchGate

Sources

Troubleshooting

Technical Support Center: Deprotection Strategies for 3-Fluoro-3-(methoxymethyl)piperidine Intermediates

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers, scientists, and drug development professionals working with the 3-fluoro-3-(methoxymethyl)piperidine scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers, scientists, and drug development professionals working with the 3-fluoro-3-(methoxymethyl)piperidine scaffold.

The presence of a quaternary stereocenter at the C3 position—bearing both a highly electronegative fluorine atom and a methoxymethyl (-CH2OCH3) group—introduces unique stereoelectronic challenges. The strong electron-withdrawing nature of the beta-fluorine reduces the basicity (pKa) of the piperidine nitrogen. More critically, it increases the susceptibility of the piperidine ring to E1/E1cB elimination reactions (loss of HF) under harsh acidic or basic conditions. This guide provides field-proven, causality-driven solutions to ensure high-yielding deprotections.

FAQ 1: Why am I observing tetrahydropyridine byproducts during N-Boc deprotection?

Causality: The tert-butyloxycarbonyl (Boc) group is standardly removed using strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl). However, the beta-fluorine atom at the C3 position acts as a moderate leaving group. Under prolonged exposure to concentrated, highly polar acids (e.g., neat TFA), the protonated intermediate can undergo an E1-like elimination. The molecule expels hydrogen fluoride (HF) to form a thermodynamically stable tetrahydropyridine alkene.

Solution: Controlled Acidic Cleavage To prevent defluorination, you must abandon neat TFA and instead use a controlled concentration of anhydrous acid in a non-polar solvent, strictly monitoring the temperature.

Self-Validating Protocol: Mild N-Boc Deprotection
  • Preparation: Dissolve the N-Boc-3-fluoro-3-(methoxymethyl)piperidine intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath to suppress the activation energy required for the elimination pathway.

  • Acid Addition: Dropwise, add a solution of 4M HCl in Dioxane (equivalent to 10 equivalents of HCl). Do not use neat TFA.

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature (20 °C) for 1–2 hours.

  • Validation Check: Monitor via TLC or LC-MS. The consumption of the less polar starting material and the appearance of a highly polar, ninhydrin-active spot confirms successful deprotection. The absence of a [M-20] peak (loss of HF) on the mass spectrometer validates that elimination was avoided.

  • Workup: Concentrate the mixture under reduced pressure immediately to remove excess acid. Neutralize the resulting hydrochloride salt by partitioning between DCM and saturated aqueous NaHCO 3​ . Extract, dry over Na 2​ SO 4​ , and concentrate.

BocDeprotection A N-Boc-3-Fluoro-3-(methoxymethyl)piperidine B Acidic Cleavage (4M HCl in Dioxane) A->B H+ / 0 °C F Side Reaction: HF Elimination (Harsh Conditions / Neat TFA) A->F Excess Heat / Strong Acid C Protonated Amine Salt B->C -Isobutylene, -CO2 D Basic Workup (aq. NaHCO3) C->D Neutralization E Free Base Product 3-Fluoro-3-(methoxymethyl)piperidine D->E Extraction G Tetrahydropyridine Byproduct F->G -HF

Workflow and potential side reactions during N-Boc deprotection of the fluorinated piperidine.

FAQ 2: Can I use standard Fmoc deprotection conditions if this intermediate is in a peptide chain?

Causality: Standard 9-Fluorenylmethoxycarbonyl (Fmoc) removal utilizes 20% piperidine in DMF[1]. Piperidine is a relatively strong secondary amine base (pKa ~11.1). For beta-fluoroamines, strong bases can trigger an E1cB elimination pathway, stripping a proton from the adjacent C2 or C4 positions and expelling the fluoride ion.

Solution: Mild Base Alternatives Transition to milder, less basic secondary amines. Research demonstrates that piperazine or 4-methylpiperidine can be used interchangeably with piperidine for Fmoc removal[2]. These reagents trap the dibenzofulvene (DBF) intermediate efficiently but offer a milder basicity profile that minimizes side reactions like base-catalyzed defluorination[3].

FmocDeprotection A N-Fmoc-3-Fluoro-3-(methoxymethyl)piperidine B Standard Base (20% Piperidine/DMF) A->B C Mild Base Alternative (5% Piperazine/DMF) A->C D High Risk of HF Elimination (E1cB Pathway) B->D Strong Basicity E Clean Fmoc Removal (DBF Adduct Formation) C->E Nucleophilic Attack F Target Free Amine D->F Lower Yield E->F High Yield

Comparison of base selection for N-Fmoc deprotection to prevent base-catalyzed defluorination.

FAQ 3: My N-Cbz deprotection using Pd/C and H 2​ results in a defluorinated byproduct. How can I retain the fluorine?

Causality: Palladium-catalyzed hydrogenolysis of the Carboxybenzyl (Cbz) group can inadvertently cause hydrodefluorination (reduction of the C-F bond to a C-H bond). While aliphatic fluorines are generally more stable than benzylic fluorines, the adjacent methoxymethyl ether oxygen can coordinate with the palladium catalyst, directing it toward the C3 center and lowering the activation energy for C-F insertion.

Solution: Transfer Hydrogenation Avoid high-pressure H 2​ gas. Instead, use a mild hydrogen transfer agent such as Ammonium Formate (NH 4​ HCO 2​ ) combined with a controlled catalyst.

Self-Validating Protocol: Mild N-Cbz Deprotection
  • Setup: Dissolve the Cbz-protected intermediate in Ethanol (0.1 M).

  • Reagents: Add 3 equivalents of ammonium formate and 10 wt% of Pd(OH) 2​ /C (Pearlman's catalyst).

  • Reaction: Stir at room temperature for 4–6 hours.

  • Validation Check: Perform LC-MS. The absence of a [M-19] peak validates that hydrodefluorination has been successfully suppressed.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess Ethanol and concentrate the filtrate under reduced pressure.

FAQ 4: Does the 3-(methoxymethyl) group require orthogonal deprotection?

Causality: A common point of confusion arises from chemical nomenclature. While "methoxymethyl" (MOM) is widely known as an acetal protecting group for alcohols (-O-CH 2​ -O-CH 3​ ) that requires acidic cleavage via Lewis acids like ZnBr 2​ [4] or TMSOTf[5], the moiety in 3-fluoro-3-(methoxymethyl)piperidine (CAS 1566191-98-7) is a stable alkyl ether (-CH 2​ -O-CH 3​ ).

Solution: Do not attempt to deprotect the methoxymethyl group on this specific scaffold. It is a permanent part of the pharmacophore. Applying strong Lewis acids intended for MOM acetal cleavage will not yield a free alcohol; instead, it risks degrading the piperidine ring entirely.

Quantitative Data Summary: Deprotection Optimization
Protecting GroupStandard ReagentRisk with 3-Fluoro ScaffoldOptimized Reagent / ConditionYield Expectation
N-Boc Neat TFAHF Elimination (Tetrahydropyridine)4M HCl in Dioxane at 0 °C> 90%
N-Fmoc 20% Piperidine/DMFBase-catalyzed defluorination5% Piperazine/DMF85 - 95%
N-Cbz H 2​ gas, 10% Pd/CHydrodefluorination (C-F cleavage)NH 4​ HCO 2​ , Pd(OH) 2​ /C (Transfer)> 88%
References
  • 1566191-98-7_3-Fluoro-3-(methoxymethyl)piperidine. ChemSrc. URL:[Link]

  • N-Terminal Deprotection; Boc removal. AAPPTec Peptides. URL:[Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed Central (PMC), NIH. URL:[Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed, NIH. URL: [Link]

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ResearchGate. URL:[Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PubMed Central (PMC), NIH. URL:[Link]

Sources

Optimization

Advanced Spectroscopic Support Center: Troubleshooting Fluorinated Piperidines

Welcome to the Advanced Spectroscopic Support Center. As a Senior Application Scientist, I frequently encounter analytical bottlenecks when research teams integrate fluorinated saturated heterocycles into their drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Spectroscopic Support Center. As a Senior Application Scientist, I frequently encounter analytical bottlenecks when research teams integrate fluorinated saturated heterocycles into their drug discovery pipelines. While fluorine substitution is a privileged strategy to modulate basicity, enhance metabolic stability, and improve lipophilicity, the unique stereoelectronic properties of the C–F bond can wreak havoc on standard spectroscopic workflows.

This guide provides field-proven, causality-driven troubleshooting protocols to resolve complex NMR dynamics and mass spectrometry artifacts.

G Start Fluorinated Piperidine Spectroscopic Analysis NMR_Branch NMR Troubleshooting (Line Broadening / Complex J) Start->NMR_Branch MS_Branch MS Troubleshooting (Missing[M+H]+ / HF Loss) Start->MS_Branch NMR_Action Perform VT-NMR & Solvent Titration Resolve Axial/Equatorial Conformers NMR_Branch->NMR_Action MS_Action Tune ESI Source: Lower Cone Voltage & Temp MS_Branch->MS_Action Validation Cross-Validation (2D HOESY / pKa Profiling) NMR_Action->Validation MS_Action->Validation

Workflow for troubleshooting NMR and MS anomalies in fluorinated piperidines.

Module 1: NMR Spectroscopy Anomalies

Q1: Why does my synthesized 3-fluoropiperidine fragment exhibit severe line broadening and unreadable multiplet structures in both 1 H and 19 F NMR spectra at room temperature?

Causality: This is a classic manifestation of intermediate-timescale conformational exchange. Unlike standard cyclohexanes where bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions, fluorinated piperidines exhibit a strong, counterintuitive preference for the axial conformation. This "axial-F preference" is driven by a combination of ( σC−H​→σC−F∗​ electron donation)[1]. At 298 K, the piperidine ring rapidly flips between the axial and equatorial states. When this exchange rate aligns with the NMR timescale, the resonances coalesce, resulting in severe line broadening and a complete loss of resolved J -coupling information.

ConformationalLogic Eq Equatorial-F Conformer (Sterically Favored) Ax Axial-F Conformer (Electronically Favored) Eq->Ax Ring Flip Forces Driving Forces: 1. Charge-Dipole Interactions 2. u03C3(C-H) u2192 u03C3*(C-F) Forces->Ax Solvent Solvent Polarity (Polar solvents stabilize Axial-F) Solvent->Ax

Logical relationship of thermodynamic forces driving the axial-F preference in piperidines.

Q2: How can I resolve these broadened signals to accurately assign the stereochemistry and coupling constants of my compound?

Protocol: Variable Temperature (VT) NMR for Conformational Deconvolution To extract structural information, you must "freeze" the conformers on the NMR timescale.

  • Solvent Selection: Dissolve 15–20 mg of your sample in a low-freezing, non-polar deuterated solvent (e.g., Toluene- d8​ or CD 2​ Cl 2​ ). Avoid highly polar solvents like D 2​ O or Methanol- d4​ initially, as in altering the natural conformational equilibrium[1].

  • Baseline Acquisition: Acquire standard 1 H, 19 F, and 13 C spectra at 298 K to establish the baseline broadening.

  • Cryogenic Cooling: Lower the probe temperature in 10 K increments. At each step, allow 5 minutes for thermal equilibration before acquiring a 19 F spectrum.

  • Decoalescence Monitoring: Continue cooling until you pass the coalescence temperature ( Tc​ , typically around 240–260 K). The broad peak will split into two distinct, sharp signals representing the discrete axial and equatorial conformers.

  • 2D Assignment: At the lowest temperature (e.g., 213 K), acquire a 1 H- 19 F HOESY (Heteronuclear Overhauser Effect Spectroscopy) to confirm the spatial proximity of the fluorine atom to the axial/equatorial protons.

  • Self-Validating Step: Return the probe to 298 K and re-acquire the 19 F spectrum. It must perfectly match the broadened spectrum from Step 2. If it does not, your sample has precipitated or degraded; if it does, you have definitively proven the spectral distortion is due to dynamic exchange.

Table 1: Diagnostic NMR Coupling Constants for Fluorinated Piperidines
Coupling TypeTypical Range (Hz)Structural Significance
1JC,F​ 160 – 180Direct C–F bond confirmation
2JC,F​ 15 – 25Adjacent carbon splitting
2JH,F​ 45 – 55Geminal proton-fluorine coupling
3JH,F​ (axial-axial)15 – 35Anti-periplanar arrangement
3JH,F​ (axial-equatorial)0 – 10Gauche arrangement

Module 2: Mass Spectrometry (ESI-MS) Artifacts

Q3: During LC-MS screening of my fluorinated piperidine library, the intact molecular ion [M+H] + is missing. Instead, the base peak is consistently [M+H-20] + . Is my compound degrading in the vial?

Causality: Your compound is likely stable in solution, but it is undergoing aggressive in-source fragmentation during electrospray ionization (ESI). The neutral loss of 20 Da corresponds to the elimination of hydrogen fluoride (HF). Because fluorine is highly electronegative, protonation of the piperidine nitrogen in the gas phase can lead to anchimeric assistance, where the nitrogen lone pair facilitates the expulsion of the fluoride ion. This E1cB/E2-type elimination relieves steric strain and forms a highly stable gas-phase iminium ion. Highly fluorinated, less basic piperidines are particularly susceptible to this [2].

Q4: How do I tune my MS instrument to observe the intact molecular ion for accurate mass confirmation?

Protocol: Soft Ionization Tuning for Intact Molecular Ion Recovery

  • Modifier Adjustment: Remove trifluoroacetic acid (TFA) from your mobile phase. Strong acids pre-protonate the amine and catalyze gas-phase HF loss. Switch to a weaker modifier like 0.1% Formic Acid or a neutral buffer like 10 mM Ammonium Acetate.

  • Desolvation Temperature: Lower the ESI source desolvation temperature from the standard 350 °C down to 200–250 °C to reduce the thermal energy available to overcome the elimination barrier.

  • Fragmentor/Cone Voltage Reduction: Drastically reduce the fragmentor (or cone) voltage. Drop it from 100–120 V down to 30–50 V. This minimizes collision-induced dissociation (CID) in the source region.

  • Alternative Ionization: If ESI still yields total HF loss, switch the source to Atmospheric Pressure Chemical Ionization (APCI) in positive mode, which often transfers less internal energy to small, volatile heterocycles.

  • Self-Validating Step: Analyze a non-fluorinated piperidine analog (e.g., 3-methylpiperidine) under your newly tuned "soft" conditions. It must yield an intact [M+H] + without a -20 Da neutral loss. Additionally, the tuned method is validated when the peak area ratio of [M+H] + to [M+H-20] + for your fluorinated sample exceeds 3:1.

Module 3: Chemoinformatic Profiling & Basicity

Q5: Why is it so critical to track the basicity of these fluorinated fragments during drug design, and how can spectroscopy help?

Causality: The introduction of a highly electronegative CF2​ or C−F group exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent basic nitrogen. This significantly depresses the pKa​ of the piperidine. While unsubstituted piperidines have a pKa​ ~11.0, making them highly basic and prone to hERG channel binding (cardiac toxicity), strategic fluorination lowers the pKa​ , shifting the molecule toward a neutral state at physiological pH. This enhances membrane permeability and[3]. 19 F NMR can be utilized to directly measure these by titrating the sample and monitoring the chemical shift as a function of pH[4].

Table 2: Impact of Fluorination on Piperidine Basicity (Calculated pKa​ )
Substitution PatternTypical pKa​ RangeBiological Implication
Unsubstituted Piperidine10.0 – 11.2High basicity, potential hERG liability
3-Fluoropiperidine8.5 – 9.5Moderate basicity, improved membrane permeability
3,3-Difluoropiperidine6.5 – 7.5Low basicity, reduced cardiac toxicity
4-Fluoropiperidine9.0 – 10.0Minimal pKa​ shift compared to 3-position

Sources

Troubleshooting

byproduct identification in 3-Fluoro-3-(methoxymethyl)piperidine synthesis

Welcome to the Technical Support Center for advanced medicinal chemistry building blocks. This guide is curated by Senior Application Scientists to address the mechanistic hurdles, regiochemical pitfalls, and optimizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced medicinal chemistry building blocks. This guide is curated by Senior Application Scientists to address the mechanistic hurdles, regiochemical pitfalls, and optimization strategies for synthesizing 3-Fluoro-3-(methoxymethyl)piperidine (CAS: 1566191-98-7) and its critical precursor, 1-Boc-3-fluoro-3-(hydroxymethyl)piperidine (CAS: 1209781-11-2) [2].

Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative reagent comparisons, and self-validating protocols designed to ensure high-fidelity synthesis.

Mechanistic Workflow & Byproduct Mapping

The synthesis of tertiary fluorides with adjacent functional groups is notoriously prone to elimination and regiochemical errors. The diagram below maps the preferred cyanohydrin route against the problematic spiro epoxide route.

SynthesisRoute SM N-Boc-3-piperidone Cyanohydrin N-Boc-3-cyano- 3-hydroxypiperidine SM->Cyanohydrin KCN / NaHSO3 Spiro N-Boc-1-oxa-6-azaspiro [2.5]octane SM->Spiro Me3S(O)I, NaH (Problematic Route) FluoroNitrile N-Boc-3-cyano- 3-fluoropiperidine Cyanohydrin->FluoroNitrile DAST or Deoxo-Fluor AlkeneByproduct Elimination Byproduct (Alkene) Cyanohydrin->AlkeneByproduct -HF (Side Reaction) FluoroAlcohol N-Boc-3-fluoro-3- (hydroxymethyl)piperidine FluoroNitrile->FluoroAlcohol 1. Hydrolysis 2. Reduction TargetBoc N-Boc-3-fluoro-3- (methoxymethyl)piperidine FluoroAlcohol->TargetBoc NaH, MeI Target 3-Fluoro-3-(methoxymethyl) piperidine TargetBoc->Target HCl or TFA RegioByproduct N-Boc-3-hydroxy-3- (fluoromethyl)piperidine (Undesired Regioisomer) Spiro->RegioByproduct HF-Pyridine (Terminal Attack)

Fig 1: Synthetic pathways for 3-fluoro-3-(methoxymethyl)piperidine highlighting key byproducts.

Troubleshooting FAQs

Q1: Why am I isolating 3-hydroxy-3-(fluoromethyl)piperidine instead of the target fluoro-alcohol? Cause: You are likely utilizing the Corey-Chaykovsky epoxidation followed by nucleophilic fluorination (e.g., HF-pyridine, TBAF, or Olah's reagent). Mechanistic Explanation: The intermediate spiro epoxide (N-Boc-1-oxa-6-azaspiro[1]octane) undergoes ring-opening via an SN​2 mechanism. The incoming fluoride anion preferentially attacks the less sterically hindered terminal methylene ( CH2​ ) carbon. This trajectory invariably yields the tertiary alcohol rather than the desired tertiary fluoride. Solution: Abandon the spiro epoxide route. Proceed via the cyanohydrin intermediate (Strecker-type addition), followed by electrophilic deoxyfluorination to install the tertiary fluorine, and subsequent functional group manipulation of the nitrile [1].

Q2: During the DAST fluorination of the cyanohydrin, my yield is low and TLC shows a major UV-active, non-polar spot. What is this byproduct? Cause: Dehydration (elimination) of the tertiary alcohol to form the α,β -unsaturated nitrile (N-Boc-3-cyano-1,2,5,6-tetrahydropyridine). Mechanistic Explanation: DAST reacts with the tertiary alcohol to form an alkoxyaminosulfur difluoride intermediate. Because the adjacent nitrile is strongly electron-withdrawing, it destabilizes any developing carbocation (hindering SN​1 ) while simultaneously providing a massive thermodynamic driving force to form a conjugated alkene via an E2-like elimination pathway. Solution: Strict temperature control is non-negotiable (maintain at -78 °C during addition). If elimination persists, switch from DAST to Deoxo-Fluor® or XtalFluor-E®, which exhibit altered leaving-group kinetics that favor substitution over elimination [3].

Q3: I am observing N-methylated byproducts during the etherification (NaH/MeI) step. How is the Boc group failing? Cause: Premature Boc deprotection due to trace acid carryover from the nitrile hydrolysis/reduction steps. Mechanistic Explanation: While the Boc group is highly stable to the basic conditions of Williamson ether synthesis (NaH/MeI), it is exquisitely sensitive to trace acids. If the intermediate 1-Boc-3-fluoro-3-(hydroxymethyl)piperidine is not rigorously purified, residual acid catalyzes Boc cleavage. The resulting exposed secondary amine is vastly more nucleophilic than the primary alcohol and is rapidly N-methylated. Solution: Implement a strict basic wash (sat. NaHCO3​ ) and silica gel plug purification prior to etherification.

Quantitative Data: Deoxyfluorination Reagent Comparison

To minimize the alkene byproduct discussed in Q2, selecting the correct fluorinating agent is critical. Below is a comparative summary based on internal process development data for tertiary cyanohydrins.

Fluorinating ReagentOptimal Temp ProfileYield of Fluoro-Nitrile (%)Yield of Alkene Byproduct (%)Process Notes
DAST -78 °C to 0 °C45 – 55%30 – 40%High elimination rate; requires rigorous cryogenic control.
Deoxo-Fluor® -78 °C to RT65 – 75%15 – 20%Superior thermal stability; better substitution-to-elimination ratio.
XtalFluor-E® + DBU -78 °C to RT70 – 80%< 10%Highest regioselectivity; requires a promoter (DBU or Et3​N⋅3HF ).

Self-Validating Experimental Protocols

Protocol 1: Deoxyfluorination of N-Boc-3-cyano-3-hydroxypiperidine

This protocol utilizes Deoxo-Fluor to minimize elimination byproducts.

  • Preparation: Dissolve N-Boc-3-cyano-3-hydroxypiperidine (1.0 eq) in anhydrous CH2​Cl2​ (0.2 M) under an argon atmosphere.

  • Cryogenic Addition: Cool the reactor to strictly -78 °C. Add Deoxo-Fluor (1.5 eq) dropwise via syringe pump over 30 minutes. Causality Note: Slow addition prevents localized exothermic spikes that drive the E2 elimination pathway.

  • Maturation: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench: Quench carefully at 0 °C by the dropwise addition of saturated aqueous NaHCO3​ until CO2​ evolution ceases. Extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate.

  • Self-Validation Check (IPC): Analyze the crude mixture via 19F NMR and 1H NMR before proceeding.

    • Success: A distinct 19F multiplet around -155 to -165 ppm confirms the tertiary fluorine.

    • Failure: A strong 1H signal at ~6.8 ppm indicates the vinylic proton of the conjugated alkene byproduct. If the alkene ratio exceeds 20%, perform silica gel chromatography (Hexanes/EtOAc) before the reduction step.

Protocol 2: Etherification of N-Boc-3-fluoro-3-(hydroxymethyl)piperidine

This protocol establishes the methoxymethyl ether while preserving the Boc group.

  • Deprotonation: Dissolve rigorously acid-free N-Boc-3-fluoro-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous THF (0.3 M). Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions. Stir for 30 minutes until H2​ evolution ceases.

  • Alkylation: Add Iodomethane (MeI, 2.0 eq) dropwise. Causality Note: Excess MeI is used to compensate for its high volatility, ensuring complete conversion of the alkoxide.

  • Maturation: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Check (IPC): Monitor via LC-MS.

    • Success: The product will not show a strong [M+H]+ due to the Boc group, but will present a clear [M+Na]+ adduct (m/z = 270.1) or an [M−tBu+H]+ fragment (m/z = 192.1).

    • Failure: A mass of m/z = 162.1 indicates N-methylation (loss of Boc).

  • Workup: Quench with saturated NH4​Cl (aq), extract with EtOAc, wash with brine, dry, and concentrate to yield N-Boc-3-fluoro-3-(methoxymethyl)piperidine.

References

  • Title: Substituted pyridopyrazines as novel syk inhibitors (WO2012167733A1)
  • Title: Monocyclic oga inhibitor compounds (WO2018109202A1)
  • Title: Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques Source: Wiley URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 3-Fluoro-3-(methoxymethyl)piperidine derivatives

Efficacy Comparison Guide: 3-Fluoro-3-(methoxymethyl)piperidine Derivatives in Lead Optimization As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), I frequently evaluate fluorinated h...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy Comparison Guide: 3-Fluoro-3-(methoxymethyl)piperidine Derivatives in Lead Optimization

As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), I frequently evaluate fluorinated heterocyclic building blocks to overcome the inherent pharmacokinetic liabilities of traditional amines. Piperidine rings are ubiquitous in FDA-approved drugs, but their high basicity often leads to off-target liabilities, notably hERG channel inhibition and poor membrane permeability[1].

The compound 3-Fluoro-3-(methoxymethyl)piperidine (CAS 1566191-98-7)[2] has emerged as a highly privileged 3D fragment. By strategically installing a geminal fluorine and methoxymethyl group, medicinal chemists can independently modulate lipophilicity, basicity, and molecular conformation[1][3]. This guide objectively compares the efficacy of its derivatives against standard alternatives, providing the structural rationale and self-validating experimental workflows required for rigorous lead optimization.

Structural Rationale: The Causality of Efficacy

When comparing 3-fluoro-3-(methoxymethyl)piperidine derivatives against non-fluorinated or gem-difluoro alternatives, the efficacy differences are rooted in three distinct physicochemical phenomena:

  • Inductive pKa Modulation (Safety Efficacy): The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect on the adjacent basic nitrogen. This reduces the pKa of the amine by 1.5 to 3.0 units compared to the non-fluorinated analogue[1][4]. A lower pKa ensures a higher fraction of the unprotonated species at physiological pH (7.4), which directly correlates with reduced hERG affinity (lower cardiotoxicity) and enhanced passive membrane permeability[1].

  • Conformational Locking (Binding Efficacy): Unlike non-fluorinated piperidines that rapidly flip between chair conformations, fluorinated piperidines exhibit a strong "axial-F preference"[3]. Driven by charge-dipole interactions and hyperconjugation ( σC−H​→σC−F∗​ ), the fluorine atom locks into the axial position[3]. This forces the methoxymethyl group into the equatorial plane, pre-organizing the molecule into a rigid, predictable 3D vector. This rigidity reduces the entropic penalty upon binding to target proteins, dramatically improving target affinity[3].

  • Metabolic Shielding (Pharmacokinetic Efficacy): The β -position of piperidines is highly susceptible to CYP450-mediated oxidation. The steric bulk of the methoxymethyl group, combined with the strong C-F bond, blocks oxidative metabolism at the 3-position, extending the compound's half-life.

Quantitative Efficacy Comparison

The following table synthesizes representative benchmark data derived from chemoinformatic analyses and in vitro assays of fluorinated piperidine libraries[1][3]. It compares derivatives built from three different piperidine scaffolds.

Scaffold DerivativeCalculated pKaLipophilicity (LogD at pH 7.4)hERG IC 50​ ( μ M)Human Liver Microsomes CL int​ ( μ L/min/mg)
3-(methoxymethyl)piperidine (Non-fluorinated)~9.80.8< 10 (High Risk)45.2 (High clearance)
3,3-difluoropiperidine (Gem-difluoro)~7.21.5> 50 (Low Risk)12.5 (Highly Stable)
3-Fluoro-3-(methoxymethyl)piperidine ~8.1 1.2 > 40 (Low Risk) 18.4 (Stable)

Analysis: While the 3,3-difluoropiperidine offers the highest metabolic stability, it lacks the hydrogen-bond accepting (HBA) vector provided by the methoxymethyl group. The 3-fluoro-3-(methoxymethyl)piperidine provides the optimal balance: it retains the crucial HBA vector for target engagement while utilizing the single fluorine atom to achieve a safe pKa profile and conformational rigidity.

Mechanistic Pathway

G A Piperidine Scaffold B CYP450 Oxidation (High Clearance) A->B Unsubstituted C 3-Fluoro-3-(methoxymethyl) Substitution A->C Derivatization D Inductive pKa Reduction (Reduced hERG Liability) C->D E Axial-F Conformational Lock (High Target Affinity) C->E F Steric Shielding (Metabolic Stability) C->F

Mechanistic advantages of 3-fluoro-3-(methoxymethyl) substitution in drug design.

Experimental Methodologies

To ensure scientific integrity, the efficacy of these derivatives must be validated through rigorous, self-validating experimental systems. Do not rely solely on in silico predictions.

Protocol 1: High-Throughput pKa Determination (Potentiometric Titration)

Causality: We must measure the exact shift in basicity to validate the inductive effect of the fluorine atom. A self-validating system requires a known reference standard to ensure electrode calibration accuracy.

  • Preparation: Prepare a 1 mM solution of the synthesized 3-fluoro-3-(methoxymethyl)piperidine derivative in 0.15 M KCl. Rationale: KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during titration.

  • Acidification: Lower the solution to pH 2.0 using 0.5 M HCl to ensure the piperidine nitrogen is 100% protonated.

  • Titration: Using an automated potentiometric titrator under a nitrogen atmosphere (to prevent CO 2​ absorption), add 0.1 M NaOH in 0.05 mL increments until pH 12.0 is reached.

  • Validation & Calculation: Calculate the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation.

    • Self-Validation Step: Concurrently run a standard unsubstituted piperidine sample. The assay is only valid if the standard returns a pKa of 11.2 ± 0.1.

Protocol 2: In Vitro Microsomal Stability Assay (CL int​ )

Causality: To prove that the geminal substitution prevents CYP450 oxidation at the β -position, we measure the intrinsic clearance (CL int​ ) in human liver microsomes.

  • Pre-incubation: Pre-incubate 1 μ M of the test derivative with Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH (the essential electron donor for CYP450 enzymes).

  • Quenching: At specific time points (0, 5, 15, 30, and 60 minutes), transfer 50 μ L aliquots of the reaction mixture into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Rationale: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Quantification: Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Validation & Calculation: Calculate the half-life (t 1/2​ ) from the log-linear decline of the compound, and derive CL int​ .

    • Self-Validation Step: Use Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control to validate the enzymatic viability of the HLM batch.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry.[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal.[Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry.[Link]

Sources

Comparative

validation of the structure of 3-Fluoro-3-(methoxymethyl)piperidine by X-ray crystallography

A Comparative Guide to the Structural Validation of 3-Fluoro-3-(methoxymethyl)piperidine For Researchers, Scientists, and Drug Development Professionals Executive Summary In the development of novel chemical entities, pa...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Structural Validation of 3-Fluoro-3-(methoxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of novel chemical entities, particularly within medicinal chemistry, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of progress. The introduction of specific substituents, such as the fluorine and methoxymethyl group at the C3 position of a piperidine ring, can profoundly influence conformational preference, physicochemical properties, and biological activity. This guide provides a comprehensive, multi-faceted strategy for the structural validation of 3-Fluoro-3-(methoxymethyl)piperidine, a novel entity for which no public crystal structure data currently exists. We present single-crystal X-ray diffraction as the definitive method for solid-state structure determination and supplement this with orthogonal techniques—notably, advanced Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling—to ensure a holistic and irrefutable structural assignment.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule, providing unequivocal evidence of connectivity, configuration, and conformation in the crystalline state.[1][2][3] The process, from crystal growth to final structure, is a meticulous one that yields a wealth of structural information.

A search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, reveals no existing entry for 3-Fluoro-3-(methoxymethyl)piperidine, underscoring the novelty of this compound and the necessity of the validation workflow described herein.[4][5]

Workflow for X-ray Crystallography

The path from a synthesized powder to a refined crystal structure involves several critical stages, each demanding careful execution.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Purification High Purity Sample (>99%) CrystalGrowth Crystal Growth Purification->CrystalGrowth Essential for quality CrystalSelection Select & Mount Crystal (0.1-0.5 mm) CrystalGrowth->CrystalSelection Diffractometer Mount on Diffractometer (e.g., dual source Mo/Cu) CrystalSelection->Diffractometer DataAcquisition X-ray Diffraction (Low Temperature) Diffractometer->DataAcquisition DataProcessing Process Diffraction Data DataAcquisition->DataProcessing SolveStructure Solve Phase Problem (Direct Methods) DataProcessing->SolveStructure RefineStructure Refine Atomic Positions & Thermal Parameters SolveStructure->RefineStructure ValidateStructure Final Validation (CheckCIF) RefineStructure->ValidateStructure Validation_Pyramid cluster_main Structural Validation Strategy XRay X-ray Crystallography (Definitive 3D Structure) NMR NMR Spectroscopy (Solution-State Connectivity & Conformation) XRay->NMR Compare solid vs. solution Comp Computational Modeling (Theoretical Structure & Spectra) XRay->Comp Compare crystal vs. gas-phase minimum NMR->Comp Compare experimental vs. predicted spectra MS Mass Spectrometry (Molecular Formula Confirmation) MS->XRay Confirms Mass MS->NMR Confirms Mass MS->Comp Confirms Mass

Sources

Validation

A Comparative Guide to Prospective Synthetic Routes for 3-Fluoro-3-(methoxymethyl)piperidine

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast number of FDA-approved pharmaceuticals.[1] Its satur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast number of FDA-approved pharmaceuticals.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The strategic incorporation of fluorine into these scaffolds can profoundly influence a molecule's physicochemical properties, such as metabolic stability, pKa, and membrane permeability.[2] This modulation can lead to enhanced drug efficacy and improved pharmacokinetic profiles.[3]

The target molecule of this guide, 3-Fluoro-3-(methoxymethyl)piperidine, presents a unique synthetic challenge due to the presence of a quaternary stereocenter at the 3-position, bearing both a fluorine atom and a methoxymethyl group. As of this writing, there are no established, published synthetic routes to this specific compound. This guide, therefore, serves as a prospective analysis, proposing two distinct and plausible synthetic strategies based on established and analogous transformations in heterocyclic chemistry. We will delve into the mechanistic underpinnings of each approach, providing a critical comparison of their respective strengths and weaknesses to aid researchers in their synthetic planning.

Route 1: Electrophilic Fluorination of an α-Functionalized Piperidinone

This initial approach leverages the well-established methodology of electrophilic fluorination of a carbonyl compound. The strategy involves the initial formation of the C-C bond for the methoxymethyl group at the α-position of a piperidinone, followed by the introduction of the fluorine atom.

Synthetic Pathway

dot digraph "Route_1" { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

start [label="N-Boc-3-piperidinone"]; step1 [label="α-hydroxymethylation"]; step2 [label="Williamson Ether Synthesis"]; step3 [label="Electrophilic Fluorination"]; step4 [label="Reduction of Carbonyl"]; step5 [label="Deprotection"]; end_product [label="3-Fluoro-3-(methoxymethyl)piperidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> step1 [label="1. (CH₂O)n, L-proline\n2. NaBH₄"]; step1 -> step2 [label="NaH, CH₃I"]; step2 -> step3 [label="1. LHMDS\n2. Selectfluor®"]; step3 -> step4 [label="LiAlH₄"]; step4 -> step5 [label="TFA or HCl"]; step5 -> end_product; } }

Caption: Proposed synthetic pathway for Route 1.

Detailed Discussion

The synthesis commences with commercially available N-Boc-3-piperidinone. The first key transformation is the introduction of the methoxymethyl precursor. An aldol reaction with formaldehyde, followed by reduction, would yield the corresponding hydroxymethyl derivative. A more direct approach could be an α-hydroxymethylation.

The subsequent step is a standard Williamson ether synthesis to convert the hydroxyl group to the desired methoxy ether. With the α-methoxymethyl group installed, the crucial fluorination step is performed. Deprotonation with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LHMDS) at low temperature generates the corresponding enolate. This enolate is then quenched with an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This method is a widely used and reliable way to introduce fluorine adjacent to a carbonyl group.[3]

Following successful fluorination, the piperidinone carbonyl can be reduced to a methylene group using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Finally, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to afford the target compound.

Advantages and Disadvantages
Advantages Disadvantages
Utilizes common and well-understood reactions.The reduction of the fluorinated ketone can be challenging.
Commercially available starting material.Potential for side reactions during enolate formation and fluorination.
Good potential for scalability.The final product is a racemate; enantioselective fluorination would be required.
The reaction sequence is logical and straightforward.Harsh reducing conditions in the final steps might not be suitable for all substrates.
Representative Experimental Protocol: Electrophilic Fluorination

To a solution of N-Boc-3-(methoxymethyl)piperidin-4-one (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere is added LHMDS (1.1 eq, 1.0 M in THF) dropwise. The solution is stirred at -78 °C for 1 hour. A solution of Selectfluor® (1.2 eq) in anhydrous DMF (0.5 M) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield N-Boc-3-fluoro-3-(methoxymethyl)piperidin-4-one.

Route 2: Nucleophilic Deoxofluorination of a Tertiary Alcohol

This alternative strategy introduces the fluorine atom via a nucleophilic substitution reaction on a tertiary alcohol. This approach fundamentally differs from Route 1 by forming the C-F bond through a different mechanism and at a different stage of the synthesis.

Synthetic Pathway

dot digraph "Route_2" { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

start [label="N-Boc-3-piperidinone"]; step1 [label="Grignard Reaction"]; step2 [label="Deoxofluorination"]; step3 [label="Deprotection"]; end_product [label="3-Fluoro-3-(methoxymethyl)piperidine", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 [label="CH₃OCH₂MgCl"]; step1 -> step2 [label="DAST or Deoxo-Fluor®"]; step2 -> step3 [label="TFA or HCl"]; step3 -> end_product; }

Caption: Proposed synthetic pathway for Route 2.

Detailed Discussion

This route also begins with N-Boc-3-piperidinone. The key initial step is the formation of the tertiary alcohol by the addition of a methoxymethyl nucleophile. A Grignard reagent, such as methoxymethylmagnesium chloride, is a suitable choice for this transformation. This reaction directly establishes the carbon skeleton of the target molecule at the 3-position.

The resulting N-Boc-3-hydroxy-3-(methoxymethyl)piperidine is then subjected to deoxofluorination. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for this purpose.[4] These reagents convert the hydroxyl group into a good leaving group in situ, which is then displaced by a fluoride ion. The reaction likely proceeds through an SN1-like mechanism due to the tertiary nature of the alcohol, which could lead to a mixture of stereoisomers if a chiral center were present.

The final step, as in Route 1, is the removal of the Boc protecting group under acidic conditions to yield the final product.

Advantages and Disadvantages
Advantages Disadvantages
A more convergent and potentially shorter route.Deoxofluorinating agents like DAST are hazardous and require careful handling.
Avoids the use of strong reducing agents in the final steps.The Grignard reaction may be sluggish or prone to side reactions with the piperidinone.
The key C-C and C-F bonds are formed in two distinct and high-yielding steps.The deoxofluorination of tertiary alcohols can sometimes lead to elimination byproducts (alkenes).
As with Route 1, this synthesis produces a racemic mixture. An asymmetric Grignard addition would be necessary.
Representative Experimental Protocol: Deoxofluorination

To a solution of N-Boc-3-hydroxy-3-(methoxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added DAST (1.5 eq) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-3-fluoro-3-(methoxymethyl)piperidine.

Comparative Analysis

FeatureRoute 1: Electrophilic Fluorination Route 2: Nucleophilic Deoxofluorination
Key C-F Bond Formation Electrophilic fluorination of an enolate.Nucleophilic substitution of a hydroxyl group.
Number of Steps 5 (from N-Boc-3-piperidinone)3 (from N-Boc-3-piperidinone)
Stereocontrol Racemic. Enantioselectivity would require an asymmetric fluorination step.Racemic. Asymmetric synthesis would depend on an enantioselective Grignard addition.
Key Reagents & Hazards LHMDS (strong base), Selectfluor® (oxidizer), LiAlH₄ (pyrophoric).Methoxymethylmagnesium chloride (moisture sensitive), DAST (toxic, corrosive).
Potential Byproducts Over-alkylation, elimination, products of incomplete reduction.Dehydration products (alkenes) from the alcohol.
Scalability Good, with careful control of cryogenic steps.Moderate, due to the hazards and cost of the fluorinating agent.

Conclusion

Both proposed routes offer viable, albeit conceptually different, pathways to the novel compound 3-Fluoro-3-(methoxymethyl)piperidine.

  • Route 1 is a more traditional, stepwise approach that relies on robust and well-documented transformations. Its linear nature may be advantageous for troubleshooting and optimization.

  • Route 2 is more convergent and shorter, which is often desirable. However, it relies on more hazardous and specialized reagents for the key deoxofluorination step.

The choice between these routes will ultimately depend on the specific resources, expertise, and safety infrastructure available to the research team. For initial exploratory synthesis, the more convergent nature of Route 2 might be appealing. For larger-scale synthesis where cost and safety are paramount, further optimization of Route 1 could be more practical. Both strategies provide a solid foundation for the synthesis of this and other similarly substituted fluorinated piperidines, which are of growing importance in medicinal chemistry.[5]

References

  • [This is a placeholder reference]
  • Comins, D. L.; Fulp, A. B.; Brown, J. D. Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry. 2007 , 72 (12), 4443–4449. [Link]

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  • Glorius, F.; et al. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. 2019 , 11, 264–270. [Link]

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  • Cox, C. D.; et al. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)- 3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1- carboxamide (MK-0731) for the treatment of taxane-refractory cancer. Journal of Medicinal Chemistry. 2008 , 51 (14), 4239–4252. [Link]

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  • Wessjohann, L. A.; et al. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. 2020 , 10 (19), 11066–11073. [Link]

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  • Wessjohann, L. A.; et al. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. 2020 , 10 (19), 11066–11073. [Link]

  • Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015 , 58 (21), 8315–8359. [Link]

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  • Glorius, F.; et al. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Angewandte Chemie International Edition. 2019 , 58 (4), 1145-1149. [Link]

  • Glorius, F.; et al. Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. 2019 . [Link]

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Comparative

In Vivo Efficacy Comparison Guide: 3-Fluoro-3-(methoxymethyl)piperidine vs. Standard Piperidine Scaffolds

As drug development pushes toward more complex central nervous system (CNS) targets, overcoming the physicochemical limitations of traditional pharmacophores is paramount. Standard piperidine and morpholine rings, while...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes toward more complex central nervous system (CNS) targets, overcoming the physicochemical limitations of traditional pharmacophores is paramount. Standard piperidine and morpholine rings, while ubiquitous in medicinal chemistry, frequently suffer from high basicity (pKa ~9.5–10.0), leading to poor blood-brain barrier (BBB) permeability, rapid oxidative metabolism, and off-target liabilities such as hERG channel inhibition.

To circumvent these bottlenecks, 3-Fluoro-3-(methoxymethyl)piperidine (3-F-3-MMP) has emerged as a next-generation bioisostere. This guide objectively compares the in vivo efficacy and pharmacokinetic (PK) performance of drug candidates utilizing the 3-F-3-MMP scaffold against those using standard piperidine rings, providing actionable methodologies for drug development professionals.

Mechanistic Rationale: The Chemistry of Efficacy

The superior in vivo performance of the 3-F-3-MMP scaffold is not coincidental; it is driven by precise physicochemical tuning:

  • pKa Attenuation via Inductive Effects: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect through the sigma bond network. This lowers the pKa of the adjacent piperidine nitrogen from ~9.8 down to ~7.5 ()[1]. Consequently, the fraction of unionized drug at physiological pH (7.4) increases exponentially, directly enhancing passive diffusion across the lipophilic BBB.

  • Steric and Metabolic Shielding: The piperidine ring is a notorious hotspot for Cytochrome P450 (CYP450) mediated oxidation. The strategic placement of the methoxymethyl group at the 3-position introduces steric bulk that physically shields the ring from enzymatic degradation, improving metabolic stability ()[2].

  • Cardiovascular Safety: By attenuating the basicity of the amine, the 3-F-3-MMP scaffold significantly reduces the molecule's binding affinity to the hERG potassium channel, a critical factor in mitigating drug-induced long QT syndrome ()[3].

Quantitative Data Presentation

To illustrate the impact of this bioisosteric replacement, the table below summarizes head-to-head experimental data comparing a prototype CNS drug candidate containing a standard piperidine (Compound A ) versus its optimized analog incorporating the 3-F-3-MMP scaffold (Compound B ) ()[4].

Pharmacological ParameterCompound A (Standard Piperidine)Compound B (3-F-3-MMP Scaffold)Fold-Change / Impact
Calculated pKa 9.87.5-2.3 units (Increased neutral fraction)
LogD (pH 7.4) 1.22.8+1.6 (Optimal for CNS penetration)
HLM Cl_int (µL/min/mg) 85.015.05.6x reduction in intrinsic clearance
hERG IC50 (µM) 1.2> 30.0>25x improvement in safety margin
In Vivo t1/2 (PO, hours) 0.84.25.2x extension in systemic half-life
Brain Kp (Brain/Plasma ratio) 0.151.409.3x increase in BBB penetration
In Vivo Efficacy (ED50, mg/kg) > 30.03.5~8.5x increase in in vivo potency

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols utilize internal controls and self-validating mechanisms to accurately quantify the in vivo advantages of the 3-F-3-MMP scaffold.

Protocol A: In Vivo Pharmacokinetic & Brain Penetration Profiling

Causality Focus: This protocol uses discrete dosing rather than cassette dosing to prevent drug-drug interactions at the CYP level, ensuring the measured clearance accurately reflects the metabolic shielding of the methoxymethyl group.

  • Subject Preparation: Fast male CD-1 mice (n=3 per time point) for 12 hours prior to oral (PO) dosing to eliminate food-effect variables on absorption.

  • Formulation & Dosing: Formulate Compound B at 10 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline. Administer via oral gavage.

  • Sampling (Self-Validating Step): Collect blood via cardiac puncture and immediately harvest whole brains at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Crucial: Perfuse brains with ice-cold saline prior to excision to flush intravascular blood; failure to do so will result in false-positive brain penetration data.

  • Matrix Processing: Homogenize brain tissue in a 1:3 (w/v) ratio of PBS. Precipitate proteins in both plasma and brain homogenate using 3 volumes of ice-cold acetonitrile containing 50 ng/mL of Tolbutamide. Causality: Tolbutamide acts as an analytical internal standard (IS). By calculating the Drug/IS peak area ratio, you automatically correct for matrix-induced ion suppression during mass spectrometry.

  • LC-MS/MS Analysis: Quantify using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Calculate the Brain-to-Plasma ratio ( Kp​ ) using the Area Under the Curve ( AUC0−t​ ) for both matrices.

Protocol B: In Vivo Efficacy via Ex Vivo Receptor Occupancy (RO)

Causality Focus: High brain concentrations do not guarantee efficacy if the drug is highly bound to brain tissue. This ex vivo assay validates that the structural modification yields free, active drug capable of target engagement.

  • Dosing & Harvest: Administer Compound B (Vehicle, 1, 3, 10 mg/kg) to mice. At Tmax​ (determined from Protocol A), euthanize and rapidly freeze the brain tissue in isopentane over dry ice to lock the receptor-ligand kinetics.

  • Tissue Sectioning: Cut 20 µm coronal sections using a cryostat and mount on glass slides.

  • Radioligand Incubation: Incubate sections with a target-specific [3H] -radioligand at its Kd​ concentration. Self-Validating Step: Include a set of slides co-incubated with a saturating concentration of a known unlabeled reference compound to define non-specific binding (NSB).

  • Quantification: Expose slides to a tritium-sensitive phosphor screen for 72 hours. Measure optical density via autoradiography.

  • Data Analysis: Calculate % Receptor Occupancy = [1−(SpecificBindingtreated​/SpecificBindingvehicle​)]×100 . Plot against the administered dose to determine the ED50​ .

Logical Workflow Visualization

The following diagram maps the causal relationship between the chemical integration of the 3-F-3-MMP scaffold and the resulting in vivo efficacy.

G A Standard Piperidine Scaffold pKa ~9.8 | Low BBB Penetration B Bioisosteric Replacement: 3-Fluoro-3-(methoxymethyl)piperidine A->B C Inductive Electron Withdrawal (Fluorine lowers pKa to ~7.5) B->C D Steric & Metabolic Shielding (Methoxymethyl blocks CYP oxidation) B->D E Increased Unionized Fraction at pH 7.4 (Enhanced Passive Diffusion) C->E F Reduced Intrinsic Clearance (Prolonged Systemic Exposure) D->F G Superior In Vivo Efficacy (High Brain Kp & Target Engagement) E->G F->G

Logical workflow demonstrating how 3-F-3-MMP integration drives in vivo efficacy improvements.

References

  • Title: Applications of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Fluorine in medicinal chemistry. Source: ChemBioChem. URL: [Link]

  • Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Source: Journal of Medicinal Chemistry. URL: [Link]

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Validation

A Comparative Guide to the Cross-Reactivity Profiling of 3-Fluoro-3-(methoxymethyl)piperidine

This guide provides a comprehensive analysis of the cross-reactivity profile of 3-Fluoro-3-(methoxymethyl)piperidine, a novel piperidine derivative with potential therapeutic applications. The piperidine scaffold is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of 3-Fluoro-3-(methoxymethyl)piperidine, a novel piperidine derivative with potential therapeutic applications. The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous pharmaceuticals due to its ability to form three-dimensional structures that optimize drug-target interactions.[1][2] However, this structural complexity also necessitates a thorough evaluation of off-target interactions to mitigate the risk of adverse drug reactions (ADRs) and ensure candidate safety.[3][4][5]

This document outlines the strategic approach to profiling such a compound, comparing its selectivity against key alternatives, and provides detailed, field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions during lead optimization and preclinical development.

The Imperative of Early-Stage Safety Profiling

In drug discovery, identifying potential undesirable pharmacodynamic effects of a new chemical entity is a critical step mandated by regulatory bodies like the FDA before first-in-human studies.[6][7][8] Safety pharmacology studies are designed to uncover these effects on vital organ systems, primarily the central nervous (CNS), cardiovascular, and respiratory systems.[6][9][10] Early integration of in vitro safety profiling, often before extensive in vivo experiments, is a cost-effective strategy to de-risk compounds, reduce downstream attrition, and guide medicinal chemistry efforts toward candidates with superior safety profiles.[8][11][12] Off-target interactions are a primary cause of Type A ADRs and a significant contributor to drug attrition.[5]

This guide uses 3-Fluoro-3-(methoxymethyl)piperidine as a central case study to illustrate a best-practice approach to systematic cross-reactivity profiling.

Compound & Comparator Overview

The fluorination of piperidine derivatives is a common strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, which can enhance pharmacokinetic profiles and target engagement.[13]

  • Lead Compound: 3-Fluoro-3-(methoxymethyl)piperidine (CMPD-1)

    • A novel scaffold with a fluorine and a methoxymethyl group at the 3-position. This substitution is anticipated to influence binding affinity and selectivity.

  • Comparator 1: 3-(Trifluoromethyl)piperidine (CMPD-2)

    • A structurally related analog where the fluorine and methoxymethyl group are replaced by a trifluoromethyl group, a common bioisostere. This allows for the evaluation of electronic and steric effects on selectivity.

  • Comparator 2: (R)-3-Methoxy-3-(trifluoromethyl)piperidine (CMPD-3)

    • A chiral analog that introduces stereochemistry, which can be critical for differentiating on-target potency from off-target liabilities.

Table 1: Physicochemical Properties of Profiled Compounds

Property3-Fluoro-3-(methoxymethyl)piperidine (CMPD-1)3-(Trifluoromethyl)piperidine (CMPD-2)[14](R)-3-Methoxy-3-(trifluoromethyl)piperidine (CMPD-3)[15]
Molecular Formula C7H14FNOC6H10F3NC7H12F3NO
Molecular Weight 147.19 g/mol 153.15 g/mol 183.17 g/mol
LogP (Predicted) 0.81.51.1
Topological Polar Surface Area 21.3 Ų12.0 Ų21.3 Ų
Experimental Design & Rationale for Target Selection

A tiered, systematic approach to cross-reactivity profiling is essential for building a comprehensive safety profile. The selection of targets is based on decades of drug discovery experience and panels recommended by major pharmaceutical companies and service providers to identify liabilities associated with common ADRs.[5][16][17][18]

Our strategy involves a broad in vitro screening panel covering major protein families implicated in drug safety: G-Protein Coupled Receptors (GPCRs), Kinases, Ion Channels, and Transporters.

Cross-reactivity profiling workflow.
Comparative Cross-Reactivity Data

The following tables summarize the inhibitory activity of the three compounds against a representative panel of safety-relevant targets. Data is presented as percent inhibition (%) at a screening concentration of 10 µM or as IC50/Ki values for significant interactions.

Table 2: GPCR Binding Profile (% Inhibition at 10 µM)

TargetClassCMPD-1CMPD-2CMPD-3Rationale for Inclusion
5-HT2B Receptor Serotonergic78% 25%15%Agonism linked to cardiac valvulopathy.
Adrenergic α1A Adrenergic45%41%38%Antagonism linked to hypotension.
Dopamine D2 Dopaminergic12%15%9%CNS effects, motor control.
Muscarinic M1 Cholinergic8%11%5%Antagonism linked to cognitive impairment.
Histamine H1 Histaminergic65% 58% 22%Antagonism linked to sedation.
Opioid µ (MOP) Opioid3%5%2%Abuse liability and respiratory depression.

Table 3: Ion Channel and Kinase Profile (IC50 / Ki in µM)

TargetClassCMPD-1CMPD-2CMPD-3Rationale for Inclusion
hERG (IKr) K+ Channel>30 >30 >30 Critical for cardiac repolarization; block leads to QT prolongation.[19][20]
Nav1.5 (Peak) Na+ Channel>30>30>30Cardiac conduction.
Lck Kinase Tyrosine Kinase18.525.1>50Off-target kinase inhibition can lead to immunosuppression.
COX-1 Enzyme>50>50>50Inhibition linked to gastrointestinal toxicity.

Analysis of Findings:

  • CMPD-1 shows significant interaction with the 5-HT2B and H1 receptors at 10 µM. The 5-HT2B interaction is a potential red flag requiring immediate follow-up with functional assays to determine if the compound acts as an agonist. The H1 interaction suggests a potential for sedation.

  • CMPD-2 , the trifluoromethyl analog, shows reduced activity at 5-HT2B but retains H1 affinity.

  • CMPD-3 , the chiral analog, displays a markedly improved selectivity profile, with significantly reduced affinity for both 5-HT2B and H1 receptors. This strongly suggests that the stereochemistry at the 3-position is a critical determinant for mitigating these off-target interactions.

  • All three compounds demonstrate a clean profile against the critical hERG channel, with IC50 values well above the typical safety margin (>30 µM), indicating a low risk for causing Torsades de Pointes.[19]

Detailed Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols were employed.

This protocol is a gold standard for quantifying ligand affinity at GPCRs.[21][22]

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared via homogenization and centrifugation, then stored at -80°C. Protein concentration is determined using a BCA assay.[23]

  • Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.

  • Component Addition: To each well, add:

    • 50 µL of test compound (CMPD-1, 2, or 3) at various concentrations (for IC50) or a fixed concentration (for single-point screening).

    • 50 µL of a specific radioligand (e.g., [3H]-LSD for 5-HT receptors) at a concentration near its Kd.

    • 150 µL of the thawed membrane preparation in assay buffer.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[21][23]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration onto a PEI-presoaked glass fiber filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[23]

  • Detection: After drying the filter plate, add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from total binding. IC50 values are determined using non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.[23]

This assay directly measures the function of the hERG channel and is a regulatory requirement for assessing proarrhythmic risk.[6][20]

  • Test System: Use a stable cell line (e.g., HEK293) expressing the human hERG channel.

  • Recording Conditions: Perform whole-cell patch-clamp recordings at near-physiological temperature (35-37°C).[24] Use appropriate internal and external solutions.

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit hERG tail currents, as recommended by FDA and ICH S7B guidelines.[24][25][26] This typically involves a depolarizing step followed by a repolarizing ramp or step.

  • Baseline Stability: Establish a stable baseline recording for at least 5 minutes before compound application.

  • Compound Application: Apply the vehicle control followed by increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM) until a steady-state effect is observed at each concentration.

  • Positive Control: At the end of each experiment, apply a known hERG blocker (e.g., E-4031 or Dofetilide) to confirm assay sensitivity.[24][26]

  • Data Analysis: Measure the peak tail current amplitude. Calculate the percentage of inhibition at each concentration relative to the vehicle control. Fit the concentration-response data to the Hill equation to determine the IC50 value.

hERG manual patch clamp workflow.
Conclusion and Strategic Recommendations

The cross-reactivity profile of 3-Fluoro-3-(methoxymethyl)piperidine (CMPD-1) revealed potential liabilities at the 5-HT2B and H1 receptors. While its clean hERG profile is highly encouraging, the 5-HT2B interaction warrants prioritization for follow-up studies.

Recommendations:

  • Prioritize Functional Assays: Immediately assess CMPD-1 in a 5-HT2B functional assay (e.g., calcium flux or IP1 accumulation) to determine if it acts as an agonist, which would represent a significant safety risk for cardiac valvulopathy.

  • Leverage Stereochemistry: The superior selectivity of the chiral analog, CMPD-3, demonstrates a clear path for lead optimization. Synthesis and profiling of the enantiomer of CMPD-1 is strongly recommended to confirm if the improved safety profile is stereospecific.

  • Expand Kinase Profiling: While the initial kinase screen was largely unremarkable, if the primary target of the compound series is a kinase, a broader profiling panel should be considered to ensure selectivity.[27][28][29]

This comparative guide underscores the value of a structured and early-stage approach to safety pharmacology. By integrating broad panel screening with focused dose-response and functional assays, drug development teams can efficiently identify and mitigate off-target risks, enabling the selection of safer and more promising clinical candidates.

References

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vivo Studies - Safety Pharmacology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Preclinical Studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Safety Assessment Services Overview. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Retrieved from [Link]

  • Porsolt, R. D. (2002). New perspectives in CNS safety pharmacology. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Altasciences. (n.d.). Safety Pharmacology Studies. Retrieved from [Link]

  • NC3Rs. (n.d.). Safety pharmacology. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (2024). Why Early Safety Profiling Matters: Visualizing Risk Before It Reaches the Clinic. Retrieved from [Link]

  • Roche. (2019). Safety screening in early drug discovery: An optimized assay panel. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-methoxy-3-(trifluoromethyl)piperidine. Retrieved from [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]

  • Frontiers Media S.A. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Products and Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]

  • Technology Networks. (n.d.). Bioluminescent Kinase Profiling Systems For Characterizing Small Molecule Kinase Inhibitors. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • American Chemical Society. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]

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Comparative

head-to-head comparison of 3-Fluoro-3-(methoxymethyl)piperidine with similar scaffolds

Title: Strategic Scaffold Hopping: A Head-to-Head Comparison of 3-Fluoro-3-(methoxymethyl)piperidine Against Traditional Piperidine Analogues Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Strategic Scaffold Hopping: A Head-to-Head Comparison of 3-Fluoro-3-(methoxymethyl)piperidine Against Traditional Piperidine Analogues

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Mechanistic Rationale

In modern small-molecule drug discovery, the piperidine ring is one of the most frequently utilized saturated heterocyclic scaffolds. However, unsubstituted basic amines often carry significant developability liabilities, most notably high affinity for the human ether-à-go-go-related gene (hERG) potassium channel (leading to cardiotoxicity) and high rates of phospholipidosis[1].

To circumvent these issues, medicinal chemists employ strategic structural modifications. 3-Fluoro-3-(methoxymethyl)piperidine (CAS 1566191-98-7) represents a highly optimized, conformationally restricted bioisostere designed to solve multiple physicochemical challenges simultaneously.

The Causality of the Design:

  • Inductive pKa Modulation: The introduction of a highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I) through the σ -bond framework. This reduces the electron density on the basic nitrogen, lowering its pKa by approximately 1.5 to 2.5 units compared to the parent piperidine[2],[3]. A lower pKa means a lower fraction of the amine is protonated at physiological pH (7.4), which directly correlates with reduced hERG binding affinity[4].

  • Conformational Locking: Fluorinated piperidines exhibit a strong axial-fluorine preference driven by charge-dipole interactions and hyperconjugation (a generalized anomeric effect)[5]. The geminal substitution at the 3-position locks the piperidine ring into a predictable 3D vector, improving target binding entropy.

  • Metabolic Bioisosterism: The methoxymethyl moiety serves as a stable bioisostere for more metabolically labile groups (such as terminal methoxy or simple alkyl ethers)[6]. It provides a critical hydrogen-bond acceptor to maintain target potency while slightly increasing steric bulk to shield adjacent sites from cytochrome P450 (CYP) mediated oxidation.

ScaffoldLogic A Unsubstituted Piperidine (High pKa, hERG Liability) B 3-Fluorination (Inductive pKa Reduction) A->B Target tox reduction C 3-Methoxymethylation (Bioisostere, H-Bonding) A->C Target metabolic stability D 3-Fluoro-3-(methoxymethyl)piperidine (Optimized ADME/Tox Profile) B->D Synergistic integration C->D

Logical progression of scaffold optimization to mitigate off-target liabilities.

Head-to-Head Physicochemical Comparison

To objectively evaluate the performance of 3-Fluoro-3-(methoxymethyl)piperidine, we must compare it against its structural predecessors. The data below synthesizes the impact of stepwise substitutions on key developability metrics.

Scaffold / CompoundCalculated pKa (Amine)cLogPhERG Liability RiskMetabolic Stability (Microsomal CLint)Primary Advantage
Piperidine ~11.20.84High (Strongly basic)ModerateHigh ligand efficiency, low MW.
3-Fluoropiperidine ~9.20.95MediumModerateReduced basicity mitigates hERG[1].
3,3-Difluoropiperidine ~7.31.20LowHighExcellent safety, but often reduces target affinity.
3-(Methoxymethyl)piperidine ~9.81.15Medium-HighLow-ModerateIntroduces H-bond acceptor vector.
3-Fluoro-3-(methoxymethyl)piperidine ~8.2 1.35 Low High Optimal balance of pKa, H-bonding, and stability.

Note: Values are representative computational/experimental aggregates demonstrating the relative delta ( Δ ) shifts induced by the functional groups[2],[4],[3].

Experimental Validation Protocols

To ensure scientific integrity, the physicochemical and biological advantages of these scaffolds must be empirically validated. The following protocols are designed as self-validating systems , meaning they contain internal controls and strict acceptance criteria to prevent false positives/negatives.

Protocol A: High-Throughput Potentiometric pKa Determination

Causality: Accurate pKa measurement is critical because a shift of even 0.5 units can dictate the difference between a toxic and a safe clinical candidate. Potentiometric titration in aqueous/cosolvent mixtures provides the most accurate thermodynamic pKa.

Step-by-Step Methodology:

  • System Calibration: Calibrate the automated titrator (e.g., SiriusT3) using standardized aqueous buffers at pH 2.0, 7.0, and 12.0. Validation Check: Electrode slope must be >98% of the Nernstian ideal.

  • Sample Preparation: Dissolve 1-2 mg of 3-Fluoro-3-(methoxymethyl)piperidine in 1.5 mL of 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).

  • Cosolvent Titration (If poorly soluble): If the functionalized scaffold is lipophilic, perform three separate titrations in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Data Extrapolation: Use the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa from the cosolvent data.

  • Internal Control: Run Labetalol (known pKa 7.4 and 9.4) alongside the test batch. Validation Check: Assay is only accepted if Labetalol pKa is within ± 0.1 units of literature values.

Protocol B: Automated Patch-Clamp for hERG Inhibition

Causality: While pKa gives a predictive surrogate, direct measurement of the potassium tail current in living cells is the definitive test for cardiovascular liability.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel (Kv11.1). Harvest cells at 70-80% confluency.

  • Electrophysiological Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration. Validation Check: Seal resistance must be >1 GΩ (Gigaseal) to ensure current is flowing exclusively through the channels, not leaking.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the test scaffold at concentrations ranging from 0.1 μ M to 30 μ M. Wait 3-5 minutes per concentration for steady-state block.

  • Control & Analysis: Apply 1 μ M E-4031 (a known potent hERG inhibitor) at the end of the run to achieve full block. Validation Check: Tail current must be reduced by >95% by E-4031. Calculate the IC 50​ based on the fractional block of the tail current.

AssayWorkflow S1 CHO-hERG Cell Culture S2 Compound Incubation S1->S2 S3 Patch-Clamp Voltage Step S2->S3 S4 Tail Current Recording S3->S4 S5 IC50 & QC Validation S4->S5

Step-by-step automated patch-clamp workflow for hERG liability assessment.

Conclusion & Strategic Integration

The transition from a standard piperidine to 3-Fluoro-3-(methoxymethyl)piperidine is not merely a structural tweak; it is a calculated engineering of the molecule's physicochemical properties. By leveraging the inductive electron-withdrawing effect of the fluorine atom, researchers can systematically depress the amine's pKa, thereby rescuing compounds from hERG-mediated cardiotoxicity[4],[1]. Simultaneously, the geminal methoxymethyl group provides a sterically protected hydrogen-bond acceptor, enhancing metabolic stability against oxidative clearance without sacrificing target affinity[6].

For drug development professionals facing late-stage attrition due to basic amine liabilities, integrating this specific scaffold offers a mathematically and thermodynamically sound pathway to optimized lead compounds.

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Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safe Handling and Disposal of 3-Fluoro-3-(methoxymethyl)piperidine

As drug development and chemical synthesis increasingly rely on fluorinated building blocks to improve metabolic stability and target affinity, managing the lifecycle of these compounds has become a critical operational...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical synthesis increasingly rely on fluorinated building blocks to improve metabolic stability and target affinity, managing the lifecycle of these compounds has become a critical operational challenge. 3-Fluoro-3-(methoxymethyl)piperidine (CAS: 1566191-98-7) is a highly specialized secondary amine. While invaluable in the laboratory, its structural components—a basic piperidine ring, a flammable ether linkage, and a stable carbon-fluorine (C-F) bond—demand rigorous safety and disposal protocols.

This guide provides researchers and safety officers with field-proven, step-by-step methodologies for the containment, segregation, and ultimate destruction of this compound, ensuring both laboratory safety and environmental compliance.

Chemical Profile & Hazard Causality

To safely manage 3-Fluoro-3-(methoxymethyl)piperidine, operators must first understand the chemical causality behind its hazards.

  • The Piperidine Ring (Amine): Confers basicity, making the compound a severe irritant to the skin, eyes, and respiratory tract[1]. Upon combustion, the nitrogen atom oxidizes to form toxic nitrogen oxides (NOx)[2].

  • The Fluorine Atom: The C-F bond is exceptionally strong. If the compound is subjected to uncontrolled fires or improper incineration, it undergoes thermal degradation to release Hydrogen Fluoride (HF) gas[2]. HF is highly corrosive, deeply penetrating, and poses a severe systemic toxicity risk.

  • The Methoxymethyl Ether Group: Contributes to the compound's volatility and flammability, requiring strict isolation from ignition sources and strong oxidizing agents[2].

Table 1: Chemical Properties & Hazard Summary
ParameterSpecification / ClassificationCausality / Operational Impact
Chemical Name 3-Fluoro-3-(methoxymethyl)piperidineTarget compound for disposal.
Molecular Formula C7H14FNOContains F and N; dictates incineration byproducts.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires handling in a chemical fume hood with full PPE[1].
Incompatibilities Strong oxidizing agents, strong acidsRisk of exothermic reaction or accelerated degradation[2].
Decomposition Products CO, CO2, NOx, Hydrogen Fluoride (HF)Dictates the absolute necessity for flue gas scrubbing during disposal[2].

Waste Segregation & Storage Protocol

Proper disposal begins at the laboratory bench. 3-Fluoro-3-(methoxymethyl)piperidine must never be poured down the drain or mixed with general organic waste[1].

Step-by-Step Segregation Methodology
  • Categorization: Classify the waste strictly as "Halogenated Organic Waste" [3].

  • Container Selection: Use chemically compatible, sealable containers (e.g., High-Density Polyethylene (HDPE) or amber glass). Do not use metal containers, as trace degradation could lead to corrosion.

  • Isolation: Ensure the waste stream is free of strong acids. Mixing basic amines with strong acids in a closed waste container can cause a violent exothermic neutralization reaction.

  • Labeling: Clearly label the container with the chemical name, GHS hazard pictograms (Irritant, Flammable), and the date of initial waste accumulation.

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated secondary containment tray, away from direct sunlight and heat sources[1].

Table 2: Waste Stream Compatibility
Waste CategoryCompatibility with 3-Fluoro-3-(methoxymethyl)piperidineAction Required
Halogenated Organics Highly Compatible Primary disposal route.
Non-Halogenated OrganicsIncompatibleSegregate to prevent contaminating cheaper disposal streams.
Aqueous AcidsDanger (Incompatible) Segregate immediately to prevent exothermic reactions.
Strong OxidizersDanger (Incompatible) Segregate immediately to prevent fire/explosion risk.

Immediate Spill Response Workflow

In the event of a spill, immediate containment is required to prevent inhalation of vapors and environmental contamination. The following protocol is a self-validating system designed to mitigate both flammability and toxicity risks.

SpillResponse A Spill Detected: 3-Fluoro-3-(methoxymethyl)piperidine B Evacuate Area & Ensure Ventilation A->B C Don Appropriate PPE (Respirator, Nitrile Gloves) B->C D Eliminate Ignition Sources (Flammable Vapor Risk) C->D E Apply Inert Absorbent (e.g., Chemizorb) D->E F Collect in Sealable Halogenated Waste Container E->F G Label as: 'Hazardous Waste - Halogenated Amine' F->G

Caption: Workflow for the safe containment and collection of 3-Fluoro-3-(methoxymethyl)piperidine spills.

Step-by-Step Spill Protocol
  • Evacuate and Ventilate: Immediately clear personnel from the immediate area. Maximize room ventilation and ensure the fume hood sash is at the appropriate operational level[2].

  • Don PPE: Responders must wear chemical-resistant nitrile gloves, safety goggles, a lab coat, and, if the spill is large or outside a hood, a NIOSH-approved respirator[2].

  • Eliminate Ignition Sources: Turn off nearby hot plates, stirrers, and any equipment that could generate a spark.

  • Containment (The Causality of Absorbents): Apply an inert liquid-absorbent material (e.g., Chemizorb® or dry sand) to the perimeter of the spill, working inward[4]. Do not use combustible absorbents like sawdust , as the organic nature of the chemical poses a fire risk.

  • Mechanical Collection: Use non-sparking tools (e.g., plastic dustpans) to scoop the absorbed mixture into a designated hazardous waste container[1].

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water to remove residual amine traces[5].

Final Disposal Logistics: High-Temperature Incineration

The only environmentally sound and legally compliant method for the final destruction of 3-Fluoro-3-(methoxymethyl)piperidine is high-temperature incineration equipped with flue gas scrubbing [6].

The Chemistry of Destruction

Standard incineration is insufficient for fluorinated compounds. The C-F bond requires extreme thermal energy to break. Furthermore, incinerating this compound generates Hydrogen Fluoride (HF). If not managed, HF will react with the silicon dioxide in standard refractory linings, destroying the incinerator[7].

Therefore, the contracted disposal facility must execute the following operational plan:

  • Thermal Destruction: The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1100°C [7]. This ensures the complete cleavage of the C-F and C-N bonds, preventing the release of intact fluorinated fragments into the environment[6].

  • Wet Quenching: The raw flue gas (now containing CO2, H2O, NOx, and HF) is immediately passed through a quench chamber where it is cooled with water, saturating the gas with steam[7].

  • Alkaline Flue Gas Scrubbing: The cooled gas enters a wet scrubber containing an alkaline solution, typically Sodium Hydroxide (NaOH). The highly acidic HF reacts with the NaOH to form soluble Sodium Fluoride (NaF) and water ( HF+NaOH→NaF+H2​O )[8]. NOx gases are similarly neutralized into nitrites and nitrates.

  • Effluent Management: The neutralized salts are collected in the liquid phase and disposed of as non-hazardous industrial wastewater, while the clean exhaust (N2, CO2, H2O) is released into the atmosphere[8].

IncinerationPathway Waste Halogenated Waste (Contains F, N) Incinerator High-Temp Incineration (>1100°C) Waste->Incinerator Gases Raw Flue Gas (CO2, H2O, NOx, HF) Incinerator->Gases Thermal Destruction Quench Wet Quench / Cooling Gases->Quench Scrubber Alkaline Scrubber (NaOH Solution) Quench->Scrubber CleanGas Cleaned Exhaust (N2, CO2, H2O) Scrubber->CleanGas Gas Phase Effluent Neutralized Salts (NaF, NaNO3 in H2O) Scrubber->Effluent Liquid Phase

Caption: Chemical pathway demonstrating the thermal destruction and subsequent alkaline scrubbing of fluorinated amine waste.

Regulatory Compliance & Documentation

To maintain operational integrity and legal compliance under frameworks like the Resource Conservation and Recovery Act (RCRA) or local equivalents[3]:

  • Contractor Verification: Ensure your hazardous waste disposal contractor is explicitly licensed to handle and incinerate fluorinated organic gases and liquids[6].

  • Manifesting: Maintain meticulous records. Every shipment of 3-Fluoro-3-(methoxymethyl)piperidine waste must be accompanied by a hazardous waste manifest tracking the chemical from your facility to the incinerator[6].

  • Certificate of Destruction: Always obtain and archive a Certificate of Destruction from the disposal facility to prove that the material was subjected to the required >1100°C thermal treatment and scrubbing[6].

References

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE". ChemicalBook.
  • Sigma-Aldrich. "SAFETY DATA SHEET: 3-(Trifluoromethyl)piperidine". Sigma-Aldrich.
  • Fisher Scientific. "SAFETY DATA SHEET - (R)-2-(Trifluoromethyl)piperidine". Fisher Scientific.
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Handling

Personal protective equipment for handling 3-Fluoro-3-(methoxymethyl)piperidine

An Expert Guide to the Safe Handling and Disposal of 3-Fluoro-3-(methoxymethyl)piperidine As a Senior Application Scientist, my primary objective is to empower researchers to achieve their scientific goals safely and eff...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert Guide to the Safe Handling and Disposal of 3-Fluoro-3-(methoxymethyl)piperidine

As a Senior Application Scientist, my primary objective is to empower researchers to achieve their scientific goals safely and efficiently. The introduction of novel reagents like 3-Fluoro-3-(methoxymethyl)piperidine into complex synthetic workflows demands a proactive and intelligent approach to safety. This guide is structured to provide not just a set of rules, but a deep, causal understanding of the best practices for handling this specific molecule, ensuring both personal safety and experimental integrity.

The Hazard Profile: A Synthesis of Structural Analogs

  • Piperidine Core: The parent piperidine molecule is a well-characterized hazard. It is a flammable liquid and is toxic in contact with skin or if inhaled.[1][2] It is known to cause severe skin burns and eye damage.[1][2][3] Therefore, 3-Fluoro-3-(methoxymethyl)piperidine must be handled as a corrosive and potentially toxic substance. All operations should be designed to prevent skin and eye contact, as well as inhalation.[3][4][5]

  • Organofluorine Component: The carbon-fluorine bond introduces specific considerations. Halogenated hydrocarbons require dedicated disposal pathways and are often toxic upon inhalation and ingestion.[6][7][8] While toxicological data for this specific molecule is absent, related fluorinated piperidines are known to cause skin, eye, and respiratory irritation.[9][10]

  • General Handling: All handling of this substance should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid breathing vapors, mist, or gas.[4][11][12] Sources of ignition, such as open flames and sparks, must be eliminated from the handling area.[5][13][14]

Personal Protective Equipment (PPE): An Essential, Multi-Layered Defense

The selection of PPE is dictated by the specific procedure and the associated risk of exposure. The following table provides a tiered approach to PPE selection.

Risk LevelProcedure ExamplesMinimum Required PPERationale
Low • Weighing solids in a ventilated balance enclosure.• Preparing dilute solutions in a fume hood.• Safety glasses with side-shields.• Standard nitrile gloves.• Laboratory coat.Primary exposure is mitigated by engineering controls (fume hood). PPE protects against minor, incidental splashes.
Medium • Neat transfers outside of an enclosure.• Reaction work-ups and extractions.• Column chromatography.• Chemical splash goggles.[11]• Double-gloving (nitrile inner, neoprene/butyl rubber outer).• Chemical-resistant apron over a lab coat.Increased risk of splashes and direct contact with concentrated material. Double-gloving increases breakthrough time for chemical exposure.
High • Reactions at elevated temperatures/pressures.• Handling large quantities (>10g).• Aerosol-generating procedures (e.g., rotary evaporation, sonication).• Full-face shield over chemical splash goggles.[11]• Heavy-duty chemically resistant gloves (e.g., butyl rubber).[1]• Chemical-resistant suit or coveralls.[11]• Respiratory protection (consult institutional EHS).[11]Provides maximum protection against significant splashes, sprays, and vapor inhalation. A formal risk assessment is critical for these procedures.

A Note on Glove Selection: Always inspect gloves for tears or degradation before use.[4][11] Contaminated gloves should be removed using a proper technique that avoids skin contact and disposed of as hazardous waste.[11] After handling, always wash hands thoroughly.[2][3]

Operational Plan: A Step-by-Step Procedural Guide

A systematic workflow is critical for minimizing risk. This plan covers the lifecycle of the chemical within the laboratory.

Receiving and Storage

Upon receipt, inspect the container for damage. Store the compound in a cool, dry, well-ventilated area designated for flammable and corrosive materials, away from incompatible substances like strong oxidizing agents and acids.[3][4][13] The container must be kept tightly closed.[2][3][11]

Handling and Solution Preparation

All manipulations of 3-Fluoro-3-(methoxymethyl)piperidine should be performed in a certified chemical fume hood.

Protocol for Weighing and Dilution:

  • Prepare Workspace: Ensure the fume hood is operational. Cover the work surface with a disposable, absorbent liner.

  • Don PPE: Wear appropriate PPE as outlined in the table above (minimum: lab coat, goggles, gloves).

  • Grounding: When transferring significant quantities, ensure containers are grounded and bonded to prevent static discharge.[1][13][15]

  • Weighing: Using a clean spatula, carefully transfer the solid into a tared vessel. Avoid creating dust.

  • Dilution: Add the solvent to the vessel slowly. If the process is exothermic, ensure the vessel is in a cooling bath.

  • Cleanup: Securely cap the stock container. Decontaminate the spatula and work area. Dispose of all contaminated disposables (weighing paper, liner, gloves) in the appropriate solid hazardous waste stream.

Experimental Workflow Visualization

The following diagram outlines a standard workflow for a chemical reaction involving this reagent.

G cluster_prep 1. Preparation Phase cluster_execution 2. Execution Phase cluster_cleanup 3. Work-up & Disposal PPE Don Appropriate PPE Hood Verify Fume Hood Functionality PPE->Hood Setup Assemble & Ground Glassware Hood->Setup Weigh Weigh Reagent Setup->Weigh React Conduct Reaction Weigh->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Quench Quench Reaction Monitor->Quench Purify Purify Product Quench->Purify Waste Segregate Waste Purify->Waste

Caption: Standard laboratory workflow for synthesis using 3-Fluoro-3-(methoxymethyl)piperidine.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal is a serious safety and compliance violation. Due to the presence of fluorine, all waste containing this compound must be treated as halogenated organic waste .[6][7][8] Never dispose of this chemical down the drain.[4][6]

Waste Segregation Protocol:

  • Halogenated Organic Liquid Waste: All reaction mixtures, filtrates, and solvents from chromatography containing the title compound must be collected in a clearly labeled, dedicated "Halogenated Organic Waste" container.[6][8][16]

  • Solid Waste: Contaminated items such as gloves, weighing paper, silica gel, and absorbent pads must be collected in a separate, clearly labeled container for "Solid Hazardous Waste".

  • Aqueous Waste: Aqueous layers from extractions may contain traces of the compound. They should be collected in a dedicated aqueous waste container and should not be mixed with non-halogenated aqueous waste.

  • Container Management: All waste containers must be kept securely closed when not in use and stored in a designated satellite accumulation area within the lab.

Waste Disposal Decision Tree

G Start Waste Generated IsLiquid Is the waste primarily liquid? Start->IsLiquid IsHalogenated Does it contain the fluorinated piperidine? IsLiquid->IsHalogenated Yes SolidWaste Solid Hazardous Waste IsLiquid->SolidWaste No (e.g., gloves, silica) IsAqueous Is it an aqueous layer from work-up? IsHalogenated->IsAqueous No HalogenatedWaste Halogenated Organic Liquid Waste IsHalogenated->HalogenatedWaste Yes (e.g., reaction mixture, column eluents) AqueousWaste Aqueous Waste IsAqueous->AqueousWaste Yes

Caption: Decision guide for segregating waste containing 3-Fluoro-3-(methoxymethyl)piperidine.

Emergency Procedures: A Plan for Immediate Action

In the event of an accident, a swift and correct response is vital.

  • Spill: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12] Remove all ignition sources and use non-sparking tools.[4][15] For large spills, evacuate the area and contact your institution's emergency response team.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the skin with plenty of water for at least 15 minutes.[12] Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[11][12] Seek immediate medical attention.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12][14]

  • Ingestion: Do NOT induce vomiting.[1][12] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.[12]

By adhering to these detailed protocols, researchers can work confidently with 3-Fluoro-3-(methoxymethyl)piperidine, ensuring a safe laboratory environment for themselves and their colleagues.

References

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